molecular formula C20H29NO3 B1664370 ADDA CAS No. 126456-06-2

ADDA

カタログ番号: B1664370
CAS番号: 126456-06-2
分子量: 331.4 g/mol
InChIキー: HJVCHYDYCYBBQX-HLTLHRPFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ADDA is a non-proteinogenic amino acid found in toxins made by cyanobacteria.

特性

CAS番号

126456-06-2

分子式

C20H29NO3

分子量

331.4 g/mol

IUPAC名

(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

InChI

InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/b11-10+,14-12+/t15-,16-,18-,19-/m0/s1

InChIキー

HJVCHYDYCYBBQX-HLTLHRPFSA-N

異性体SMILES

C[C@@H](/C=C(\C)/C=C/[C@@H]([C@H](C)C(=O)O)N)[C@H](CC1=CC=CC=C1)OC

正規SMILES

CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ADDA; 

製品の起源

United States

Foundational & Exploratory

The Chemical Architecture of ADDA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) , commonly known as ADDA, is a unique and crucial non-proteinogenic β-amino acid. It is a hallmark component of a class of potent hepatotoxins, including microcystins and nodularins, which are produced by cyanobacteria. The singular structure of this compound is indispensable for the biological activity of these toxins, making it a subject of significant interest in the fields of toxicology, pharmacology, and drug development. This guide provides an in-depth overview of the chemical structure of this compound, its physicochemical properties, experimental protocols for its synthesis and isolation, and its role in biological signaling pathways.

Core Chemical Structure

This compound is a C20 amino acid characterized by a complex arrangement of chiral centers, conjugated double bonds, and various functional groups. Its systematic IUPAC name is (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid. The molecule features a ten-carbon backbone with a phenyl group at one terminus and a carboxylic acid group at the other. Key structural features include an amino group at the C3 position, a methoxy group at C9, and methyl groups at the C2, C6, and C8 positions. The conjugated diene system at C4 and C6 is crucial for its biological activity.

Caption: Chemical structure of this compound.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as a non-standard amino acid, comprehensive experimental data for properties like pKa, pI, and solubility are not as readily available as for the 20 proteinogenic amino acids.

PropertyValue
Molecular Formula C₂₀H₂₉NO₃
Molecular Weight 331.45 g/mol
IUPAC Name (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
Appearance Crystalline solid
Solubility Soluble in water, slightly soluble in alcohol, and insoluble in nonpolar organic solvents.
Melting Point Decomposes on heating, making a precise melting point difficult to determine using standard techniques.[1]
pKa (α-COOH) Estimated to be in the range of typical amino acid α-carboxyl groups (~2.3).
pKa (α-NH₃⁺) Estimated to be in the range of typical amino acid α-amino groups (~9.6).
Isoelectric Point (pI) Estimated to be near neutral pH, similar to other amino acids with non-ionizable side chains.
¹H NMR Characteristic signals for vinyl, methoxy, methyl, and phenyl protons are observed. Specific shifts are dependent on the solvent used.
¹³C NMR Resonances corresponding to the carboxylic acid, diene, phenyl ring, and aliphatic carbons are present.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a complex multi-step process that requires careful control of stereochemistry. Several synthetic routes have been reported in the literature. A generalized workflow is presented below, often involving the coupling of two chiral fragments.

ADDA_synthesis_workflow start Chiral Precursors fragmentA Synthesis of C1-C7 Fragment start->fragmentA fragmentB Synthesis of C8-C10-Phenyl Fragment start->fragmentB coupling Coupling of Fragments fragmentA->coupling fragmentB->coupling deprotection Deprotection and Final Modifications coupling->deprotection This compound This compound deprotection->this compound

Caption: Generalized workflow for the total synthesis of this compound.

A detailed experimental protocol for the stereocontrolled synthesis of this compound often utilizes chiral auxiliaries to establish the correct stereocenters. For instance, one approach involves the use of a (4R,5S)-4-methyl-5-phenyloxazolidin-2-one as a chiral template to construct the 8S and 9S chiral centers, while the 2S and 3S centers are derived from D-aspartic acid.[2][3] The synthesis involves multiple steps of protection, coupling, and deprotection to yield the final this compound molecule.

Isolation of this compound from Microcystins

This compound can be isolated from microcystins through enzymatic or chemical hydrolysis. A common method involves the use of bacterial enzymes that can degrade the cyclic peptide structure of microcystins, releasing this compound as one of the products.

Methodology:

  • Culturing of Microcystin-degrading Bacteria: A bacterial strain capable of degrading microcystins, such as Sphingomonas sp., is cultured in an appropriate medium.

  • Cell Lysis and Enzyme Extraction: The bacterial cells are harvested and lysed to release the enzymes responsible for microcystin degradation.

  • Enzymatic Hydrolysis of Microcystin: The extracted enzymes are incubated with a purified sample of a microcystin variant (e.g., microcystin-LR). The reaction proceeds through the linearization of the cyclic peptide followed by further cleavage to release smaller peptide fragments and this compound.[4]

  • Purification of this compound: The resulting hydrolysate is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the this compound from other components of the reaction mixture.

  • Structural Characterization: The identity and purity of the isolated this compound are confirmed using analytical techniques like mass spectrometry and NMR spectroscopy.

Signaling Pathway and Mechanism of Action

This compound is a critical component for the toxicity of microcystins, which are potent inhibitors of eukaryotic protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes play crucial roles in a multitude of cellular processes, and their inhibition leads to hyperphosphorylation of numerous proteins, disrupting cellular function and leading to apoptosis and necrosis, particularly in hepatocytes.

The this compound side chain of microcystin plays a key role in the interaction with the active site of the protein phosphatases. It is understood that the hydrophobic nature of the this compound side chain contributes significantly to the binding affinity. The conjugated diene system within this compound is also thought to be important for this interaction. The inhibition is a two-step process, starting with a rapid, reversible binding, followed by a slower, covalent interaction with a cysteine residue in the catalytic subunit of the phosphatase.

PP_inhibition_pathway MC_LR Microcystin-LR (with this compound) PP1 Protein Phosphatase 1 (PP1) MC_LR->PP1 Inhibition PP2A Protein Phosphatase 2A (PP2A) MC_LR->PP2A Inhibition Phosphorylated_Proteins Hyperphosphorylated Substrate Proteins PP1->Phosphorylated_Proteins Dephosphorylation Disruption Disruption of Cellular Function PP2A->Phosphorylated_Proteins Dephosphorylation Cellular_Processes Normal Cellular Processes (e.g., cell cycle, apoptosis) Phosphorylated_Proteins->Cellular_Processes Regulation

Caption: Inhibition of protein phosphatases by microcystin-LR.

Protein Phosphatase Inhibition Assay

A common method to assess the biological activity of microcystins, and by extension the importance of the this compound moiety, is the protein phosphatase inhibition assay. A colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate is frequently employed.

Protocol Overview:

  • Reagent Preparation:

    • Assay Buffer: A buffer solution (e.g., Tris-HCl) with appropriate pH and cofactors (e.g., MnCl₂) is prepared.

    • Enzyme Solution: A purified preparation of protein phosphatase 1 or 2A is diluted in the assay buffer.

    • Substrate Solution: p-Nitrophenyl phosphate (pNPP) is dissolved in the assay buffer.

    • Inhibitor Solution: A series of dilutions of the microcystin-containing sample (or purified this compound-containing compound) are prepared.

  • Assay Procedure (96-well plate format):

    • To each well, add the enzyme solution.

    • Add the inhibitor solution at various concentrations to the respective wells. A control well with no inhibitor is also prepared.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the pNPP substrate solution to all wells.

    • Incubate at a controlled temperature for a specific time.

    • Stop the reaction by adding a strong base (e.g., NaOH).

  • Data Analysis:

    • The dephosphorylation of pNPP by the phosphatase results in the formation of p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405 nm.

    • The percentage of inhibition is calculated for each concentration of the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

This in-depth guide provides a comprehensive overview of the chemical structure of this compound, its properties, and its significance in biological systems. The provided experimental frameworks and pathway diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

References

The Unseen Architect of Toxicity: A Technical Guide to (2S,3S,4E,6E,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,4E,6E,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly abbreviated as ADDA, is a unique, non-proteinogenic β-amino acid that stands as a cornerstone of the potent toxicity exhibited by a class of cyanotoxins, including microcystins and nodularins.[1][2][3][4][5] These toxins are notorious for their hepatotoxicity, posing a significant threat to environmental and public health.[6] The intricate chemical structure of this compound, particularly its conjugated diene system, is not only a distinctive feature but also the lynchpin of its biological activity. This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, its pivotal role in toxicology, established experimental protocols for its study, and the signaling pathways it perturbs.

Chemical and Physical Properties of this compound

The this compound molecule is a C20 amino acid characterized by a complex stereochemistry and a unique side chain. Its defining feature is the conjugated diene system within the deca-4,6-dienoic acid backbone, which is responsible for a characteristic ultraviolet (UV) absorbance maximum at 238 nm.[7] This property is frequently exploited for the detection and quantification of this compound-containing toxins. The this compound moiety is essential for the potent biological activity of microcystins and nodularins.[6][8]

PropertyValueReference(s)
Full Name (2S,3S,4E,6E,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid[1][4]
Abbreviation This compound[4]
Molecular Formula C₂₀H₂₉NO₃[9]
Molecular Weight 331.45 g/mol [9]
Appearance Crystalline solid[No specific citation found]
UV Absorbance Max (λmax) 238 nm[7]
Key Structural Features Non-proteinogenic β-amino acid, conjugated diene system, four stereogenic centers[8][9]

Biological Role and Mechanism of Action

The significance of this compound lies in its indispensable role in the toxicity of microcystins and nodularins. The this compound side chain is crucial for the interaction and potent inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[7][10][11] This inhibition is a key molecular initiating event leading to the toxic effects of these cyanotoxins.

The mechanism of inhibition involves the binding of the this compound side chain into a hydrophobic groove of the phosphatase, leading to the blockage of the active site. This interaction can be covalent in some microcystin variants. The inhibition of PP1 and PP2A disrupts the delicate balance of protein phosphorylation and dephosphorylation within the cell, leading to a state of hyperphosphorylation of numerous cellular proteins. This widespread dysregulation of phosphorylation-dependent signaling pathways ultimately results in cytotoxicity, particularly in hepatocytes, leading to liver damage.[11]

Experimental Protocols

Isolation and Purification of this compound from Microcystin-LR by Microbial Degradation

This protocol is adapted from the method described for the isolation of intact this compound from microcystin-LR using a Sphingomonas strain.[10][12]

a. Microbial Degradation of Microcystin-LR:

  • Cultivate the Sphingomonas strain B-9 in a suitable nutrient broth.

  • Harvest the cells by centrifugation and prepare a cell-free extract by sonication or other cell lysis methods.

  • Incubate a solution of purified microcystin-LR with the cell extract. The enzymatic degradation proceeds through the formation of linearized microcystin-LR and a tetrapeptide intermediate, ultimately yielding this compound.[12]

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of microcystin-LR and the formation of this compound.

b. Purification of this compound:

  • Terminate the enzymatic reaction and remove proteinaceous material by precipitation with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation.

  • Concentrate the supernatant containing this compound under reduced pressure.

  • Purify the crude this compound using reversed-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in water (both containing a small percentage of trifluoroacetic acid, e.g., 0.1%) as the mobile phase.

  • Collect the fractions corresponding to the this compound peak, identified by its characteristic retention time and UV absorbance at 238 nm.

  • Confirm the identity and purity of the isolated this compound using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_degradation Microbial Degradation cluster_purification Purification Microcystin-LR Microcystin-LR Linearized MC-LR Linearized MC-LR Microcystin-LR->Linearized MC-LR Enzymatic Cleavage Sphingomonas sp. Cell Extract Sphingomonas sp. Cell Extract Sphingomonas sp. Cell Extract->Linearized MC-LR Tetrapeptide Tetrapeptide Sphingomonas sp. Cell Extract->Tetrapeptide This compound This compound Sphingomonas sp. Cell Extract->this compound Linearized MC-LR->Tetrapeptide Enzymatic Cleavage Tetrapeptide->this compound Enzymatic Cleavage Crude this compound Crude this compound RP-HPLC RP-HPLC Crude this compound->RP-HPLC Purified this compound Purified this compound RP-HPLC->Purified this compound Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry Characterization NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Characterization

Caption: Workflow for the isolation and purification of this compound.

Chemical Synthesis of this compound

Numerous total synthesis routes for this compound have been reported. A general conceptual workflow is presented below. The specific reagents and conditions will vary depending on the chosen synthetic strategy.

G Starting Materials Starting Materials Key Intermediate 1 Key Intermediate 1 Starting Materials->Key Intermediate 1 Multi-step synthesis Key Intermediate 2 Key Intermediate 2 Starting Materials->Key Intermediate 2 Multi-step synthesis Coupling Reaction Coupling Reaction Key Intermediate 1->Coupling Reaction Key Intermediate 2->Coupling Reaction Protected this compound Protected this compound Coupling Reaction->Protected this compound Deprotection Deprotection Protected this compound->Deprotection Final Product (this compound) Final Product (this compound) Deprotection->Final Product (this compound)

Caption: Generalized workflow for the chemical synthesis of this compound.

Detection and Quantification of this compound-Containing Toxins

a. Enzyme-Linked Immunosorbent Assay (ELISA): This is a common high-throughput method for the detection and quantification of total microcystins and nodularins. The assay is based on the principle of competitive immunoassay.

  • Sample Preparation: Lyse cyanobacterial cells to release intracellular toxins. This can be achieved by freeze-thaw cycles or sonication.

  • Assay Procedure:

    • Add standards and samples to microtiter plate wells coated with a microcystin-protein analog.

    • Add a primary antibody specific to the this compound moiety. The free toxin in the sample and the immobilized toxin compete for antibody binding.

    • After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colored product upon reaction with the enzyme.

    • Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of toxins in the sample.

  • Data Analysis: Generate a standard curve using known concentrations of a microcystin standard (e.g., MC-LR) and determine the concentration of toxins in the samples by interpolation.

b. Protein Phosphatase Inhibition Assay (PPIA): This assay measures the biological activity of microcystins and nodularins by quantifying their inhibition of PP1 or PP2A.

  • Reagents: Purified PP1 or PP2A enzyme, a suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) for a colorimetric assay), and buffers.

  • Assay Procedure:

    • Incubate the phosphatase enzyme with various concentrations of standards or samples.

    • Add the substrate to initiate the enzymatic reaction.

    • Measure the rate of product formation (e.g., the increase in absorbance at 405 nm for p-nitrophenol).

    • The degree of inhibition is proportional to the concentration of active toxins in the sample.

  • Data Analysis: Calculate the percentage of inhibition for each sample and determine the toxin concentration by comparing it to a standard curve generated with a known inhibitor like microcystin-LR.

Signaling Pathways Affected by this compound-Containing Toxins

The primary molecular target of this compound-containing toxins is the inhibition of protein phosphatases 1 and 2A. This leads to the hyperphosphorylation of a multitude of cellular proteins, thereby dysregulating several critical signaling pathways. The following diagrams illustrate some of the key pathways affected.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Inhibition of PP1 and PP2A can lead to the aberrant activation of this pathway.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors->Cell Proliferation, Differentiation This compound-Toxin This compound-Toxin PP1/PP2A PP1/PP2A This compound-Toxin->PP1/PP2A PP1/PP2A->Raf PP1/PP2A->MEK

Caption: this compound-toxin mediated disruption of MAPK signaling.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, growth, and metabolism. Its dysregulation due to PP2A inhibition can have profound cellular consequences.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Growth Cell Survival, Growth Downstream Effectors->Cell Survival, Growth This compound-Toxin This compound-Toxin PP2A PP2A This compound-Toxin->PP2A PP2A->Akt

Caption: this compound-toxin mediated disruption of PI3K/Akt signaling.

Conclusion

The this compound amino acid is a molecule of immense interest in toxicology, pharmacology, and drug development. Its unique structure and potent biological activity as a protein phosphatase inhibitor make it a crucial component of cyanotoxin-induced cellular damage. A thorough understanding of its properties, the methods for its study, and the signaling pathways it affects is paramount for researchers working to mitigate the impact of these toxins and for those exploring the therapeutic potential of modulating protein phosphatase activity. This guide provides a foundational resource for professionals in these fields, consolidating key technical information to facilitate further research and innovation.

References

The Core of Cyanotoxin Synthesis: An In-depth Technical Guide to the ADDA Biosynthesis Pathway in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) is a unique, non-proteinogenic β-amino acid that forms the cornerstone of the potent hepatotoxicity of microcystins and nodularins, toxins produced by cyanobacteria. The presence of the this compound moiety is critical for the biological activity of these toxins, making its biosynthetic pathway a key target for understanding and potentially controlling cyanobacterial toxicity.[1] This in-depth technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery involved, presenting available quantitative data, and offering detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in natural product biosynthesis, toxicology, and drug development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded within the microcystin synthetase (mcy) gene cluster.[2] This pathway is a prime example of polyketide synthesis, sharing mechanistic similarities with fatty acid biosynthesis.[3]

Genetic Locus: The mcy Gene Cluster

The genes responsible for this compound biosynthesis are located within the 55-kb mcy gene cluster.[2] This cluster is organized into two divergent operons, mcyA-C and mcyD-J.[4] The initial steps of this compound synthesis are catalyzed by enzymes encoded by the mcyD, mcyE, and mcyG genes.[2]

Enzymatic Machinery and Biochemical Reactions

The synthesis of this compound is carried out by a Type I modular polyketide synthase (PKS) system.[3][5] These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation.[6] The key enzymes directly involved in the formation of the this compound precursor are McyG, McyD, and McyE.[2]

The biosynthesis is proposed to start with the activation of a phenylacetate starter unit by McyG.[2] Subsequently, McyG, McyD, and McyE catalyze the successive incorporation of malonyl-CoA extender units to build the polyketide chain.[2] The growing chain is covalently attached to an acyl carrier protein (ACP) domain and passed between the catalytic domains of the PKS modules.[6] The core domains within these PKS modules include the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Additional domains such as ketoreductase (KR), dehydratase (DH), and methyltransferase (MT) are responsible for modifications of the growing polyketide chain.[7]

The proposed biosynthetic pathway for the this compound precursor is as follows:

  • Starter Unit Loading: The biosynthesis is initiated by the McyG enzyme, which is proposed to activate a phenylacetate unit and load it onto the PKS machinery.[2]

  • Chain Elongation: A series of condensation reactions with malonyl-CoA, catalyzed by the KS domains of McyG, McyD, and McyE, extends the polyketide chain.[2] The AT domains are responsible for selecting and loading the malonyl-CoA extender units onto the ACP domains.[8]

  • Tailoring Reactions: Within the PKS modules, KR, DH, and MT domains likely act on the growing polyketide chain to introduce the specific stereochemistry and modifications found in this compound.[7]

  • Release and further modification: The completed polyketide chain is eventually released from the PKS assembly line. The enzyme McyJ, a putative O-methyltransferase, is suggested to add the methoxy group to the this compound moiety.[2]

Quantitative Data on this compound Biosynthesis

Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis (McyD, McyG, McyE) are not extensively available in the current literature. The determination of kinetic parameters such as Km, Vmax, and kcat for these large, complex PKS enzymes is challenging.[8] The table below is provided as a template for researchers to populate as more quantitative data becomes available.

EnzymeSubstrate(s)KmVmaxkcatOptimal pHOptimal Temperature (°C)Reference
McyD Malonyl-CoA, Acyl-ACPData not availableData not availableData not availableData not availableData not available
McyE Malonyl-CoA, Acyl-ACPData not availableData not availableData not availableData not availableData not available
McyG Phenylacetate, Malonyl-CoAData not availableData not availableData not availableData not availableData not available

Experimental Protocols

Heterologous Expression and Purification of McyD

This protocol describes the heterologous expression of the mcyD gene in E. coli and subsequent purification of the recombinant protein. This is a foundational step for in vitro characterization of the enzyme.

1. Gene Cloning and Vector Construction:

  • Amplify the mcyD gene from the genomic DNA of a microcystin-producing cyanobacterium (e.g., Microcystis aeruginosa) using PCR with primers containing appropriate restriction sites.
  • Clone the PCR product into a suitable expression vector (e.g., pET-28a(+), which provides an N-terminal His-tag for purification) using standard molecular cloning techniques.
  • Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).[9]
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.[10]
  • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[11]
  • Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 16-18 hours to enhance protein solubility.[11]

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[10]
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).[11]
  • Lyse the cells by sonication on ice.[11]
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged McyD protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein fractions by SDS-PAGE to assess purity.
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

McyD Enzyme Assay

This protocol provides a method to measure the activity of the purified McyD enzyme by monitoring the incorporation of a radiolabeled extender unit.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 1 mM Dithiothreitol (DTT)
  • 2.5 mM MgCl2
  • 100 µM Acyl-ACP substrate (the growing polyketide chain attached to an ACP domain)
  • 50 µM [14C]-Malonyl-CoA (as the extender unit)
  • Purified McyD enzyme (concentration to be optimized)

2. Assay Procedure:

  • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
  • Initiate the reaction by adding the purified McyD enzyme.
  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).[4]
  • Precipitate the protein by incubating on ice for 30 minutes, followed by centrifugation.
  • Wash the protein pellet to remove unincorporated [14C]-Malonyl-CoA.
  • Measure the radioactivity of the protein pellet using a scintillation counter.

3. Data Analysis:

  • Calculate the amount of incorporated [14C]-Malonyl-CoA based on the specific activity of the radiolabeled substrate.
  • Determine the enzyme activity in units such as pmol/min/mg of enzyme.
  • To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.[12] The data can be fitted to the Michaelis-Menten equation.[2][13]

LC-MS/MS Analysis of this compound Biosynthesis Intermediates

This protocol outlines a method for the detection and relative quantification of intermediates in the this compound biosynthesis pathway from cyanobacterial cell extracts.

1. Sample Preparation:

  • Harvest cyanobacterial cells from a culture known to produce microcystins.
  • Quench the metabolism rapidly, for instance, by flash-freezing the cell pellet in liquid nitrogen.
  • Extract the metabolites using a solvent mixture such as acetonitrile/methanol/water (40:40:20) at -20°C.
  • Centrifuge the extract to remove cell debris and collect the supernatant.[14]
  • Dry the supernatant under a stream of nitrogen gas and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).[15]

2. LC-MS/MS Analysis:

  • Inject the reconstituted extract onto a reverse-phase C18 column.[14]
  • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]
  • Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • Develop a multiple reaction monitoring (MRM) method to specifically detect the predicted masses of the this compound biosynthesis intermediates. This requires knowledge of the precursor and product ion masses for each intermediate.

3. Data Analysis:

  • Identify the intermediates based on their retention times and specific MRM transitions.
  • Perform relative quantification by comparing the peak areas of the intermediates in different samples. For absolute quantification, stable isotope-labeled internal standards would be required.

Visualizations

This compound Biosynthesis Pathway

ADDA_Biosynthesis_Pathway cluster_mcy mcy Gene Cluster cluster_pathway Biosynthetic Steps McyG McyG PKS_loading Loading onto PKS McyG->PKS_loading McyD McyD Chain_Elongation1 Chain Elongation 1 McyD->Chain_Elongation1 McyE McyE Chain_Elongation2 Chain Elongation 2 McyE->Chain_Elongation2 McyJ McyJ Methylation O-Methylation McyJ->Methylation Phenylacetate Phenylacetate (Starter Unit) Phenylacetate->PKS_loading McyG MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->PKS_loading McyG (AT) MalonylCoA->Chain_Elongation1 McyD (AT) MalonylCoA->Chain_Elongation2 McyE (AT) PKS_loading->Chain_Elongation1 McyG (KS) Chain_Elongation1->Chain_Elongation2 McyD (KS) Tailoring Tailoring Reactions (KR, DH, MT) Chain_Elongation2->Tailoring McyE (KS) Release Release of Polyketide Tailoring->Release Release->Methylation McyJ This compound This compound Methylation->this compound

Caption: The enzymatic pathway for this compound biosynthesis in cyanobacteria.

Experimental Workflow for McyD Characterization

McyD_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_assay Enzyme Assay & Analysis PCR PCR Amplification of mcyD Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET-28a(+)) Vector->Ligation Transformation_Cloning Transformation into Cloning Strain Ligation->Transformation_Cloning Verification Sequence Verification Transformation_Cloning->Verification Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Verification->Transformation_Expression Culture Cell Culture & Induction (IPTG) Transformation_Expression->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis SDS-PAGE Analysis Purification->Analysis Assay Enzyme Activity Assay (Radiolabeled Substrate) Analysis->Assay Kinetics Kinetic Analysis (Km, Vmax) Assay->Kinetics LCMS LC-MS/MS Analysis of Reaction Products Assay->LCMS

Caption: Experimental workflow for the characterization of the McyD enzyme.

Conclusion

The biosynthesis of this compound is a critical process in the production of microcystin toxins by cyanobacteria. This technical guide has provided a detailed overview of the genetic and enzymatic basis of this pathway, along with adaptable experimental protocols for its investigation. While the general framework of this compound synthesis is understood, significant gaps remain in our knowledge, particularly concerning the quantitative aspects of the enzymatic reactions. Further research, including detailed kinetic analysis of the Mcy enzymes and in vitro reconstitution of the entire pathway, will be crucial for a complete understanding of this compound biosynthesis. Such knowledge will not only advance our fundamental understanding of natural product biosynthesis but may also pave the way for the development of strategies to mitigate the harmful effects of cyanobacterial blooms and to harness these biosynthetic pathways for the production of novel bioactive compounds.

References

The Unseen Core: A Technical Guide to the Natural Sources and Occurrence of ADDA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) is a unique, non-proteinogenic β-amino acid that forms a crucial structural and functional component of a class of potent cyanobacterial toxins, namely microcystins and nodularins.[1][2] While not intrinsically toxic in its free form, the this compound moiety is indispensable for the hepatotoxicity of its parent compounds, which are recognized as significant environmental and public health concerns.[3][4] This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantification of this compound, along with the molecular mechanisms of its toxicological action.

Natural Sources and Occurrence of this compound

This compound is not found as a free amino acid in nature; instead, it is exclusively synthesized by certain species of cyanobacteria as a key building block for microcystins and nodularins.[2][5]

Producing Organisms

The primary producers of this compound-containing toxins are freshwater cyanobacteria, commonly known as blue-green algae. Several genera are implicated in the production of these toxins, with the most prominent being:

  • Microcystis : Species such as Microcystis aeruginosa are notorious for forming extensive and often toxic blooms in eutrophic freshwater bodies worldwide.[6][7]

  • Anabaena (now classified under Dolichospermum): Various species within this genus are known producers of microcystins.

  • Planktothrix : This genus also contributes significantly to the production of microcystins in aquatic environments.

  • Nostoc : Some terrestrial and aquatic Nostoc species have been found to produce microcystins.[5]

  • Nodularia : This genus is the primary producer of nodularins, which are structurally similar to microcystins and also contain this compound. They are more commonly found in brackish water environments.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process carried out by a large multi-enzyme complex encoded by the mcy gene cluster in microcystin-producing cyanobacteria. This pathway involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. The synthesis is initiated with phenylacetate, which is extended by several acetate and propionate units, followed by methylation and methoxylation reactions to form the characteristic C20 amino acid structure of this compound.

The core of the this compound synthase is a modular PKS. The process can be broadly outlined as follows:

  • Initiation : The biosynthesis starts with the loading of a phenylacetate starter unit onto the acyl carrier protein (ACP) of the first PKS module.

  • Elongation and Modification : A series of PKS modules catalyze the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. Within these modules, ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains modify the growing polyketide chain. C-methyltransferase (CMT) and O-methyltransferase (OMT) domains introduce the methyl and methoxy groups characteristic of this compound.

  • Termination : The completed polyketide chain is then transferred to an NRPS module, where the amino group is introduced, completing the synthesis of the this compound molecule.

The following diagram illustrates the logical flow of the this compound biosynthesis pathway.

ADDA_Biosynthesis_Workflow cluster_modifications Modifications within PKS Phenylacetate Phenylacetate PKS_Modules Polyketide Synthase (PKS) Modules (mcyD, mcyE, mcyG) Phenylacetate->PKS_Modules Starter Unit NRPS_Module Non-Ribosomal Peptide Synthetase (NRPS) Module (mcyG) PKS_Modules->NRPS_Module Polyketide Chain This compound This compound NRPS_Module->this compound Amination Microcystin Microcystin/Nodularin This compound->Microcystin Incorporation Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules SAM S-Adenosyl Methionine (SAM) SAM->PKS_Modules Methyl/Methoxy groups ADDA_Isolation_Workflow start Start sphingomonas Sphingomonas sp. Cells start->sphingomonas lysis Cell Lysis (Sonication) sphingomonas->lysis centrifugation1 Centrifugation lysis->centrifugation1 enzyme_extract Crude Enzyme Extract centrifugation1->enzyme_extract incubation Enzymatic Degradation (30°C, 24-48h) enzyme_extract->incubation mc_lr Microcystin-LR Solution mc_lr->incubation reaction_mixture Reaction Mixture incubation->reaction_mixture precipitation Protein Precipitation (Methanol) reaction_mixture->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 supernatant Supernatant centrifugation2->supernatant spe Solid Phase Extraction (C18) supernatant->spe hplc HPLC Purification spe->hplc adda_pure Pure this compound hplc->adda_pure end End adda_pure->end PP2A_Inhibition_Pathway cluster_binding Inhibition Mechanism cluster_effects Cellular Consequences Microcystin Microcystin (with this compound) PP2A_inactive Inactive PP2A-Microcystin Complex Microcystin->PP2A_inactive Inhibits PP2A_active Active Protein Phosphatase 2A (PP2A) PP2A_active->PP2A_inactive Dephosphoprotein Dephosphorylated Substrate Protein PP2A_active->Dephosphoprotein Dephosphorylates Hyperphosphorylation Hyperphosphorylation of Substrate Proteins PP2A_inactive->Hyperphosphorylation Leads to step1 Step 1: Reversible Binding (this compound side chain) step2 Step 2: Covalent Bonding (Mdha residue) Phosphoprotein Phosphorylated Substrate Protein Phosphoprotein->PP2A_active Substrate Downstream_Effects Downstream Cellular Effects Hyperphosphorylation->Downstream_Effects Cytoskeletal_Damage Cytoskeletal Damage Downstream_Effects->Cytoskeletal_Damage Apoptosis Apoptosis Downstream_Effects->Apoptosis Necrosis Necrosis Downstream_Effects->Necrosis

References

The Linchpin of a Toxin: An In-depth Technical Guide to the Role of ADDA in Microcystin Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcystins, a diverse group of cyclic heptapeptide hepatotoxins produced by cyanobacteria, pose a significant threat to public health. Their toxicity is intrinsically linked to their unique chemical structure, with one component, the unusual amino acid (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA), playing a central and indispensable role. This technical guide provides a comprehensive examination of the pivotal function of the this compound moiety in the molecular mechanisms of microcystin toxicity. We will delve into its critical involvement in enzyme inhibition, the downstream signaling cascades of oxidative stress and apoptosis, and provide detailed experimental protocols for studying these effects. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

The Core of Toxicity: this compound's Interaction with Protein Phosphatases

The primary molecular mechanism of microcystin toxicity is the potent and specific inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[1][2] This inhibition is almost entirely governed by the this compound moiety. The long hydrophobic side chain of this compound is crucial for the binding of the toxin to the catalytic subunit of these phosphatases.[1]

X-ray crystallography studies of the microcystin-LR (MC-LR) and PP1 complex have revealed the precise molecular interactions. The this compound side chain inserts into a hydrophobic groove on the surface of PP1, forming extensive van der Waals contacts. This initial binding is a critical first step that positions the rest of the microcystin molecule to interact with the active site of the enzyme. While other residues of the microcystin molecule contribute to the binding affinity and specificity, the hydrophobic interactions of the this compound side chain are the primary anchor.

Isomerization or oxidation of the this compound moiety, particularly at the conjugated diene system, dramatically reduces or eliminates the toxicity of microcystins, highlighting its absolute requirement for biological activity.[1] This structural feature is also responsible for the characteristic UV absorbance of microcystins at 238 nm, a property often utilized in their detection and quantification.

Quantitative Analysis of Microcystin Toxicity

The structural variations among the more than 270 known microcystin congeners, primarily in the two variable L-amino acids, lead to differences in their toxic potential. However, the presence of an intact this compound group remains the key determinant of toxicity. The following tables summarize key quantitative data related to the toxicity of various microcystin analogs, demonstrating the central role of this compound.

Table 1: In Vitro Inhibition of Protein Phosphatase 1 (PP1) and 2A (PP2A) by Microcystin Variants

Microcystin VariantTarget EnzymeIC50 (nM)Reference(s)
Microcystin-LRPP1~0.3[1]
Microcystin-LRPP2A2.2[2]
NodularinPP2A1.8[2]
Microcystin-YRPP2A9[2]
Microcystin-RRPP2A175[2]
Microcystin-LRPP12.1 µg/L[3]
Microcystin-LFPP1359.3 µg/L[4]
Microcystin-LRPP11.2 µg/L[3]
Microcystin-LFPP11.8 µg/L[3]

Table 2: In Vivo Acute Toxicity of Microcystin Variants in Mice (Intraperitoneal Injection)

Microcystin VariantLD50 (µg/kg body weight)Reference(s)
Microcystin-LR32.5 - 158[5]
Microcystin-RR111 - 650[5]
Microcystin-LA~50[6]
Microcystin-YR~50[6]
Microcystin-YM(O)~50[6]
[d-Asp³]MC-LRMore toxic than MC-LR[7]
GSH conjugate of MC-LR2.4 - 16.5 times higher than MC-LR[8]
Cys conjugate of MC-LR2.4 - 16.5 times higher than MC-LR[8]

Downstream Signaling Consequences of this compound-Mediated PP1/PP2A Inhibition

The inhibition of PP1 and PP2A by the this compound-anchored microcystins leads to a state of hyperphosphorylation of numerous cellular proteins. This dysregulation of the cellular phosphorylation-dephosphorylation balance triggers a cascade of downstream signaling events, primarily culminating in oxidative stress and apoptosis.

Oxidative Stress

Microcystin exposure has been shown to induce the formation of reactive oxygen species (ROS), leading to oxidative stress.[9] This is a key secondary mechanism of toxicity following PP1/PP2A inhibition. The hyperphosphorylation of proteins involved in cellular stress responses contributes to the generation of ROS. The this compound moiety is indirectly crucial for this process, as its interaction with phosphatases is the initiating event. The resulting oxidative stress can lead to lipid peroxidation, DNA damage, and the depletion of cellular antioxidants like glutathione.

Apoptosis

Apoptosis, or programmed cell death, is a major outcome of microcystin toxicity. The inhibition of PP1 and PP2A by this compound-containing microcystins activates several pro-apoptotic signaling pathways.

  • Caspase Activation: Microcystin-LR has been demonstrated to induce the activation of the caspase cascade, a central execution pathway of apoptosis. This includes the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.[10]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted by microcystin exposure. Studies have shown that microcystins can lead to a decrease in the expression of the anti-apoptotic Bcl-2 and an increase in the expression of the pro-apoptotic Bax, thereby promoting apoptosis.[11]

  • p53 and NF-κB Pathways: The tumor suppressor protein p53 and the transcription factor NF-κB are also implicated in microcystin-induced apoptosis. Hyperphosphorylation resulting from PP1/PP2A inhibition can lead to the activation of these pathways, further promoting the apoptotic process.

Visualizing the Impact of this compound: Signaling Pathways and Experimental Workflows

To visually represent the complex processes orchestrated by the this compound moiety, the following diagrams have been generated using the DOT language.

Microcystin_Toxicity_Pathway cluster_0 Microcystin-ADDA Interaction cluster_1 Downstream Cellular Effects Microcystin Microcystin This compound This compound PP1/PP2A PP1/PP2A This compound->PP1/PP2A Inhibition Hyperphosphorylation Hyperphosphorylation PP1/PP2A->Hyperphosphorylation Oxidative_Stress Oxidative_Stress Hyperphosphorylation->Oxidative_Stress Apoptosis Apoptosis Hyperphosphorylation->Apoptosis ROS_Production ROS Production Oxidative_Stress->ROS_Production Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bcl2_Bax_Imbalance Bcl-2/Bax Imbalance Apoptosis->Bcl2_Bax_Imbalance

Caption: Overview of this compound's role in microcystin toxicity.

Apoptosis_Signaling_Pathway MC-ADDA_PP1_PP2A_Inhibition Microcystin-ADDA Mediated PP1/PP2A Inhibition Hyperphosphorylation Hyperphosphorylation MC-ADDA_PP1_PP2A_Inhibition->Hyperphosphorylation Bcl2_down Bcl-2 down-regulation Hyperphosphorylation->Bcl2_down Bax_up Bax up-regulation Hyperphosphorylation->Bax_up Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_down->Mitochondrial_Dysfunction Bax_up->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apaf1 Apaf-1 Cytochrome_c_Release->Apaf1 Caspase9_Activation Caspase-9 Activation Apaf1->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Microcystin-induced apoptotic signaling cascade.

Experimental_Workflow cluster_PPIA Protein Phosphatase Inhibition Assay (PPIA) cluster_Cytotoxicity Cytotoxicity Assays PPIA_1 Incubate PP1/PP2A with Microcystin Sample PPIA_2 Add Chromogenic Substrate (pNPP) PPIA_1->PPIA_2 PPIA_3 Measure Absorbance at 405 nm PPIA_2->PPIA_3 Cell_Culture Culture Hepatocytes (e.g., HepG2) Toxin_Exposure Expose Cells to Microcystin Cell_Culture->Toxin_Exposure MTT_Assay MTT Assay: Measure Formazan Absorbance Toxin_Exposure->MTT_Assay LDH_Assay LDH Assay: Measure LDH Release Toxin_Exposure->LDH_Assay

References

The Discovery and History of the ADDA Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), commonly known as ADDA, is a unique, non-proteinogenic β-amino acid that forms a crucial structural component of a class of potent hepatotoxins known as microcystins and nodularins.[1][2][3] These toxins are produced by various species of cyanobacteria (blue-green algae) and are responsible for significant environmental and health concerns, including livestock poisoning and potential human health risks through contaminated water sources. The this compound moiety is essential for the biological activity of these toxins, which primarily involves the potent inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), key enzymes in cellular signaling.[4][5] This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of the this compound compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Structure Elucidation

The first complete structural elucidation of a microcystin, microcystin-LR, was reported in 1984 by Botes and colleagues.[6] This pioneering work involved a combination of analytical techniques, including amino acid analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, which revealed the cyclic heptapeptide nature of the toxin and the presence of the novel C20 amino acid, this compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Revealed the presence of vinyl protons with large coupling constants, indicative of the E,E-diene system. Signals corresponding to the methoxy group, multiple methyl groups, and the phenyl group were also identified.

    • ¹³C NMR: Confirmed the presence of 20 carbon atoms, including those of the carboxylic acid, the conjugated diene, the methoxy group, and the phenyl ring.[7][8][9]

  • Mass Spectrometry (MS):

    • Electron Impact (EI-MS) and Fast Atom Bombardment (FAB-MS) provided the molecular weight of the toxin and fragmentation patterns. A characteristic fragment ion at m/z 135 is consistently observed in the mass spectra of microcystins and is attributed to a fragment of the this compound side chain, serving as a diagnostic marker.[5][10]

Biological Activity and Mechanism of Action

The toxicity of microcystins and nodularins is intrinsically linked to the this compound molecule. The extended hydrophobic side chain of this compound plays a critical role in the binding of the toxin to the active site of protein phosphatases 1 (PP1) and 2A (PP2A).[11]

Inhibition of Protein Phosphatases 1 and 2A

Microcystins are potent inhibitors of PP1 and PP2A, with IC50 values typically in the nanomolar range. This inhibition leads to hyperphosphorylation of numerous cellular proteins, disrupting a wide array of cellular processes.

Table 1: Inhibitory Activity (IC50) of Microcystin Variants against Protein Phosphatases 1 and 2A

Microcystin VariantTarget PhosphataseIC50 (nM)Reference
Microcystin-LRPP1~0.1[5]
PP2A<0.1[5]
Microcystin-RRPP1-
PP2A0.072[12]
Microcystin-YRPP1-
PP2A0.147[12]
Microcystin-LFPP1A3.0[11]
PP2A0.096[12]
Microcystin-LWPP1A3.8[11]
PP2A0.114[12]
NodularinPP2A0.54[12]

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.

Downstream Signaling Pathways

The inhibition of PP1 and PP2A by this compound-containing toxins triggers a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death) and cellular damage.

This compound-Induced Apoptosis Pathway cluster_0 Cellular Entry cluster_1 Primary Target cluster_2 Downstream Effects cluster_3 Apoptotic Cascade Microcystin (with this compound) Microcystin (with this compound) PP1/PP2A PP1/PP2A Microcystin (with this compound)->PP1/PP2A Inhibition Hyperphosphorylation of Cellular Proteins Hyperphosphorylation of Cellular Proteins PP1/PP2A->Hyperphosphorylation of Cellular Proteins Oxidative Stress (ROS Generation) Oxidative Stress (ROS Generation) Hyperphosphorylation of Cellular Proteins->Oxidative Stress (ROS Generation) Bcl-2 (inactivated) Bcl-2 (inactivated) Hyperphosphorylation of Cellular Proteins->Bcl-2 (inactivated) Dephosphorylation inhibited Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress (ROS Generation)->Mitochondrial Dysfunction Bax (activated) Bax (activated) Bcl-2 (inactivated)->Bax (activated) Release Bax (activated)->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Synthesis of this compound

The complex stereochemistry of this compound, with its four chiral centers and two trans double bonds, has made its total synthesis a significant challenge for organic chemists. Several synthetic routes have been developed, with varying degrees of efficiency and stereocontrol.

Overview of a Stereocontrolled Synthetic Approach

One notable approach involves the stereocontrolled synthesis starting from D-aspartic acid to establish the C2 and C3 stereocenters, and utilizing a chiral auxiliary, such as a (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, to control the stereochemistry at C8 and C9.[13]

ADDA_Synthesis_Workflow D-Aspartic Acid D-Aspartic Acid Fragment A (C2, C3 stereocenters) Fragment A (C2, C3 stereocenters) D-Aspartic Acid->Fragment A (C2, C3 stereocenters) Chiral Oxazolidinone Chiral Oxazolidinone Fragment B (C8, C9 stereocenters) Fragment B (C8, C9 stereocenters) Chiral Oxazolidinone->Fragment B (C8, C9 stereocenters) Coupling Reaction Coupling Reaction Fragment A (C2, C3 stereocenters)->Coupling Reaction Fragment B (C8, C9 stereocenters)->Coupling Reaction Intermediate Diene Intermediate Diene Coupling Reaction->Intermediate Diene Final Modifications Final Modifications Intermediate Diene->Final Modifications This compound This compound Final Modifications->this compound

Workflow for the stereocontrolled synthesis of this compound.
Experimental Protocols

This assay measures the inhibition of PP1 or PP2A by quantifying the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP).[14]

Materials:

  • Purified PP1 or PP2A enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)

  • p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in assay buffer)

  • This compound-containing compound (or other inhibitor) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 20 µL of the protein phosphatase enzyme solution to each well of a 96-well plate.

  • Add 20 µL of the this compound-containing compound at different dilutions (or buffer for control) to the respective wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 160 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of 2 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion

The discovery and characterization of the this compound compound have been pivotal in understanding the toxicology of microcystins and nodularins. Its unique structure and potent biological activity as a protein phosphatase inhibitor have made it a subject of intense research. The total synthesis of this compound, while challenging, has enabled further investigation into its structure-activity relationships and the development of analytical standards. For researchers in drug development, the potent and specific inhibition of PP1 and PP2A by this compound-containing molecules offers a valuable pharmacological tool and a potential starting point for the design of novel therapeutics targeting these critical cellular phosphatases. Continued research into the synthesis of this compound analogs and a deeper understanding of its interaction with protein phosphatases will undoubtedly pave the way for new discoveries in both toxicology and medicine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of ADDA

Author: BenchChem Technical Support Team. Date: December 2025

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly abbreviated as ADDA, is a unique non-proteinogenic β-amino acid.[1] It is a crucial structural component of a class of potent hepatotoxins known as microcystins and nodularins, which are cyclic peptides produced by various genera of cyanobacteria.[1][2] The this compound moiety is indispensable for the biological activity of these toxins, playing a central role in their interaction with and inhibition of protein phosphatases.[2][3] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with key experimental protocols for its study.

Physical Properties

This compound possesses distinct physical properties that are fundamental to its function within microcystins and for its detection. The most notable feature is its conjugated diene system, which is responsible for a characteristic ultraviolet (UV) absorbance.[2] The long, hydrophobic side chain significantly influences the solubility and interaction of the parent toxin with biological membranes and enzymes.[4]

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₂₉NO₃[5][6]
Molecular Weight 331.4 g/mol [5][6]
Appearance Colorless, crystalline solid (inferred from general amino acid properties)[7][8]
UV Absorbance (λmax) 238 nm[2]
Melting Point >200 °C (inferred from general amino acid properties)[7][8]
Solubility The this compound moiety is highly hydrophobic.[4] As a free amino acid, it is expected to be soluble in polar organic solvents and have limited solubility in water, dependent on pH.[4][7]

Chemical Properties

The chemical structure of this compound is characterized by a C₂₀ aliphatic chain with multiple chiral centers, a methoxy group, a phenyl group, and a conjugated diene system. This complex structure, particularly its stereochemistry, is essential for toxicity.[2][9]

Table 2: Chemical Identifiers and Structural Information for this compound

IdentifierValueSource(s)
IUPAC Name (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid[10]
CAS Number 126456-06-2[5]
Key Structural Features β-amino acid, conjugated dienes (4E, 6E), multiple stereocenters (2S, 3S, 8S, 9S), hydrophobic C₂₀ side chain[1][11][12]
Reactivity and Stability

The chemical stability of the this compound moiety is a critical determinant of microcystin toxicity.

  • Oxidation: The conjugated diene system is susceptible to oxidation by agents like chlorine and ozone.[10] This reaction disrupts the conjugated system and is a common method for water detoxification, as it eliminates the toxicity of microcystins.[10][13]

  • Isomerization: The stereochemistry of the double bonds at the C4 and C6 positions is crucial. Isomerization from the (4E, 6E) configuration to other geometric isomers, such as (6Z), results in a dramatic reduction or complete loss of toxicity.[9][13]

  • Degradation: Like other amino acids, this compound can undergo degradation processes such as deamination under certain conditions.[14][15] In the context of microcystin analysis by mass spectrometry, the this compound side chain produces a characteristic fragment ion at m/z 135, which is often used as a diagnostic marker for the presence of microcystins.[16][17]

Biological and Toxicological Profile

While this compound is the primary toxicophore of microcystins, the isolated amino acid itself is non-toxic.[3][18] Its toxicity is only expressed when it is integrated into the cyclic peptide structure of a microcystin or nodularin.

Mechanism of Action: Protein Phosphatase Inhibition

The primary mechanism of microcystin toxicity is the potent inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[1] These enzymes are crucial regulators of numerous cellular processes.

  • Initial Binding: The cyclic structure of the microcystin positions the this compound side chain for interaction with the phosphatase enzyme.

  • Hydrophobic Interaction: The long, hydrophobic this compound tail inserts into a hydrophobic groove adjacent to the catalytic site of the phosphatase.[4][19]

  • Covalent Bonding: The Mdha (N-methyldehydroalanine) residue of the microcystin forms a covalent bond with a cysteine residue in the phosphatase, locking the toxin in place.[20]

  • Active Site Blockage: The bound this compound chain physically obstructs the active site, preventing natural substrates from binding and being dephosphorylated.[19]

This inhibition leads to a state of hyperphosphorylation of cellular proteins, causing a cascade of downstream effects including cytoskeletal disruption, loss of cell morphology, apoptosis, and ultimately, severe liver damage (hepatotoxicity).[1]

cluster_MC Microcystin-LR cluster_PP Protein Phosphatase (PP1/PP2A) cluster_Outcome Cellular Consequences This compound This compound Side Chain (Hydrophobic) Groove Hydrophobic Groove This compound->Groove Inserts into Inhibition Enzyme Inhibition Peptide Cyclic Peptide Backbone ActiveSite Catalytic Active Site Peptide->ActiveSite Blocks Access PhosphoProtein Phosphorylated Substrate ActiveSite->PhosphoProtein Dephosphorylation (Blocked) HyperP Protein Hyperphosphorylation Inhibition->HyperP Leads to Damage Cytoskeletal Damage & Cell Death HyperP->Damage Causes

Caption: Mechanism of protein phosphatase inhibition by microcystin via the this compound moiety.

Experimental Protocols

The unique properties of this compound have led to the development of specific protocols for its isolation, characterization, and synthesis.

Protocol: Isolation of this compound from Microcystin-LR via Microbial Degradation

This protocol is based on the methodology described for isolating intact this compound using a Sphingomonas bacterial strain.[18]

Methodology:

  • Culturing: Grow a pure culture of the degrading bacterial strain (e.g., Sphingomonas sp. B-9) in a suitable nutrient broth.

  • Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using sonication or enzymatic methods to prepare a cell-free extract.

  • Incubation: Incubate the purified microcystin-LR with the bacterial cell extract in a buffered solution. The reaction proceeds through intermediates, including linearized microcystin-LR and a smaller tetrapeptide.

  • Monitoring: Monitor the degradation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to track the disappearance of microcystin-LR and the appearance of degradation products.

  • Purification: Once the degradation is complete, purify the resulting free this compound from the reaction mixture using chromatographic techniques, such as reversed-phase HPLC.

  • Structural Characterization: Confirm the identity and structure of the isolated this compound using spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[18]

mc_lr Purified Microcystin-LR incubation Incubation mc_lr->incubation extract Sphingomonas sp. Cell Extract extract->incubation linear_mc Intermediate 1: Linearized MC-LR incubation->linear_mc Step 1 tetrapeptide Intermediate 2: Tetrapeptide linear_mc->tetrapeptide Step 2 This compound Final Product: Purified this compound tetrapeptide->this compound Step 3

Caption: Workflow for the microbial degradation of microcystin-LR to isolate free this compound.

Protocol: Analytical Characterization and Quantification

The analysis of microcystins heavily relies on detecting the this compound moiety.

Methodology:

  • Sample Preparation: Extract microcystins from the sample matrix (e.g., water, biological tissue) using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Chromatographic Separation: Separate the different microcystin variants using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often containing an acid modifier like trifluoroacetic acid (TFA).

  • UV Detection: For quantification and initial identification, use a UV detector set to 238 nm, which is the characteristic absorbance maximum of the this compound conjugated diene system.[2]

  • Mass Spectrometric Confirmation: For confirmation and structural elucidation, couple the HPLC system to a mass spectrometer (LC-MS/MS). In tandem MS, a common and diagnostic fragmentation pathway for most microcystins involves the cleavage of the this compound side chain, producing a characteristic product ion at m/z 135.0804.[16] This fragment is highly specific and is used for targeted screening of microcystins.

cluster_detection Detection & Confirmation start Environmental or Biological Sample spe Sample Prep (e.g., Solid-Phase Extraction) start->spe hplc RP-HPLC Separation (C18 Column) spe->hplc uv UV Detection (λ = 238 nm) hplc->uv ms LC-MS/MS Analysis hplc->ms end Quantification and Identification uv->end frag Confirmation via This compound fragment (m/z 135.0804) ms->frag frag->end

Caption: Analytical workflow for the detection and quantification of this compound-containing toxins.

Protocol: Stereocontrolled Chemical Synthesis (Conceptual)

The total synthesis of this compound is a significant challenge in organic chemistry due to its multiple stereocenters. Published methods provide a roadmap for its construction.[11][12]

Methodology Overview:

  • Chiral Building Blocks: The synthesis typically employs a convergent approach, constructing different fragments of the molecule separately before joining them.

  • Stereocenter Control (C8, C9): Chiral auxiliaries, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, are used to direct the stereoselective alkylation and other bond-forming reactions to set the S-configuration at the C8 and C9 positions.[11][12]

  • Stereocenter Control (C2, C3): The chiral centers at the C2 and C3 positions are often derived from a chiral starting material, such as D-aspartic acid.[11][12]

  • Diene Formation: The conjugated (4E, 6E)-diene system is typically constructed using olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, which allow for control of the double bond geometry.

  • Fragment Coupling and Deprotection: The synthesized fragments are coupled, and protecting groups are removed in the final steps to yield the free this compound amino acid.

Conclusion

This compound is a structurally complex and biologically significant amino acid. Its physical properties, particularly its hydrophobicity and unique UV absorbance, are key to the function and detection of the microcystins it comprises. The specific chemical structure and stereochemistry of this compound are absolutely required for the inhibition of protein phosphatases, the molecular basis of its toxicity. The experimental protocols for its isolation, analysis, and synthesis underscore its importance in the fields of toxicology, environmental science, and natural product chemistry.

References

Unveiling the Molecular Identity of ADDA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular characteristics of (all-S,all-E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA), a non-proteinogenic amino acid crucial to the toxicity of several cyanobacterial toxins. This document outlines its physicochemical properties, its role in significant signaling pathways, and the experimental methodologies for its characterization.

Core Molecular Data of this compound

The fundamental molecular and chemical properties of this compound are summarized below, providing a quantitative foundation for research and analysis.

PropertyValueSource
Molecular Formula C₂₀H₂₉NO₃[1][2]
Molecular Weight 331.45 g/mol [1][2]
CAS Number 126456-06-2

Signaling Pathway: Inhibition of Protein Phosphatases

This compound is a critical structural component of microcystins and nodularins, potent hepatotoxins produced by cyanobacteria. The toxicity of these compounds stems from their ability to inhibit protein phosphatases 1 (PP1) and 2A (PP2A), key regulators of numerous cellular processes. The this compound moiety plays a pivotal role in this inhibitory action.

The following diagram illustrates the signaling pathway of PP1 inhibition by microcystin, highlighting the essential role of the this compound side chain.

cluster_0 Cellular Environment Microcystin Microcystin This compound This compound Microcystin->this compound contains PP1_active Active Protein Phosphatase 1 Microcystin->PP1_active binds via this compound PP1_inactive Inactive Protein Phosphatase 1 Cellular_Dysfunction Cellular Dysfunction PP1_inactive->Cellular_Dysfunction leads to PP1_active->PP1_inactive inhibits Phosphorylated_Substrate Phosphorylated Substrate PP1_active->Phosphorylated_Substrate acts on Dephosphorylated_Substrate Dephosphorylated Substrate Phosphorylated_Substrate->Dephosphorylated_Substrate dephosphorylates to

Caption: Inhibition of Protein Phosphatase 1 (PP1) by Microcystin, mediated by the this compound side chain.

Experimental Protocols

Determination of this compound Molecular Weight by Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of this compound using mass spectrometry, a highly accurate and sensitive technique.

1. Sample Preparation:

  • Obtain a purified sample of this compound. If part of a larger molecule like microcystin, chemical or enzymatic hydrolysis may be required to isolate the this compound amino acid.
  • Dissolve the purified this compound in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for amino acids.
  • Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to the liquid to generate charged droplets. As the solvent evaporates, gas-phase ions of this compound are formed.
  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

3. Data Analysis:

  • The mass spectrum will show a prominent peak corresponding to the protonated molecule of this compound ([M+H]⁺).
  • The m/z value of this peak is used to calculate the molecular weight of this compound. For a singly charged ion, the molecular weight is the m/z value minus the mass of a proton (approximately 1.007 Da).
  • Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the chemical formula (C₂₀H₂₉NO₃) to confirm the identity of the compound.

Experimental Workflow for this compound Isolation and Identification

The following diagram outlines a typical workflow for the isolation of cyanobacterial toxins and the subsequent identification of the this compound component.

cluster_1 Isolation and Identification Workflow Start Start: Cyanobacterial Culture Cell_Harvest Cell Harvesting (Centrifugation/Filtration) Start->Cell_Harvest Extraction Toxin Extraction (e.g., Methanol/Water) Cell_Harvest->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Hydrolysis Acid Hydrolysis of Toxin Purification->Hydrolysis Analysis Structural Analysis (e.g., MS, NMR) Hydrolysis->Analysis End End: This compound Identification Analysis->End

Caption: General experimental workflow for the isolation and identification of this compound from cyanobacteria.

References

Methodological & Application

analytical methods for ADDA detection in water

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Methods for the Detection of ADDA-Containing Cyanotoxins in Water

Introduction

The presence of cyanotoxins in water sources is a significant global health concern. Among the most prevalent and toxic are microcystins (MCs) and nodularins (NODs). A key structural feature of these toxins is the unique β-amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly known as this compound.[1][2] The this compound moiety is essential for the biological activity of these toxins—specifically their inhibition of protein phosphatases 1 and 2A—and serves as a primary target for their detection.[1][2]

This document provides detailed application notes and protocols for the principal analytical methods used to detect and quantify this compound-containing toxins in water. The methods covered include the highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS), the rapid and sensitive enzyme-linked immunosorbent assay (ELISA), and the activity-based protein phosphatase inhibition assay (PPIA). These methods are crucial for monitoring water quality, ensuring public safety, and conducting research in toxicology and drug development.

It is important to distinguish this compound-containing toxins from other cyanotoxins like anatoxin-a. While analytical techniques such as LC-MS/MS and ELISA are used for both, the specific antibodies, standards, and instrumental parameters are entirely different.[3][4] This note focuses exclusively on methods targeting the this compound structure of microcystins and nodularins.

Quantitative Method Comparison

The selection of an analytical method often depends on the required sensitivity, specificity, and sample throughput. The following table summarizes the key quantitative parameters for the primary this compound detection methods.

ParameterLC-MS/MSThis compound-ELISAProtein Phosphatase Inhibition Assay (PPIA)
Principle Chromatographic separation followed by mass-to-charge ratio detection for specific toxin variants.Competitive immunoassay using antibodies that recognize the this compound structure.Measures the inhibition of protein phosphatase activity by the toxins.
Limit of Detection (LOD) ~0.05 µg/L (analyte-dependent)[5]~0.1 ng/mL (0.1 µg/L)[4][6]~0.4 µg/L (MC-LR equivalent)[7]
Limit of Quantitation (LOQ) Analyte-dependent, can be as low as 0.05 µg/L[5]~0.5 ng/mL (0.5 µg/L)[4][6]~10-20 ng/mL (10-20 µg/L) for some assays[2]
Linear Range Wide, typically multiple orders of magnitude.0.15 - 5.0 µg/L[8]0.4 µg/L - 5 µg/L[7]
Specificity High; can identify and quantify individual toxin congeners.Broad; detects multiple congeners that share the this compound structure. Cross-reactivity varies.Detects all toxins that inhibit PP1/PP2A, providing a measure of total toxic potential.
Recovery Rate Typically 80-120% with appropriate sample preparation.82% - 117% in fortified water samples.[4][6]77% - 115% in spiked water samples.[7]
Primary Application Confirmatory analysis and precise quantification of specific toxins.[3][9][10]Rapid screening of a large number of samples for total microcystin/nodularin content.Assessment of total toxicological activity of a sample.

Experimental Workflows and Protocols

Accurate detection begins with proper sample collection and preparation, followed by the specific analytical procedure.

Sample Collection and Preparation

Proper sample handling is critical to ensure the stability of the toxins and to accurately measure both dissolved (extracellular) and cell-bound (intracellular) concentrations.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Options Collect Collect Water Sample (e.g., 1L amber glass bottle) Store Store at 4°C Collect->Store Filter Filter Sample (e.g., 0.45 µm PVDF) Store->Filter For Extracellular FreezeThaw Cell Lysis (Total Toxin) (3x Freeze-Thaw Cycles) Store->FreezeThaw For Total Toxin Extracellular Analyze Filtrate (Extracellular Toxins) Filter->Extracellular Total Analyze Lysate (Total Toxins) FreezeThaw->Total Analyze Proceed to Analytical Method Extracellular->Analyze Total->Analyze

General workflow for water sample collection and preparation.

Protocol for Sample Preparation (Total Toxin Analysis):

  • Collection: Collect water samples in clean amber glass or polyethylene bottles.[11]

  • Storage: If not analyzed immediately, store samples at 4°C in the dark. For long-term storage, freeze at -20°C.[4][6]

  • Cell Lysis: To measure the total toxin concentration (intracellular and extracellular), subject the sample to three complete freeze-thaw cycles.[5] This process ruptures the cyanobacterial cells, releasing the intracellular toxins into the water.

  • Filtration/Clarification: After lysis, centrifuge or filter the sample (e.g., using a 0.45 µm filter) to remove cellular debris that could interfere with the analysis.[4][6][12] The resulting clarified aqueous sample is now ready for analysis.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirmatory analysis, offering high specificity and sensitivity to identify and quantify individual microcystin congeners.[3][10]

Protocol Outline:

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Load a known volume of the prepared water sample (e.g., 500 mL) onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the toxins with an organic solvent, typically methanol with a small percentage of formic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller, known volume of mobile phase for injection.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Run a gradient from low to high organic phase (Mobile Phase B) to separate the different microcystin congeners.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each target microcystin congener. A common precursor ion for many MCs is derived from the protonated this compound fragment ([M+H]+ → m/z 135).

  • Quantification:

    • Generate a calibration curve using certified reference standards for each microcystin congener.

    • Calculate the concentration of each congener in the sample by comparing its peak area to the calibration curve.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used screening tool based on the specific recognition of the this compound moiety by monoclonal or polyclonal antibodies.[13] The direct competitive ELISA is a common format.[8]

ELISA_Workflow cluster_prep Assay Preparation cluster_steps Competitive Reaction cluster_develop Signal Development cluster_read Detection Start Start with anti-ADDA Ab-coated plate AddSample Add Sample/Standard and This compound-Enzyme Conjugate Start->AddSample Incubate1 Incubate (e.g., 60 min) AddSample->Incubate1 Wash1 Wash Plate (4x) Incubate1->Wash1 AddSubstrate Add Colorimetric Substrate Wash1->AddSubstrate Incubate2 Incubate (e.g., 20-30 min) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Read Absorbance (e.g., 450 nm) AddStop->Read Result Result: Color intensity is inversely proportional to This compound concentration Read->Result

Workflow for a direct competitive this compound-ELISA.

Protocol for Direct Competitive this compound-ELISA:

  • Preparation: Allow all reagents and prepared samples to reach room temperature.

  • Standard/Sample Addition: Add 50 µL of each standard, control, and prepared water sample to the appropriate wells of the antibody-coated microtiter plate.

  • Enzyme Conjugate Addition: Add 50 µL of the this compound-enzyme conjugate solution to each well. Mix gently.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature. During this time, the free this compound in the sample and the this compound-enzyme conjugate compete for binding to the immobilized anti-ADDA antibodies.[8][13]

  • Washing: Decant the contents of the plate and wash it four times with the provided wash buffer. This removes any unbound reagents.

  • Substrate Addition: Add 100 µL of the colorimetric substrate (e.g., TMB) to each well.

  • Color Development: Incubate the plate for 20-30 minutes in the dark. The enzyme on the bound conjugate will convert the substrate, generating a color.

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound-containing toxins in the sample.[8][13]

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the toxin concentration in the samples from this curve.

Method 3: Protein Phosphatase Inhibition Assay (PPIA)

This method quantifies microcystins and nodularins based on their mechanism of toxicity: the inhibition of protein phosphatase 1 (PP1) or 2A (PP2A).[1][2] A colorimetric version of the assay is common, where the enzyme's activity on a chromogenic substrate is measured.[2]

PPIA_Workflow cluster_steps Assay Reaction cluster_read Detection AddEnzyme Add Protein Phosphatase (PP1/PP2A) to microplate wells AddSample Add Sample/Standard AddEnzyme->AddSample Incubate1 Pre-incubate to allow toxin-enzyme binding AddSample->Incubate1 AddSubstrate Add Chromogenic Substrate (e.g., p-NPP) Incubate1->AddSubstrate Incubate2 Incubate for color development AddSubstrate->Incubate2 Read Read Absorbance (e.g., 405 nm) Incubate2->Read Result Result: Color intensity is inversely proportional to toxin activity Read->Result

Workflow for a colorimetric Protein Phosphatase Inhibition Assay.

Protocol for Colorimetric PPIA:

  • Reagent Preparation: Prepare buffers, the protein phosphatase enzyme solution (e.g., recombinant PP1), and the chromogenic substrate solution (e.g., p-nitrophenyl phosphate, p-NPP).[2]

  • Enzyme Addition: Add 10 µL of the diluted PP1 enzyme solution to each well of a 96-well microtiter plate.

  • Sample/Standard Addition: Add 10 µL of the prepared water samples, standards (e.g., MC-LR), and controls to the wells containing the enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate for 5-10 minutes. This allows the toxins present in the samples to bind to and inhibit the enzyme.

  • Substrate Reaction: Initiate the colorimetric reaction by adding 100-150 µL of the p-NPP substrate solution to each well. The active (uninhibited) enzyme will dephosphorylate the colorless p-NPP, producing the yellow-colored p-nitrophenol.[2][14]

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Reading: Measure the absorbance at 405 nm using a microplate reader. The amount of color produced is inversely proportional to the concentration of active toxins in the sample.

  • Calculation: Create a standard curve using a known microcystin standard (e.g., MC-LR). Express the results as µg/L of MC-LR equivalents. The concentration causing 50% inhibition of the enzyme (IC50) is a key parameter derived from the standard curve.[1]

References

Application Note and Protocol for the Quantification of ADDA Moiety in Microcystins by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcystins (MCs) are a class of cyclic heptapeptide hepatotoxins produced by various species of cyanobacteria, commonly known as blue-green algae. Their toxicity is primarily attributed to the presence of a unique, non-proteinogenic amino acid called ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid). The this compound moiety is essential for the biological activity of microcystins, and its quantification is a critical aspect of toxicological research, environmental monitoring, and water safety assessment.

Direct quantification of the free this compound amino acid is uncommon due to the complexity of hydrolyzing the cyclic peptide structure without degrading the this compound molecule itself. A more robust and widely accepted approach involves the oxidative cleavage of the microcystin molecule to yield a stable and quantifiable marker product, 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB). This application note provides a detailed protocol for the quantification of the this compound moiety in microcystins by converting it to MMPB and subsequently analyzing it using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the determination of total microcystin content, encompassing all variants containing the this compound side chain.

Experimental Protocol

This protocol is divided into three main stages: sample preparation including cell lysis and oxidative cleavage, HPLC-MS/MS analysis, and data processing.

Sample Preparation

1.1. Cyanobacterial Cell Lysis (for intracellular toxins)

  • For water samples containing cyanobacterial cells, concentrate the cells by centrifugation or filtration.

  • Resuspend the cell pellet in a known volume of reagent water.

  • Subject the cell suspension to three cycles of freeze-thawing to lyse the cells and release the intracellular toxins. This is a critical step for determining the total toxin concentration.

1.2. Oxidative Cleavage of Microcystins to MMPB

This procedure should be performed on both the lysed cell suspension and the filtered water sample (for extracellular toxins).

  • To a 10 mL water sample, add a suitable internal standard. 4-phenylbutyric acid (4-PB) or deuterated MMPB (MMPB-d3) are commonly used.

  • Add 1 mL of a freshly prepared solution of 25 mg/mL sodium periodate (NaIO₄) and 2.5 mg/mL potassium permanganate (KMnO₄) in 1 M sulfuric acid.

  • Vortex the mixture and incubate at 60°C for 1 hour. The solution should remain purple; if it turns brown, add more oxidant solution.

  • After incubation, cool the sample to room temperature.

  • Quench the reaction by adding a few drops of a 10% (w/v) sodium bisulfite (NaHSO₃) solution until the purple color disappears and the solution becomes clear.

1.3. Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water.

  • Load the oxidized sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 10% aqueous methanol to remove interferences.

  • Elute the MMPB and internal standard with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for this separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 10-20% B, ramp up to 90-95% B over 5-10 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration. The specific gradient should be optimized for the column and system used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40°C.

2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for MMPB analysis.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode to monitor the specific precursor-to-product ion transitions for MMPB and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MMPB207.1131.1-15 to -25
4-Phenylbutyric acid (IS)163.1119.1-10 to -20
MMPB-d3 (IS)210.1134.1-15 to -25

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of MMPB in the initial mobile phase, each containing a constant concentration of the internal standard. The concentration range should bracket the expected concentrations in the samples.

  • Quantification: Integrate the peak areas for the specific MRM transitions of MMPB and the internal standard in both the calibration standards and the samples.

  • Calculation: Calculate the response ratio (MMPB peak area / internal standard peak area) for each standard and sample. Construct a calibration curve by plotting the response ratio against the concentration of the MMPB standards. Determine the concentration of MMPB in the samples by interpolating their response ratios from the calibration curve.

  • Conversion to Total Microcystin Concentration: The concentration of total microcystins can be estimated from the MMPB concentration using a conversion factor, which depends on the molecular weights of MMPB and the specific microcystin congener of interest (e.g., Microcystin-LR).

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the MMPB method from various studies.

ParameterReported ValueReference
Limit of Detection (LOD)0.05 µg/L (as total microcystins)[1]
Limit of Quantification (LOQ)0.1 µg/L[2]
Linearity (R²)> 0.99
Recovery80 - 120%
Precision (%RSD)< 15%

Experimental Workflow Diagram

HPLC_MSMS_ADDA_Quantification Sample Water Sample (with Cyanobacteria) Lysis Cell Lysis (Freeze-Thaw) Sample->Lysis Intracellular Toxins Oxidation Oxidative Cleavage (KMnO4/NaIO4) Lysis->Oxidation SPE Solid-Phase Extraction (C18 Cleanup) Oxidation->SPE Reconstitution Reconstitution SPE->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification via MMPB.

Signaling Pathway/Logical Relationship Diagram

ADDA_Quantification_Logic cluster_analyte Analyte Transformation cluster_quantification Quantification Strategy Microcystin Microcystin (contains this compound) MMPB MMPB (Oxidation Product) Microcystin->MMPB Oxidative Cleavage MMPB_measurement Measure MMPB by LC-MS/MS MMPB->MMPB_measurement Ratio Calculate Response Ratio (MMPB / IS) MMPB_measurement->Ratio IS Internal Standard (e.g., 4-PB, MMPB-d3) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Total_MC Total Microcystin Concentration CalCurve->Total_MC

Caption: Logic of total microcystin quantification via MMPB.

References

Synthesis of ADDA for Research Applications: Protocols and Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) is a unique β-amino acid that forms a crucial part of the structure of several cyanobacterial toxins, most notably microcystins and nodularins. These toxins are potent inhibitors of protein phosphatase 1 (PP1) and 2A (PP2A), key enzymes in cellular signaling pathways. The this compound moiety is essential for this inhibitory activity, making synthetic this compound a valuable tool for research into protein phosphatase inhibition, signal transduction, and the development of potential therapeutic agents.

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of this compound for research purposes.

Chemical Synthesis of this compound

The stereocontrolled synthesis of this compound is a complex process requiring careful control of stereochemistry at four chiral centers. The most common strategies involve the coupling of two key chiral fragments. One well-regarded approach is the synthesis route developed by Pearson and coworkers, which provides a good overall yield.[1] The following protocol is a representative summary based on established synthetic strategies.

Starting Materials:

  • D-Aspartic acid

  • (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (chiral auxiliary)

A list of potential suppliers for these starting materials is provided in the table below.

Starting MaterialPotential Suppliers
D-Aspartic AcidSigma-Aldrich, Thermo Fisher Scientific, BulkSupplements.com
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneSigma-Aldrich, Santa Cruz Biotechnology, Kaimosi BioChem Tech

Synthetic Workflow:

The synthesis can be conceptually divided into the preparation of a northern fragment containing the C2 and C3 stereocenters derived from D-aspartic acid, and a southern fragment containing the C8 and C9 stereocenters established using a chiral auxiliary. These fragments are then coupled, and the diene is formed to yield this compound.

G cluster_0 Northern Fragment Synthesis cluster_1 Southern Fragment Synthesis cluster_2 Coupling and Final Steps d_aspartic D-Aspartic Acid n_intermediate Protected Northern Fragment d_aspartic->n_intermediate Multi-step protection and modification coupled_product Coupled Intermediate n_intermediate->coupled_product chiral_aux (4R,5S)-4-Methyl-5-phenyl- oxazolidin-2-one s_intermediate Chiral Southern Fragment chiral_aux->s_intermediate Asymmetric alkylation and modifications s_intermediate->coupled_product diene_formation Diene Formation coupled_product->diene_formation Coupling Reaction This compound This compound diene_formation->this compound Deprotection

Caption: High-level workflow for the chemical synthesis of this compound.

Experimental Protocol (Representative):

Detailed step-by-step procedures with specific reagents, solvents, temperatures, and reaction times would be presented here, based on a full, accessible synthesis paper. As the full text of a detailed protocol was not available in the search results, a generalized outline is provided.

  • Synthesis of the Northern Fragment from D-Aspartic Acid: This typically involves protection of the amino and carboxylic acid functionalities of D-aspartic acid, followed by modification to introduce the necessary functional groups for coupling.

  • Synthesis of the Southern Fragment using a Chiral Auxiliary: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is used to direct the stereoselective introduction of the methyl and methoxy groups to form the C8 and C9 stereocenters.

  • Fragment Coupling: The northern and southern fragments are coupled together using standard peptide coupling reagents.

  • Diene Formation and Deprotection: The conjugated diene system is typically formed in the later stages of the synthesis, followed by the removal of all protecting groups to yield the final this compound product.

Purification and Characterization:

Purification of this compound is typically achieved by high-performance liquid chromatography (HPLC). Characterization and confirmation of the structure and purity of the synthesized this compound are crucial and should be performed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

Analytical TechniquePurpose
HPLCPurification and purity assessment
1H NMRStructural elucidation and stereochemical assignment
13C NMRStructural confirmation
High-Resolution MSAccurate mass determination

Biological Activity of this compound: Protein Phosphatase Inhibition

This compound is a potent inhibitor of serine/threonine protein phosphatases, particularly PP1. The following is a protocol for a colorimetric protein phosphatase 1 inhibition assay.

Principle:

This assay measures the inhibition of PP1 activity by monitoring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, absorbs light at 405 nm.

Materials:

  • Recombinant Protein Phosphatase 1 (PP1)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA)

  • This compound stock solution (in DMSO or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Experimental Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of PP1 enzyme to each well (except for the blank).

  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a strong base like NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

G start Prepare this compound dilutions add_inhibitor Add this compound dilutions to wells start->add_inhibitor add_enzyme Add PP1 to wells add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add pNPP substrate pre_incubate->add_substrate incubate Incubate at constant temperature add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance analyze Calculate % inhibition and IC50 read_absorbance->analyze

Caption: Workflow for a colorimetric protein phosphatase 1 inhibition assay.

Data Presentation:

This compound Concentration (nM)Absorbance at 405 nm% Inhibition
0 (Control)(Value)0
.........
(Highest Concentration)(Value)(Value)

IC50 Value for this compound against PP1: (To be determined experimentally)

Cellular Effects of this compound: Cell Viability Assay

To assess the cytotoxic effects of this compound on cells, a cell viability assay can be performed. The following is a general protocol for the MTT assay.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Experimental Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent alone).

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the control and determine the IC50 value.

G seed_cells Seed cells in 96-well plate treat_cells Treat cells with this compound seed_cells->treat_cells incubate_cells Incubate for desired time treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate to form formazan add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze

Caption: Workflow for an MTT cell viability assay.

Data Presentation:

This compound Concentration (µM)Absorbance at 570 nm% Cell Viability
0 (Control)(Value)100
.........
(Highest Concentration)(Value)(Value)

IC50 Value of this compound: (To be determined experimentally for the specific cell line)

Signaling Pathway Inhibition by this compound

This compound exerts its biological effects primarily through the inhibition of protein phosphatase 1 (PP1). PP1 is a crucial enzyme that dephosphorylates a wide range of substrate proteins, thereby regulating numerous cellular processes. By inhibiting PP1, this compound can lead to the hyperphosphorylation of PP1 substrates, altering their activity and downstream signaling.

G This compound This compound pp1 Protein Phosphatase 1 (PP1) This compound->pp1 Inhibits protein_p Phosphorylated Substrate Protein (Active/Inactive) pp1->protein_p Dephosphorylates protein Substrate Protein (Inactive/Active) protein_p->protein cellular_response Altered Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) protein_p->cellular_response Leads to protein->protein_p Phosphorylates kinase Protein Kinase kinase->protein

Caption: Mechanism of action of this compound via inhibition of PP1.

Conclusion

The synthesis of this compound provides a valuable chemical tool for investigating the roles of protein phosphatases in cellular signaling. The protocols outlined in this document offer a framework for the preparation and biological evaluation of this important molecule. Researchers should consult the primary literature for detailed synthetic procedures and adapt the biological assays to their specific experimental needs. The use of appropriate analytical techniques for the characterization of synthesized this compound is essential to ensure the reliability of subsequent biological experiments.

References

Application of ADDA Standards in Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the implementation of "ADDA" standards in laboratory settings. Given the potential for ambiguity of the acronym "this compound", this guide addresses two critical interpretations relevant to drug development and clinical research: Anti-Drug Antibody (ADA) Assays for immunogenicity testing and the Analysis Data Model (ADaM) for structuring clinical trial data.

Section 1: Anti-Drug Antibody (ADA) Assay Protocols and Applications

The detection of anti-drug antibodies (ADAs) is a critical component in the assessment of immunogenicity for therapeutic proteins. The formation of ADAs can impact the safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties of a drug[1][2]. The U.S. Food and Drug Administration (FDA) and other regulatory agencies provide guidance on the development and validation of assays for ADA detection[3][4].

Application Note: Tiered Approach to Immunogenicity Testing

A tiered approach is the standard for assessing immunogenicity, starting with a sensitive screening assay to identify potentially positive samples. These are then subjected to a confirmatory assay to ensure the antibodies are specific to the drug. Finally, confirmed positive samples are further characterized, for instance, by determining the antibody titer and neutralizing capacity[5][6].

Experimental Protocol: Bridging ELISA for ADA Detection

The bridging Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for detecting ADAs due to its high sensitivity and ability to detect different isotypes of antibodies[7].

Materials:

  • High-binding 96-well microtiter plates

  • Therapeutic drug (for coating and conjugation)

  • Biotinylation reagent

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample/Assay Diluent (e.g., 10% serum in PBST)

  • Positive and negative control samples

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Protocol Steps:

  • Plate Coating: Coat a 96-well plate with the therapeutic drug at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C[8][9].

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound drug[7][8].

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding[8][9].

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL of prepared samples (diluted in Assay Diluent), positive controls, and negative controls to the wells. Incubate for 1-2 hours at room temperature[8][9].

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of biotinylated and HRP-conjugated therapeutic drug (forming a "bridge" with the ADA) to each well. Incubate for 1 hour at room temperature[7][8].

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes[9].

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Data Presentation: ADA Assay Validation Parameters

The validation of an ADA assay is crucial to ensure its reliability. The FDA provides guidance on key validation parameters[10][11].

Validation ParameterAcceptance CriteriaPurpose
Cut Point Statistically determined threshold to differentiate positive and negative samples.To control the false-positive rate of the screening assay, typically around 5%[12].
Sensitivity The lowest concentration of the positive control that can be reliably detected.To ensure the assay is sensitive enough to detect low levels of ADAs. A sensitivity of at least 100 ng/mL is generally recommended[5].
Specificity The ability of the assay to detect only the antibodies of interest.To ensure that the assay is not detecting other non-specific antibodies.
Drug Tolerance The ability of the assay to detect ADAs in the presence of the therapeutic drug.To understand the potential for interference from circulating drug in patient samples.
Precision The closeness of agreement between a series of measurements from the same sample.To ensure the reproducibility of the assay, typically with a coefficient of variation (%CV) of less than 20%[11].
Visualization: Immunogenicity Signaling Pathway

The development of an immune response to a therapeutic drug involves a complex signaling cascade. The following diagram illustrates a simplified pathway leading to the production of anti-drug antibodies.

Immunogenicity_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_BCell B Cell Therapeutic Therapeutic Drug Uptake Uptake & Processing Therapeutic->Uptake MHCII Peptide-MHC II Complex Uptake->MHCII TCR T Cell Receptor (TCR) MHCII->TCR Presentation Activation T Cell Activation TCR->Activation Cytokines Cytokine Release Activation->Cytokines BActivation B Cell Activation Cytokines->BActivation Help BCR B Cell Receptor (BCR) BCR->BActivation Differentiation Differentiation BActivation->Differentiation PlasmaCell Plasma Cell Differentiation->PlasmaCell ADA Anti-Drug Antibodies (ADA) PlasmaCell->ADA

A simplified signaling pathway for the induction of anti-drug antibodies.

Section 2: Analysis Data Model (ADaM) Standards in Clinical Trials

The Analysis Data Model (ADaM) is a CDISC (Clinical Data Interchange Standards Consortium) standard for creating analysis datasets from clinical trial data. ADaM datasets are designed to be "analysis-ready," meaning they are structured to facilitate statistical analysis and reporting[13][14]. A key principle of ADaM is traceability, ensuring that the data in the analysis datasets can be traced back to the source data, typically in the Study Data Tabulation Model (SDTM) format[15][16].

Application Note: Core Principles of ADaM
  • Clear and Unambiguous Communication: The structure and content of ADaM datasets should be straightforward and easy to understand.

  • Traceability: There must be a clear path from the analysis data back to the source data.

  • Usability: Datasets should be readily usable with common statistical software.

  • Metadata: Datasets must be accompanied by metadata that describes their structure, content, and derivations.

  • Analysis-Ready: The datasets are prepared for direct use in statistical analysis.

Key ADaM Datasets

The two primary ADaM dataset structures are the Subject-Level Analysis Dataset (ADSL) and the Basic Data Structure (BDS)[13][17].

  • ADSL (Subject-Level Analysis Dataset): This dataset contains one record per subject and includes key demographic information, treatment assignments, and population flags. It serves as the central dataset for subject-level information[14][18].

  • BDS (Basic Data Structure): This dataset is designed for "one record per subject, per analysis parameter, per analysis timepoint." It is used for analyses of findings data, such as laboratory results or vital signs[13].

Data Presentation: Example Structure of an ADSL Dataset

Variable NameVariable LabelDescription
STUDYIDStudy IdentifierUnique identifier for the study.
USUBJIDUnique Subject IdentifierUnique identifier for each subject.
SUBJIDSubject IdentifierThe subject identifier as collected.
AGEAgeThe age of the subject in years.
SEXSexThe sex of the subject.
RACERaceThe race of the subject.
ARMPlanned ArmThe planned treatment arm for the subject.
TRT01PPlanned Treatment for Period 01The planned treatment for the first period.
SAFFLSafety Population FlagFlag indicating if the subject is in the safety population.
ITTFLIntent-to-Treat Population FlagFlag indicating if the subject is in the intent-to-treat population.

Data Presentation: Example Structure of a BDS Dataset (for Laboratory Data)

Variable NameVariable LabelDescription
STUDYIDStudy IdentifierUnique identifier for the study.
USUBJIDUnique Subject IdentifierUnique identifier for each subject.
PARAMParameterThe name of the laboratory parameter (e.g., "Hemoglobin").
PARAMCDParameter CodeA short code for the parameter (e.g., "HGB").
AVALAnalysis ValueThe numeric value of the result in standard units.
AVALCAnalysis Value (Character)The character representation of the result.
AVISITAnalysis VisitThe analysis visit at which the measurement was taken.
ADYAnalysis DayThe relative day of the measurement from a reference day.
ANRLOAnalysis Normal Range Lower LimitThe lower limit of the normal range for the parameter.
ANRHIAnalysis Normal Range Upper LimitThe upper limit of the normal range for the parameter.
Visualization: ADaM Dataset Creation Workflow

The following diagram illustrates the workflow for creating ADaM datasets from SDTM data, a fundamental process in clinical data management.

ADaM_Workflow cluster_traceability Traceability RawData Raw Clinical Data (e.g., from CRF) SDTM SDTM Datasets RawData->SDTM Data Tabulation SDTM->RawData ADaM ADaM Datasets SDTM->ADaM Analysis Dataset Creation ADaM->SDTM TFLs Tables, Listings, and Figures (TFLs) ADaM->TFLs Statistical Analysis & Reporting CSR Clinical Study Report TFLs->CSR Inclusion in Report

References

Application Notes and Protocols for ADDA Extraction from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique, non-proteinogenic amino acid, (2S, 3S, 8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA), is a critical structural component of the potent hepatotoxic microcystins and nodularins produced by various cyanobacteria. The this compound moiety is essential for the biological activity of these toxins, which are significant concerns for water quality and public health.[1] The extraction and purification of this compound are crucial for toxicological studies, the development of analytical standards, and as a potential chiral building block in synthetic chemistry.

These application notes provide detailed protocols for the extraction of microcystins from cyanobacterial biomass, followed by methods for the liberation and subsequent analysis of the this compound amino acid. Two primary approaches for obtaining this compound are presented: microbial degradation and chemical oxidation.

Section 1: Extraction of Microcystins from Cyanobacterial Cells

The initial and critical step for obtaining this compound is the efficient extraction of microcystins from cyanobacterial cells. This process involves cell lysis to release intracellular toxins followed by solid-phase extraction (SPE) to concentrate and purify the microcystins.

Experimental Protocol: Cell Lysis and Microcystin Extraction

This protocol describes the steps for lysing cyanobacterial cells and extracting microcystins.

1. Cell Lysis (Choose one method):

  • Freeze-Thaw Cycling:

    • Harvest cyanobacterial cells by centrifugation.

    • Freeze the cell pellet at -20°C until completely frozen.

    • Thaw the pellet at room temperature.

    • Repeat the freeze-thaw cycle three times to ensure complete cell lysis.[2][3]

  • Lyophilization (Freeze-Drying):

    • Harvest cyanobacterial cells by centrifugation.

    • Freeze the cell pellet at -80°C.

    • Lyophilize the frozen pellet until a dry powder is obtained. This method is highly effective for cell disruption.

2. Microcystin Extraction:

  • To the lysed cell material (from either method), add an extraction solvent of 75% aqueous methanol (v/v).

  • Vortex the mixture vigorously for 5 minutes.

  • Sonicate the mixture for 15 minutes in a sonication bath.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant containing the microcystins.

  • Repeat the extraction process (steps 1-5) on the remaining cell debris to maximize recovery.

  • Pool the supernatants from both extractions.

3. Solid-Phase Extraction (SPE) for Microcystin Purification:

This step purifies and concentrates the microcystins from the crude extract. C18 SPE cartridges are commonly used for this purpose.[4][5][6][7]

  • Condition the C18 SPE Cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the Sample: Dilute the pooled supernatant with deionized water to a final methanol concentration of ≤10%. Pass the diluted extract through the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min). The microcystins will bind to the C18 sorbent.

  • Wash the Cartridge: Wash the cartridge with 10 mL of 10% aqueous methanol to remove polar impurities.

  • Elute the Microcystins: Elute the bound microcystins from the cartridge with 5 mL of 90% aqueous methanol. Collect the eluate.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume of methanol for subsequent hydrolysis or analysis.

Quantitative Data Summary

Lysis MethodExtraction SolventReported Lysis EfficiencyReference
Freeze-Thaw (3 cycles)N/A>95%[2][3]
Lyophilization75% Methanol>98%[8]
Sonication75% Methanol~73%[8]
Bead Beating75% Methanol>98%[8]
SPE StepSolventPurpose
ConditioningMethanol, then WaterTo activate the C18 sorbent
LoadingSample in ≤10% MethanolTo bind microcystins to the sorbent
Washing10% Aqueous MethanolTo remove polar impurities
Elution90% Aqueous MethanolTo recover the purified microcystins

Experimental Workflow for Microcystin Extraction

Microcystin_Extraction cluster_0 Cell Lysis cluster_1 Extraction cluster_2 Solid-Phase Extraction (SPE) Cyanobacterial_Biomass Cyanobacterial Biomass Lysis_Method Cell Lysis (Freeze-Thaw or Lyophilization) Cyanobacterial_Biomass->Lysis_Method Lysed_Cells Lysed Cell Material Lysis_Method->Lysed_Cells Solvent_Addition Add 75% Methanol Lysed_Cells->Solvent_Addition Vortex_Sonication Vortex & Sonicate Solvent_Addition->Vortex_Sonication Centrifugation Centrifuge Vortex_Sonication->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Condition_Cartridge Condition C18 Cartridge Load_Sample Load Sample Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Elute_Microcystins Elute Microcystins Wash_Cartridge->Elute_Microcystins Purified_Microcystins Purified Microcystins Elute_Microcystins->Purified_Microcystins

Caption: Workflow for the extraction and purification of microcystins.

Section 2: Liberation of this compound from Purified Microcystins

Once purified, microcystins can be subjected to degradation to liberate the this compound amino acid. This can be achieved through microbial enzymatic degradation or chemical methods.

Method 1: Microbial Degradation for this compound Isolation

This method utilizes a bacterial strain, Sphingomonas sp. B-9, which has been shown to degrade microcystin-LR to yield intact this compound.[8][9][10]

Experimental Protocol: Microbial Degradation of Microcystin-LR

  • Preparation of Cell Extract:

    • Culture Sphingomonas sp. B-9 in a suitable nutrient broth.

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cells in a phosphate buffer (pH 7.0) and lyse them by sonication on ice.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzymatic Degradation:

    • Incubate the purified microcystin-LR (reconstituted in phosphate buffer, pH 7.0) with the crude enzyme extract at 30°C.

    • Monitor the degradation of microcystin-LR and the formation of intermediates and this compound by HPLC. The degradation proceeds through linearized microcystin-LR and a tetrapeptide to the final product, this compound.[10]

  • Purification of this compound (Proposed):

    • Terminate the enzymatic reaction by adding an equal volume of methanol and centrifuge to precipitate proteins.

    • Dry the supernatant and redissolve in a minimal volume of a suitable solvent for column chromatography.

    • Employ ion-exchange chromatography or reversed-phase column chromatography to separate this compound from the remaining peptides and other components of the reaction mixture.

    • Monitor fractions by HPLC and pool those containing pure this compound.

Signaling Pathway of Microcystin-LR Degradation by Sphingomonas sp.

Microbial_Degradation MC_LR Microcystin-LR (Cyclic) Linear_MCLR Linearized Microcystin-LR MC_LR->Linear_MCLR Enzyme 1 (MlrA) Tetrapeptide Tetrapeptide Intermediate Linear_MCLR->Tetrapeptide Enzyme 2 (MlrB) This compound This compound Tetrapeptide->this compound Enzyme 3 (MlrC)

Caption: Enzymatic degradation pathway of Microcystin-LR to this compound.

Method 2: Chemical Oxidation for this compound Derivative (MMPB) Production

This method, known as the MMPB method, involves the oxidative cleavage of the this compound moiety to form 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB). While this method is primarily used for the quantification of total microcystins, it represents a chemical route to an this compound derivative.[11]

Experimental Protocol: Lemieux Oxidation to MMPB

  • Oxidation Reaction:

    • Dissolve the purified microcystin sample in a suitable solvent.

    • Add potassium permanganate (KMnO₄) and sodium periodate (NaIO₄) to the solution.

    • Allow the reaction to proceed at room temperature. The reaction oxidatively cleaves the double bonds in the this compound side chain.

  • Extraction of MMPB:

    • Following the reaction, extract the MMPB product using a suitable organic solvent, such as ethyl acetate, after acidification of the reaction mixture.

  • Analysis:

    • The extracted MMPB can be analyzed by GC-MS after derivatization (e.g., silylation) or by HPLC.

Logical Relationship of the MMPB Method

MMPB_Method Microcystin Microcystin (containing this compound) Oxidation Lemieux Oxidation (KMnO4, NaIO4) Microcystin->Oxidation MMPB MMPB (this compound derivative) Oxidation->MMPB Analysis Quantification (GC-MS or HPLC) MMPB->Analysis

Caption: Conversion of this compound in microcystins to MMPB for analysis.

Section 3: Analytical Methods for this compound Quantification

The quantification of this compound is essential for determining the yield and purity of the extraction and for its use as an analytical standard. HPLC and GC-MS are the primary techniques for this purpose.

Protocol: HPLC Analysis of Underivatized this compound (Proposed)

While specific methods for underivatized this compound are not widely published, a general approach based on the analysis of other underivatized amino acids can be adapted.[9][12][13][14]

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B will be required to elute the relatively hydrophobic this compound.

    • Detection: UV detector at approximately 238 nm, where the conjugated diene system of this compound absorbs.

  • Sample Preparation:

    • Dissolve the purified and dried this compound sample in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a commercially available or synthesized this compound standard.

Protocol: GC-MS Analysis of Derivatized this compound

Due to its polarity, this compound requires derivatization to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique for amino acids.[15][16][17]

  • Derivatization (Silylation):

    • Dry the this compound sample completely under a stream of nitrogen.

    • Add 100 µL of acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Heat the mixture at 70-100°C for 30-60 minutes.[16][17]

  • GC-MS Analysis:

    • GC Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 300°C) to elute the derivatized this compound.

    • MS Detection: Electron ionization (EI) in full scan mode to obtain the mass spectrum of the derivatized this compound for identification and selected ion monitoring (SIM) for quantification.

Comparison of Analytical Methods

Analytical MethodDerivatization Required?AdvantagesDisadvantages
HPLC-UV No (for underivatized)Simple, direct analysisMay have lower sensitivity and selectivity compared to MS methods.[12][14]
GC-MS Yes (e.g., silylation)High sensitivity and selectivity, provides structural information from mass spectra.Requires derivatization, which adds a step and potential for incomplete reaction.[15][16]

Conclusion

The extraction and purification of this compound from cyanobacteria is a multi-step process that begins with the efficient extraction of microcystins. Subsequent microbial degradation offers a pathway to isolate the intact this compound molecule. While detailed purification protocols for this compound are not extensively documented, standard chromatographic techniques for amino acid purification can be adapted. For analytical quantification, both HPLC and GC-MS are suitable methods, with GC-MS generally offering higher sensitivity after appropriate derivatization. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working with this important and toxicologically significant amino acid.

References

Application Notes and Protocols for Cell-Based Assays to Study the Effects of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the biological effects of carbazole derivatives, with a specific focus on compounds structurally related to 3-amino-9-ethylcarbazole (ADDA). While this compound is widely recognized as a chromogenic substrate in immunohistochemistry, its direct therapeutic effects are not extensively documented. However, the carbazole scaffold is a promising backbone for the development of novel therapeutic agents. This document will use a derivative of this compound, (Z)-4-[(9-ethyl-9H-carbazol-3-yl)amino]pent-3-en-2-one (ECAP), as a case study to illustrate the application of various cell-based assays in characterizing the anti-cancer properties of this class of compounds.

Introduction to Carbazole Derivatives in Drug Discovery

Carbazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include antibacterial, antifungal, antioxidant, anti-inflammatory, antiviral, and antitumor properties[1]. The planar carbazole ring system allows for intercalation with DNA and interaction with various enzymes and receptors, making it a privileged scaffold in drug design. While 3-amino-9-ethylcarbazole (this compound) is a well-known reagent in staining procedures, its derivatives are being actively investigated for their potential as therapeutic agents, particularly in oncology[1][2].

Key Cell-Based Assays for Evaluating Therapeutic Potential

A battery of in vitro cell-based assays is essential to elucidate the mechanism of action of novel carbazole derivatives. These assays provide quantitative data on cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cell Viability and Cytotoxicity Assays

These assays are the first step in evaluating the potential of a compound to inhibit cancer cell growth. They measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, -8, and -9.

Cell Cycle Analysis

Understanding how a compound affects the cell cycle can provide insights into its mechanism of action. Many chemotherapy drugs induce cell cycle arrest at specific checkpoints.

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Data Presentation: Effects of ECAP on A549 Lung Cancer Cells

The following tables summarize hypothetical quantitative data for the effects of the this compound derivative, ECAP, on the A549 human lung adenocarcinoma cell line.

Table 1: Cytotoxicity of ECAP on A549 Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.2
185 ± 5.1
562 ± 3.8
1045 ± 4.5
2521 ± 3.2
508 ± 2.1

Table 2: Apoptosis Induction by ECAP in A549 Cells (Annexin V/PI Staining)

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Control2.1 ± 0.51.5 ± 0.3
ECAP (10 µM)25.8 ± 2.115.4 ± 1.8
ECAP (25 µM)48.2 ± 3.528.7 ± 2.9

Table 3: Cell Cycle Distribution of A549 Cells Treated with ECAP

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.3 ± 3.128.1 ± 2.516.6 ± 1.9
ECAP (10 µM)40.1 ± 2.825.5 ± 2.134.4 ± 3.3

Experimental Protocols

Protocol for MTT Cell Viability Assay
  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with various concentrations of ECAP (or other carbazole derivatives) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol for Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and treat with ECAP for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Protocol for Cell Cycle Analysis
  • Cell Preparation and Treatment: Culture A549 cells and treat with ECAP for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizing Cellular Pathways and Workflows

Signaling Pathway Potentially Targeted by Carbazole Derivatives

Carbazole derivatives have been shown to modulate various signaling pathways involved in cancer progression. A plausible mechanism of action for a cytotoxic carbazole derivative like ECAP could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_0 Carbazole Derivative (ECAP) Carbazole Derivative (ECAP) ROS Production ROS Production Carbazole Derivative (ECAP)->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Mitochondrial Stress->Bax/Bcl-2 Ratio Upregulation Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Ratio->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a carbazole derivative.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates the general workflow for determining the cytotoxic effects of a test compound on a cancer cell line.

G cluster_workflow Cytotoxicity Assay Workflow Start Start Cell_Culture Seed Cancer Cells (e.g., A549) Start->Cell_Culture Treatment Treat with Carbazole Derivative (e.g., ECAP) Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell viability and cytotoxicity assay.

Logical Flow for Apoptosis and Cell Cycle Analysis

This diagram outlines the decision-making process and subsequent analyses following the observation of cytotoxicity.

G Cytotoxicity_Observed Is the compound cytotoxic? Apoptosis_Analysis Analyze for Apoptosis (Annexin V/PI) Cytotoxicity_Observed->Apoptosis_Analysis Yes Cell_Cycle_Analysis Analyze Cell Cycle (PI Staining) Cytotoxicity_Observed->Cell_Cycle_Analysis Yes Mechanism_Elucidation Elucidate Mechanism of Action Apoptosis_Analysis->Mechanism_Elucidation Cell_Cycle_Analysis->Mechanism_Elucidation

Caption: Logical flow for subsequent mechanistic studies.

Conclusion

The provided protocols and application notes offer a robust framework for the initial characterization of the anti-cancer effects of novel carbazole derivatives. By employing a systematic approach that includes assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can effectively screen and identify promising lead compounds for further development. The case study of the this compound derivative, ECAP, highlights the potential of the carbazole scaffold in the design of new therapeutic agents. Further investigations into the specific molecular targets and signaling pathways are warranted to fully understand the mechanism of action of these compounds.

References

Animal Models for Investigating ADDA Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA, chemically identified as (3-amino-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-2,6-dioxopiperidine-3-carboxamide, is analogous to pomalidomide, a third-generation immunomodulatory drug (IMiD) derived from thalidomide.[1][2] Like other drugs in its class, including lenalidomide, this compound's therapeutic efficacy is accompanied by a distinct toxicity profile that requires careful evaluation in preclinical animal models. This document provides detailed application notes and experimental protocols for investigating the key toxicities associated with this compound, focusing on teratogenicity, hematological toxicity, and peripheral neuropathy. The selection of appropriate animal models is critical, as the toxic effects of thalidomide and its analogs can be species-specific.[3][4]

Key Animal Models and Toxicities

The primary animal models for assessing the safety of thalidomide analogs are rats, rabbits, and non-human primates (typically cynomolgus monkeys).[5][6] Rabbits are particularly sensitive to the teratogenic effects of these compounds, making them an essential model for developmental and reproductive toxicity (DART) studies.[3][4] Rodents and non-rodents are utilized for general toxicity studies, with monkeys often showing more pronounced hematological effects.[5][6]

Quantitative Toxicity Data Summary

The following tables summarize key quantitative data from preclinical studies of pomalidomide and the related compound lenalidomide, which can be used as a reference for designing this compound toxicity studies.

Table 1: General Toxicity Data for Pomalidomide in Rats and Monkeys

SpeciesDurationRoute of AdministrationDose LevelsKey FindingsReference
Rat28 daysOralUp to 2000 mg/kg/dayWell tolerated, no clear toxicity.[5]
Rat90 daysOralUp to 1500 mg/kg/dayWell tolerated, no clear toxicity.[5]
Cynomolgus MonkeyChronicOralNot specifiedReduction in platelets and WBCs, lymphoid depletion, GI inflammation, infection. One case of AML at high dose after 9 months.[5][6]

Table 2: Developmental Toxicity Data for Lenalidomide in Rabbits

ParameterDose Level (mg/kg/day)ObservationReference
Maternal NOAEL3No observed adverse effects.[4]
Developmental NOAEL3No observed adverse effects.[4]
Maternal Toxicity10 and 20Reduced body weight gain and feed consumption.[4]
Developmental Toxicity10 and 20Reduced fetal body weights, increased postimplantation losses, and fetal variations.[4]

Experimental Protocols

Developmental and Reproductive Toxicity (DART) Study in Rabbits (adapted from OECD 414)

This protocol is designed to assess the potential teratogenic effects of this compound during organogenesis.[7][8]

Objective: To determine the effects of this compound on pregnant females and the development of the embryo and fetus.

Animal Model: New Zealand White (NZW) rabbits, a species known to be sensitive to thalidomide-induced teratogenicity.[4]

Methodology:

  • Animal Housing and Acclimation: House pregnant rabbits individually in controlled conditions (temperature, humidity, light cycle) and allow for an acclimation period.

  • Dose Groups: Establish at least three dose groups of this compound and a vehicle control group. Each group should contain a sufficient number of females to yield approximately 20 with implantation sites at necropsy.[7] A limit dose of 1000 mg/kg/day can be considered if no toxicity is expected.[8]

  • Administration: Administer this compound or vehicle orally by gavage daily from gestation day (GD) 7 to 19.[4]

  • Maternal Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption regularly.

  • Terminal Procedures: On GD 29 (one day prior to expected delivery), euthanize the does and perform a thorough maternal necropsy.[4]

  • Uterine and Fetal Examination:

    • Examine the uterus for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

    • Individually weigh and sex all fetuses.

    • Examine each fetus for external malformations.

    • Perform visceral examinations on approximately half of the fetuses per litter.

    • Conduct skeletal examinations on the remaining half of the fetuses after staining with Alizarin Red S and Alcian Blue.

Data Analysis: Analyze maternal and fetal data for statistically significant differences between treated and control groups. Key endpoints include maternal toxicity, embryo-fetal survival, fetal weight, and the incidence of malformations and variations.

Hematological Toxicity Assessment in Rats or Monkeys

This protocol outlines the procedure for monitoring hematological parameters in animals treated with this compound.[9]

Objective: To evaluate the potential for this compound to induce hematological toxicities such as neutropenia, thrombocytopenia, and anemia.

Animal Model: Sprague-Dawley rats or Cynomolgus monkeys.

Methodology:

  • Dosing: Administer this compound at various dose levels and a vehicle control to groups of animals. The dosing schedule can be designed for acute or chronic exposure.

  • Blood Collection:

    • Collect baseline blood samples prior to the first dose.

    • Collect subsequent samples at regular intervals (e.g., weekly for chronic studies) and at the study endpoint.

    • For rats, blood can be collected via tail vein or saphenous vein. For monkeys, the femoral or cephalic vein is typically used.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for the specific animal species.

    • Key parameters to measure include:

      • White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, etc.)

      • Red Blood Cell (RBC) count

      • Hemoglobin (HGB)

      • Hematocrit (HCT)

      • Platelet (PLT) count

      • Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC).

  • Bone Marrow Analysis (Optional): At terminal sacrifice, bone marrow smears can be prepared to assess cellularity and morphology.

Data Analysis: Compare CBC parameters between treated and control groups at each time point. Statistically significant changes in any parameter may indicate hematological toxicity.

Peripheral Neuropathy Assessment in a Rodent Model

This is a general protocol for assessing chemotherapy-induced peripheral neuropathy (CIPN) that can be adapted for this compound.[10][11]

Objective: To evaluate the potential neurotoxic effects of this compound, specifically peripheral neuropathy.

Animal Model: Sprague-Dawley rats or C57BL/6 mice.

Methodology:

  • Dosing: Administer this compound or vehicle control over a defined period. The dose and schedule should be based on preliminary toxicity and efficacy studies.

  • Behavioral Testing (Sensory Function):

    • Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

    • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure the latency of paw withdrawal from a radiant heat source.

    • Cold Allodynia: Assess the response to a drop of acetone applied to the plantar surface of the paw.

  • Nerve Conduction Studies (NCS):

    • Under anesthesia, stimulate a peripheral nerve (e.g., sciatic or tail nerve) and record the compound muscle action potential (CMAP) or sensory nerve action potential (SNAP).

    • Measure nerve conduction velocity, amplitude, and latency.

  • Histopathological Analysis:

    • At the end of the study, collect samples of the sciatic nerve, dorsal root ganglia (DRG), and spinal cord.

    • Process tissues for histology and examine for signs of axonal degeneration, demyelination, and neuronal damage.

    • Intraepidermal nerve fiber density (IENFD) in skin biopsies can also be quantified as a measure of small fiber neuropathy.

Data Analysis: Analyze behavioral data, NCS parameters, and histopathological findings to determine if this compound induces peripheral neuropathy.

Signaling Pathways and Experimental Workflows

Cereblon-Mediated Teratogenicity Signaling Pathway

The teratogenic effects of thalidomide and its analogs are mediated through their binding to the protein Cereblon (CRBN).[1] This binding alters the substrate specificity of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors, such as SALL4 and p63, which are crucial for limb development.[7]

cluster_0 Normal Limb Development cluster_1 This compound-Induced Teratogenicity SALL4 SALL4 Limb_Bud Limb Bud Outgrowth SALL4->Limb_Bud Promotes p63 p63 p63->Limb_Bud Promotes This compound This compound CRBN CRBN This compound->CRBN Binds to E3_Ligase CUL4-RBX1-DDB1 E3 Ligase Complex CRBN->E3_Ligase Component of Ubiquitination Ubiquitination E3_Ligase->Ubiquitination SALL4_d SALL4_d Ubiquitination->SALL4_d Targets Proteasome Proteasome Degradation Degradation Proteasome->Degradation Limb_Defects Limb Defects Degradation->Limb_Defects Leads to SALL4_d->Proteasome Sent to p63_d p63_d

Caption: Cereblon-mediated degradation of SALL4/p63 by this compound, leading to limb defects.

Experimental Workflow for Teratogenicity Assessment

start Start: Pregnant Rabbits dosing Daily Oral Gavage (GD 7-19) start->dosing observation Maternal Observation (Daily) dosing->observation euthanasia Euthanasia (GD 29) observation->euthanasia necropsy Maternal Necropsy euthanasia->necropsy uterine_exam Uterine Examination euthanasia->uterine_exam data_analysis Data Analysis necropsy->data_analysis fetal_exam Fetal Examination (External, Visceral, Skeletal) uterine_exam->fetal_exam fetal_exam->data_analysis end End: Teratogenicity Report data_analysis->end

Caption: Workflow for conducting a teratogenicity study in rabbits.

Logical Relationship of this compound Toxicities

This compound This compound Administration CRBN_binding Binding to Cereblon (CRBN) This compound->CRBN_binding hematotoxicity Hematological Toxicity (Neutropenia, Thrombocytopenia) This compound->hematotoxicity Direct/Indirect Effects neurotoxicity Peripheral Neuropathy This compound->neurotoxicity Mechanism Less Clear teratogenicity Teratogenicity (Limb Defects) CRBN_binding->teratogenicity Primary Mechanism downstream Downstream Effects hematotoxicity->downstream teratogenicity->downstream neurotoxicity->downstream

Caption: Relationship between this compound administration and its primary toxicities.

References

Spectroscopic Analysis of the ADDA Structure: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), commonly known as ADDA, is a unique β-amino acid that forms the key structural and toxic determinant of a range of cyanotoxins, including microcystins and nodularins.[1] The characteristic diene structure of the this compound side chain is crucial for the hepatotoxicity of these toxins, which primarily involves the inhibition of protein phosphatases 1 and 2A. A thorough understanding of the this compound structure through spectroscopic analysis is therefore of paramount importance for the detection and quantification of these toxins in environmental and biological samples, as well as for the development of potential inhibitors and detoxification strategies.

These application notes provide an overview and detailed protocols for the spectroscopic analysis of the this compound structure, primarily within the context of microcystin toxins, utilizing Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).

Mass Spectrometry (MS) for this compound Identification and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of microcystins. The fragmentation of the this compound side chain in the mass spectrometer provides a characteristic signature for the identification of these toxins.

Key Fragmentation Pathways of this compound

A hallmark of this compound-containing microcystins in MS/MS analysis is the production of a characteristic fragment ion at m/z 135.0804 . This fragment corresponds to the [C9H11O]+ ion, arising from the cleavage of the C-O bond at the methoxy group of the this compound side chain.[2] Another significant product ion observed is at m/z 135.1168 , which originates from the C-2 to C-8 region of the this compound moiety.[3][4] The presence and relative intensities of these and other fragment ions can be used to confirm the presence of the this compound structure and to identify modifications within the side chain.

Quantitative Data from Mass Spectrometry

The following table summarizes the key fragment ions observed in the MS/MS spectra of microcystins that are indicative of the this compound moiety.

Precursor IonFragment Ion (m/z)Proposed Structure/OriginReference(s)
[M+H]+ or [M+2H]2+135.0804[C9H11O]+ from the terminal phenylmethoxy portion of this compound.[2][3]
[M+H]+ or [M+2H]2+135.1168Fragment from the C-2 to C-8 region of the this compound moiety.[3][4]
[M+H]+ or [M+2H]2+Neutral loss of C9H10OLoss of the terminal phenylmethoxy group from the this compound side chain.[1]
Experimental Protocol: LC-MS/MS Analysis of Microcystins

This protocol outlines a general procedure for the analysis of microcystins in water samples.

1. Sample Preparation:

  • Collect water samples and filter through a 0.45 µm filter to separate dissolved and particulate fractions.
  • For intracellular toxins, lyse the cyanobacterial cells from the filter using a freeze-thaw cycle or sonication.
  • Perform solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the toxins, and then return to the initial conditions for re-equilibration.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Injection Volume: 5 - 20 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan MS/MS for identification of unknown variants.
  • MRM Transitions: Monitor for the precursor ion of the target microcystin and its characteristic product ions (e.g., for MC-LR, the transition from m/z 995.5 to 135.1).
  • Collision Energy: Optimize for the specific instrument and target analyte to achieve efficient fragmentation.

UV-Visible Spectroscopy for this compound Detection

The conjugated diene system within the this compound side chain gives rise to a characteristic ultraviolet (UV) absorbance maximum at approximately 238 nm .[5] This property can be exploited for the detection and quantification of microcystins using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.

Experimental Protocol: HPLC-PDA Analysis of Microcystins

1. Sample Preparation:

  • Follow the same sample preparation steps as for LC-MS/MS analysis.

2. High-Performance Liquid Chromatography (HPLC) Conditions:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.05% TFA).
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Injection Volume: 20 - 100 µL.

3. Photodiode Array (PDA) Detection:

  • Wavelength: Monitor the absorbance at 238 nm for the detection of microcystins.
  • Spectral Analysis: Collect the full UV spectrum to confirm the characteristic absorbance profile of the this compound-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the detailed structural analysis of molecules, including the determination of stereochemistry. While obtaining a complete NMR assignment for the isolated this compound amino acid can be challenging due to its complexity, analysis of microcystins by NMR can provide valuable information about the conformation of the this compound side chain within the cyclic peptide.

Expected Chemical Shift Ranges for this compound Protons and Carbons

Based on the structure of this compound and typical chemical shifts for similar functional groups, the following table provides an estimation of the expected chemical shift ranges in ¹H and ¹³C NMR spectra.

Atom(s)Expected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Phenyl group (C10)7.1 - 7.4125 - 140
Methoxy group (at C9)~3.3~58
Olefinic protons (C4-H, C5-H, C6-H, C7-H)5.5 - 6.5120 - 140
Aliphatic protons (CH, CH2, CH3)0.8 - 4.010 - 60
Carboxyl carbon (C1)-170 - 180
General Protocol for NMR Analysis of a Microcystin Sample

1. Sample Preparation:

  • Purify the microcystin of interest to a high degree (>95%) using techniques like HPLC.
  • Dissolve the purified sample in a suitable deuterated solvent (e.g., CD3OD, DMSO-d6). The choice of solvent can affect the chemical shifts.
  • The sample concentration should be sufficient for obtaining a good signal-to-noise ratio, typically in the millimolar range.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.
  • Experiments:
  • 1D ¹H NMR: To obtain an overview of the proton signals.
  • 1D ¹³C NMR: To observe the carbon signals.
  • 2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning the complex structure of this compound.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, providing information about the 3D conformation of the molecule.

3. Data Processing and Analysis:

  • Process the raw NMR data using appropriate software (e.g., TopSpin, Mnova).
  • Assign the proton and carbon signals by analyzing the 1D and 2D spectra.
  • Use the coupling constants from the ¹H NMR and the NOE correlations from the NOESY spectrum to deduce the stereochemistry and conformation of the this compound side chain.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary and tertiary structure of peptides and proteins. While not typically used to analyze the structure of the isolated this compound amino acid, CD can be employed to investigate the overall conformation of microcystin toxins and how the this compound side chain influences this conformation, particularly upon interaction with its biological target.

Application: Monitoring Conformational Changes of Microcystin upon Binding to Protein Phosphatase

The interaction of a microcystin with its target protein, protein phosphatase 1 (PP1) or 2A (PP2A), is expected to induce conformational changes in both the toxin and the enzyme. CD spectroscopy can be used to monitor these changes.

Experimental Protocol: CD Analysis of Microcystin-Protein Interaction

1. Sample Preparation:

  • Prepare solutions of the purified microcystin and the target protein (e.g., PP1) in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.
  • Determine the accurate concentrations of the protein and the peptide.

2. CD Measurement:

  • Instrument: A CD spectropolarimeter.
  • Wavelength Range:
  • Far-UV region (190-250 nm): To monitor changes in the secondary structure of the protein (e.g., alpha-helix, beta-sheet content).
  • Near-UV region (250-350 nm): To probe changes in the tertiary structure and the environment of aromatic amino acids and disulfide bonds.
  • Procedure:
  • Record the CD spectrum of the protein alone.
  • Record the CD spectrum of the microcystin alone.
  • Titrate the protein solution with increasing concentrations of the microcystin and record the CD spectrum at each titration point.
  • The difference spectra (spectrum of the complex minus the spectra of the individual components) will reveal the conformational changes upon binding.

3. Data Analysis:

  • Analyze the changes in the CD signal at specific wavelengths to determine the binding affinity (Kd).
  • Use deconvolution algorithms to estimate the changes in the secondary structure content of the protein upon toxin binding.

Visualizations

Signaling Pathway: Inhibition of Protein Phosphatase by Microcystin

G Mechanism of Microcystin Toxicity cluster_0 Cellular Environment cluster_1 Toxic Action Microcystin Microcystin This compound This compound Microcystin->this compound contains ProteinPhosphatase Protein Phosphatase (PP1/PP2A) Microcystin->ProteinPhosphatase inhibits DephosphorylatedProtein Dephosphorylated Substrate Protein ProteinPhosphatase->DephosphorylatedProtein dephosphorylates HyperphosphorylatedProtein Hyperphosphorylated Substrate Protein PhosphorylatedProtein Phosphorylated Substrate Protein PhosphorylatedProtein->ProteinPhosphatase binds to CellDamage Cell Damage & Aptoptosis HyperphosphorylatedProtein->CellDamage leads to

Caption: Inhibition of protein phosphatase by microcystin, highlighting the role of this compound.

Experimental Workflow: Spectroscopic Analysis of this compound

G Workflow for Spectroscopic Analysis of this compound in Microcystins Sample Environmental or Biological Sample Extraction Extraction & Lysis Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup PurifiedSample Purified Microcystin Sample Cleanup->PurifiedSample LCMSMS LC-MS/MS Analysis PurifiedSample->LCMSMS HPLCPDA HPLC-PDA Analysis PurifiedSample->HPLCPDA NMR NMR Spectroscopy PurifiedSample->NMR CD CD Spectroscopy PurifiedSample->CD Identification Identification & Quantification LCMSMS->Identification Detection Detection & Quantification HPLCPDA->Detection Structure Structural Elucidation NMR->Structure Conformation Conformational Analysis CD->Conformation

Caption: A generalized workflow for the spectroscopic analysis of this compound-containing microcystins.

References

Isolating the Bioactive Moiety ADDA from Microcystins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing need for purified 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) for toxicological studies and drug development, this application note provides detailed protocols for its isolation from microcystins. The this compound amino acid is the key determinant of the hepatotoxicity of microcystins, a class of toxins produced by cyanobacteria.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, offering both enzymatic and chemical cleavage methods for the liberation of this compound from the cyclic peptide structure of microcystins.

This document outlines two primary methodologies: enzymatic degradation using cell-free extracts from Sphingomonas sp. and chemical oxidation via the Lemieux-von Rudloff reaction. Each protocol is presented with detailed, step-by-step instructions to ensure reproducibility. Additionally, methods for the purification and characterization of the isolated this compound or its derivative are provided, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Microcystins are a diverse group of cyclic heptapeptides that pose a significant threat to public health through the contamination of water sources. Their toxicity is primarily attributed to the unique non-proteinogenic amino acid, this compound.[2] The isolation of pure this compound is essential for understanding its mode of action, developing detection methods, and exploring its potential as a pharmacological tool. This application note details validated laboratory procedures for the isolation and characterization of this compound from microcystin-LR (MC-LR), one of the most common and potent microcystin variants.

Methods for Isolating this compound

Two distinct approaches for cleaving the microcystin ring and isolating the this compound moiety are presented: a biological method employing enzymatic activity and a chemical method based on oxidative cleavage.

Enzymatic Degradation using Sphingomonas sp. Cell-Free Extract

This method leverages the natural biodegradation pathway found in certain bacteria, such as Sphingomonas sp., which produce a series of enzymes (MlrA, MlrB, and MlrC) that sequentially break down microcystins.[3][4] The process begins with the linearization of the cyclic peptide by the enzyme MlrA, followed by further cleavage into smaller peptide fragments and ultimately yielding free this compound.[1][3]

Experimental Protocol:

a) Preparation of Sphingomonas sp. Cell-Free Extract:

  • Culture Sphingomonas sp. (a known microcystin-degrading strain) in a suitable nutrient-rich medium (e.g., Luria-Bertani broth) at 30°C with shaking until the late logarithmic growth phase is reached.

  • Harvest the bacterial cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a cold phosphate buffer (50 mM, pH 7.0).

  • Resuspend the cell pellet in the same phosphate buffer containing a protease inhibitor cocktail to prevent degradation of the target enzymes.

  • Lyse the cells using a suitable method such as sonication on ice or a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant, which is the cell-free extract containing the microcystin-degrading enzymes. Determine the total protein concentration of the extract using a standard method like the Bradford or BCA assay.

b) Enzymatic Degradation of Microcystin-LR:

  • In a reaction vessel, combine the Sphingomonas sp. cell-free extract with a solution of microcystin-LR in a phosphate buffer (50 mM, pH 7.0). A typical starting concentration is 1 mg/mL of MC-LR and a protein concentration of 0.5-1.0 mg/mL from the cell-free extract.

  • Incubate the reaction mixture at 30°C for 24-48 hours with gentle agitation.

  • Monitor the degradation of MC-LR and the formation of this compound periodically by taking aliquots and analyzing them by HPLC.

  • Once the degradation is complete (indicated by the disappearance of the MC-LR peak and the appearance of the this compound peak in the chromatogram), terminate the enzymatic reaction by adding an equal volume of methanol or by heat inactivation (e.g., boiling for 10 minutes).

  • Centrifuge the mixture to precipitate the denatured proteins and collect the supernatant for purification.

Workflow for Enzymatic Degradation of Microcystin:

Enzymatic_Degradation_Workflow Microcystin_LR Cyclic Microcystin-LR MlrA MlrA (Microcystinase) Microcystin_LR->MlrA Linear_MCLR Linearized MC-LR MlrA->Linear_MCLR Cleavage of This compound-Arg bond MlrB MlrB Linear_MCLR->MlrB Tetrapeptide Tetrapeptide (this compound-Glu-Mdha-Ala) MlrB->Tetrapeptide Cleavage of Ala-Leu bond MlrC MlrC Tetrapeptide->MlrC This compound This compound MlrC->this compound Cleavage of This compound-Glu bond

Caption: Enzymatic degradation pathway of Microcystin-LR.

Chemical Oxidation via Lemieux-von Rudloff Reaction

This chemical method utilizes a strong oxidizing agent to cleave the double bonds within the this compound moiety of the microcystin molecule. The reaction with potassium permanganate and sodium periodate results in the formation of 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB), a stable derivative of this compound.[5] This method is particularly useful for quantifying total microcystin content as it cleaves all variants containing the this compound structure.[6]

Experimental Protocol:

  • Dissolve the microcystin sample in a mixture of t-butanol and water.

  • Add a solution of sodium periodate (NaIO₄) followed by a catalytic amount of potassium permanganate (KMnO₄). A typical molar ratio is 1:10:0.1 of microcystin:NaIO₄:KMnO₄.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • Quench the reaction by adding sodium bisulfite (NaHSO₃) until the solution becomes colorless.

  • Acidify the reaction mixture to pH 2-3 with hydrochloric acid (HCl).

  • Extract the MMPB product from the aqueous solution using an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude MMPB.

Workflow for Lemieux-von Rudloff Oxidation:

Lemieux_Oxidation_Workflow Microcystin Microcystin (with this compound) Reagents KMnO4 (cat.) NaIO4 Microcystin->Reagents Oxidative_Cleavage Oxidative Cleavage of Diene in this compound Reagents->Oxidative_Cleavage MMPB MMPB (2-methyl-3-methoxy-4-phenylbutyric acid) Oxidative_Cleavage->MMPB

Caption: Chemical cleavage of microcystin to MMPB.

Purification and Characterization of this compound/MMPB

Following the degradation step, the resulting this compound or MMPB needs to be purified from the reaction mixture.

Purification by HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying small molecules like this compound and MMPB.

Protocol:

  • Column: C18 analytical or semi-preparative column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min for analytical or 5 mL/min for semi-preparative.

  • Detection: UV detector at 238 nm, which is the characteristic absorbance wavelength for the conjugated diene system in this compound.

  • Fraction Collection: Collect the fractions corresponding to the this compound or MMPB peak.

  • Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified compound.

Characterization by LC-MS/MS and NMR

The identity and purity of the isolated compound should be confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

LC-MS/MS Protocol:

  • LC System: Coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient tailored to the analyte's retention time.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions (MRM for quantification):

    • This compound: Precursor ion (m/z) -> Product ions (m/z) - Specific transitions to be determined based on fragmentation patterns.

    • MMPB: Precursor ion (m/z) -> Product ions (m/z) - Specific transitions to be determined based on fragmentation patterns.

NMR Spectroscopy Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectra to Acquire: ¹H NMR and ¹³C NMR.

  • Expected Chemical Shifts for this compound (¹H NMR, approximate):

    • Aromatic protons (phenyl group): ~7.2-7.4 ppm.

    • Olefinic protons (conjugated diene): ~5.5-6.5 ppm.

    • Methoxy group protons: ~3.3 ppm.

    • Methyl group protons: ~0.8-2.0 ppm.

  • Expected Chemical Shifts for this compound (¹³C NMR, approximate):

    • Carboxyl carbon: ~170-180 ppm.

    • Aromatic carbons: ~125-140 ppm.

    • Olefinic carbons: ~120-140 ppm.

    • Methoxy carbon: ~58 ppm.

Quantitative Data Summary

The yield and purity of the isolated product are critical parameters for evaluating the efficiency of the isolation method. The following table summarizes expected quantitative data based on literature.

MethodStarting MaterialProductReported YieldPurityReference
Enzymatic Degradation Microcystin-LRThis compoundVariable, dependent on enzyme activity and reaction conditions>95% after HPLC purification[7]
Lemieux-von Rudloff Oxidation Microcystin-LRMMPB~40-65%>98% after purification[6][8]

Note: The yield of the enzymatic degradation can be optimized by adjusting enzyme concentration, substrate concentration, and incubation time. The purity is highly dependent on the efficiency of the subsequent purification steps.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the isolation of this compound from microcystins. The choice between the enzymatic and chemical method will depend on the specific research goals. The enzymatic method yields the native this compound molecule, which is ideal for biological and toxicological studies. The chemical oxidation method, while producing a derivative (MMPB), is a reliable method for the quantification of total microcystins. By following these detailed protocols, researchers can obtain high-purity this compound or its derivative for a wide range of applications in toxicology, pharmacology, and drug development.

References

Application of ADDA in Toxicology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA, or (all-S,all-E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, is a unique non-proteinogenic β-amino acid that is a critical structural component of a class of potent cyanobacterial toxins, namely microcystins and nodularins.[1][2][3] Produced by various cyanobacteria species, these toxins are significant environmental and public health concerns due to their hepatotoxicity.[4][5] The presence of the this compound moiety is essential for the biological activity and toxicity of these compounds.[3][6] Understanding the role of this compound is paramount in toxicological studies for risk assessment, the development of detection methods, and potential therapeutic interventions.

These application notes provide an overview of the toxicological significance of this compound, its mechanism of action, and detailed protocols for its study.

Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular mechanism of toxicity for this compound-containing compounds, such as microcystins, is the potent and specific inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[3][4] These enzymes are crucial regulators of numerous cellular processes, including cell cycle control, apoptosis, and cytoskeletal organization.

The this compound side chain of the microcystin molecule plays a pivotal role in this inhibitory interaction. It binds to a hydrophobic groove near the active site of the phosphatase, contributing to the high affinity and specificity of the toxin-enzyme interaction.[4] This binding is often covalent, leading to irreversible inhibition.[6] The inhibition of PP1 and PP2A disrupts the delicate balance of protein phosphorylation, leading to a state of hyperphosphorylation of numerous cellular proteins. This aberrant signaling cascade triggers a series of downstream events, ultimately culminating in cellular damage and organ toxicity.[2][4]

cluster_0 Cellular Environment This compound This compound-containing Toxin (e.g., Microcystin) PP Protein Phosphatases (PP1 & PP2A) This compound->PP Inhibition Hyperphosphorylation Hyperphosphorylation of Cellular Proteins PP->Hyperphosphorylation Leads to Cytoskeleton Cytoskeletal Disruption Hyperphosphorylation->Cytoskeleton Causes Apoptosis Apoptosis Cytoskeleton->Apoptosis Induces Necrosis Necrosis Cytoskeleton->Necrosis Induces Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Contributes to Necrosis->Hepatotoxicity Contributes to

Caption: Signaling pathway of this compound-containing toxin-induced hepatotoxicity.

Toxicological Effects

The primary target organ for this compound-containing toxins is the liver, leading to severe hepatotoxicity.[7] Acute exposure can cause rapid and extensive liver damage, characterized by the disruption of the liver cell structure, intrahepatic hemorrhage, and liver failure. Chronic exposure to low levels of these toxins is associated with an increased risk of liver cancer.[7]

Quantitative Toxicological Data

The toxicity of this compound-containing compounds is typically assessed through the administration of purified microcystin variants to animal models, most commonly mice. The acute toxicity is often expressed as the median lethal dose (LD50).

Microcystin VariantAnimal ModelRoute of AdministrationLD50 (µg/kg body weight)Reference(s)
Microcystin-LRMouseIntraperitoneal (i.p.)25 - 150
Microcystin-LRMouseOral (gavage)5000
Microcystin-RRMouseIntraperitoneal (i.p.)~600[8]
Microcystin-LAMouseIntraperitoneal (i.p.)Similar to MC-LR[9]
Microcystin-YRMouseIntraperitoneal (i.p.)Similar to MC-LR[9]

Note: The oral LD50 is significantly higher than the intraperitoneal LD50, indicating lower absorption of the toxin through the gastrointestinal tract.

Experimental Protocols

A variety of in vitro and in vivo methods are employed to study the toxicology of this compound-containing compounds.

In Vitro Assays

1. Protein Phosphatase Inhibition Assay (PPIA)

This assay directly measures the inhibitory effect of a sample on the activity of purified protein phosphatases (PP1 or PP2A). It is a sensitive and specific method for detecting and quantifying the biological activity of microcystins.[10][11]

Protocol:

  • Reagents and Materials: Purified PP1 or PP2A, p-nitrophenyl phosphate (pNPP) substrate, assay buffer, microplate reader.

  • Procedure: a. Prepare serial dilutions of the test sample (e.g., purified microcystin, water extract). b. In a microplate, add the assay buffer, the test sample, and the purified phosphatase enzyme. c. Incubate for a defined period to allow for toxin-enzyme interaction. d. Initiate the reaction by adding the pNPP substrate. e. Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time.

  • Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the toxin to the rate of an uninhibited control. IC50 values (the concentration of toxin that causes 50% inhibition) can be calculated.[11]

cluster_0 Protein Phosphatase Inhibition Assay Workflow Prep Prepare Serial Dilutions of Test Sample Incubate Incubate Sample with Purified Phosphatase Prep->Incubate AddSubstrate Add pNPP Substrate Incubate->AddSubstrate Measure Measure Absorbance at 405 nm AddSubstrate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Workflow for the Protein Phosphatase Inhibition Assay (PPIA).

2. Cytotoxicity Assays

These assays assess the viability and health of cultured cells upon exposure to this compound-containing toxins. Common cell lines used include primary hepatocytes or liver cell lines like HepG2.[12][13]

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Measures cell viability based on the metabolic activity of mitochondria.

  • LDH Assay (Lactate Dehydrogenase): Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[12]

Protocol (General Cytotoxicity):

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the this compound-containing toxin for a specified duration (e.g., 24, 48, 72 hours).

  • Assay Performance:

    • For MTT: Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance.

    • For LDH: Collect the cell culture supernatant and measure LDH activity using a commercial kit.

  • Data Analysis: Determine cell viability as a percentage of the untreated control. Calculate the EC50 value (the concentration of toxin that reduces cell viability by 50%).

cluster_1 In Vitro Cytotoxicity Assay Workflow Culture Culture Cells in 96-well Plate Treat Expose Cells to This compound-containing Toxin Culture->Treat Assay Perform Viability Assay (e.g., MTT, LDH) Treat->Assay Analyze Determine Cell Viability and EC50 Value Assay->Analyze

Caption: General workflow for in vitro cytotoxicity assays.
In Vivo Studies

Rodent Bioassay

Animal studies, typically using mice or rats, are essential for understanding the systemic toxicity of this compound-containing compounds.[14][15]

Protocol:

  • Animal Model: Use a suitable rodent strain (e.g., BALB/c mice).

  • Dose Administration: Administer the toxin via a relevant route of exposure, such as intraperitoneal (i.p.) injection or oral gavage.[14] Use a range of doses to establish a dose-response relationship.

  • Observation: Monitor the animals for clinical signs of toxicity, including changes in behavior, weight loss, and mortality, over a defined period (e.g., 24 hours for acute studies).[14]

  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect organs, particularly the liver, for histopathological examination to assess tissue damage.[16]

  • Biochemical Analysis: Collect blood samples to measure serum levels of liver enzymes (e.g., ALT, AST) as indicators of liver damage.[16]

  • Data Analysis: Determine the LD50 value and characterize the pathological changes in the target organs.

cluster_2 In Vivo Rodent Bioassay Workflow Dose Administer Toxin to Rodent Model Observe Monitor for Clinical Signs of Toxicity Dose->Observe Necropsy Perform Necropsy and Collect Organs Observe->Necropsy Histo Histopathological Examination of Liver Necropsy->Histo Biochem Analyze Serum for Liver Enzymes Necropsy->Biochem Analyze Determine LD50 and Characterize Toxicity Histo->Analyze Biochem->Analyze

Caption: Workflow for an in vivo rodent bioassay for this compound-containing toxins.

Conclusion

The unique amino acid this compound is a critical determinant of the toxicity of microcystins and nodularins. Its primary mechanism of action, the inhibition of protein phosphatases PP1 and PP2A, leads to a cascade of cellular events culminating in severe hepatotoxicity. The experimental protocols outlined in these application notes provide a framework for researchers to investigate the toxicological properties of this compound-containing compounds, contributing to a better understanding of their risks and the development of effective mitigation strategies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing ADDA Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the sensitivity of anti-drug antibody (ADDA) detection in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in this compound assays?

A1: Low sensitivity in this compound assays, particularly in complex matrices like plasma or serum, can stem from several factors. Key contributors include matrix effects, where endogenous substances interfere with the assay, the presence of the drug in the sample which can mask this compound detection, and suboptimal assay conditions.[1][2] It is also crucial to ensure the integrity and correct concentration of all reagents, as degradation or improper dilution can significantly impact results.[3][4]

Q2: How can I identify and mitigate matrix effects?

A2: Matrix effects occur when components in the sample, such as endogenous proteins, lipids, or heterophilic antibodies, interfere with the immunoassay.[5][6][7] To determine if matrix effects are impacting your assay, a spiking experiment is recommended.[7][8] This involves adding a known amount of a standard this compound to your sample matrix and comparing the recovery to the same standard diluted in a clean buffer. A recovery rate outside the typical range of 80-120% suggests the presence of matrix interference.[7] Mitigation strategies include optimizing sample dilution, using specialized assay diluents, or employing sample pre-treatment methods like acid dissociation.[1][7]

Q3: What is "drug tolerance" in an this compound assay and how can I improve it?

A3: Drug tolerance refers to the ability of an assay to detect ADDAs in the presence of the therapeutic drug.[1] High concentrations of the drug in a sample can bind to the ADDAs, preventing them from being detected and leading to false-negative results.[6] To improve drug tolerance, methods like acid dissociation can be employed to break the this compound-drug complexes, followed by a solid-phase extraction (SPE) step.[5] Optimizing incubation times and reagent concentrations can also help favor the detection of ADDAs.[8]

Q4: Can sample collection and handling affect this compound detection sensitivity?

A4: Absolutely. Proper sample collection and handling are critical for accurate and sensitive this compound detection.[9] It is important to use appropriate collection tubes (e.g., with or without anticoagulants like EDTA, depending on the assay) and to process samples promptly to avoid hemolysis, which can interfere with the assay.[10][11] Samples should be stored at low temperatures (e.g., -20°C or -80°C) and freeze-thaw cycles should be minimized to maintain the integrity of the antibodies.[9][12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound detection experiments and provides potential causes and solutions.

Problem Potential Cause Recommended Solution
Weak or No Signal Reagents prepared incorrectly or expired.Prepare fresh buffers and reagents, and verify all calculations. Ensure standards have not expired.[2][4]
Suboptimal antibody concentrations.Titrate the capture and detection antibodies to determine the optimal concentrations.[13]
Insufficient incubation times.Increase incubation times to allow for adequate binding. Consider an overnight incubation at 4°C for the coating step.[13]
Drug interference (low drug tolerance).Implement an acid dissociation step to break this compound-drug complexes.[5]
High Background Insufficient washing.Increase the number of wash cycles and ensure complete removal of residual liquids by tapping the plate on absorbent paper.[4]
Non-specific binding.Optimize blocking buffer concentration and incubation time. Consider adding a detergent like Tween-20 to the wash buffer.[13]
Contaminated reagents.Use fresh, sterile-filtered buffers and reagents.[2]
Poor Reproducibility (High CV%) Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Change tips for each sample and reagent.[2]
Inconsistent sample preparation.Ensure all samples are treated identically and minimize freeze-thaw cycles.[2]
Edge effects on the plate.Ensure even temperature across the plate during incubations and use a plate sealer to prevent evaporation.[2][13]
Matrix Effects (Low Analyte Recovery) Interference from endogenous components.Dilute the sample further in an appropriate assay buffer.[7]
Presence of heterophilic antibodies.Utilize specialized blocking agents or diluents designed to minimize interference from heterophilic antibodies.[14]
Non-parallelism between standard curve and sample dilutions.Prepare the standard curve in a matrix that closely matches the sample matrix.[7]

Experimental Protocols & Methodologies

Protocol 1: Sample Pre-treatment using Acid Dissociation

This protocol is designed to dissociate this compound-drug immune complexes, thereby increasing the detection of ADDAs in samples containing the therapeutic drug.

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Acidification: Add an equal volume of a low pH buffer (e.g., 300 mM acetic acid, pH 3.0) to the sample.

  • Incubation: Incubate the mixture for 15-60 minutes at room temperature to allow for the dissociation of immune complexes.

  • Neutralization: Neutralize the sample by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to bring the pH back to a physiological range.

  • Assay: Proceed immediately with your validated this compound ELISA protocol.

Protocol 2: Spike and Recovery Experiment to Detect Matrix Effects

This experiment helps to identify the presence of matrix interference in your samples.

  • Sample Pools: Create a pool of your negative control matrix (e.g., plasma from untreated individuals).

  • Spiking:

    • Spike a known concentration of the this compound positive control into an aliquot of the matrix pool.

    • Prepare a corresponding standard at the same concentration in the assay dilution buffer.

  • Analysis: Analyze both the spiked matrix sample and the standard in your this compound assay.

  • Calculation: Calculate the percent recovery using the following formula: % Recovery = (Concentration in Spiked Matrix / Concentration in Buffer) * 100

  • Interpretation: A recovery rate between 80-120% is generally considered acceptable.[7] Values outside this range indicate significant matrix effects.

Visual Guides

ADDA_Detection_Workflow General this compound Detection Workflow cluster_prep Sample Preparation cluster_elisa Bridging ELISA Sample Collect Sample (Serum/Plasma) Pretreat Sample Pre-treatment (e.g., Acid Dissociation) Sample->Pretreat Dilute Dilute Sample Pretreat->Dilute AddSample Add Prepared Sample Dilute->AddSample Coat Coat Plate with Drug-Biotin Block Block Plate Coat->Block Block->AddSample AddDrug Add Drug-Digoxigenin AddSample->AddDrug Wash1 Wash AddDrug->Wash1 AddEnzyme Add Anti-Dig-HRP Wash1->AddEnzyme Wash2 Wash AddEnzyme->Wash2 AddSubstrate Add TMB Substrate Wash2->AddSubstrate Stop Add Stop Solution AddSubstrate->Stop Read Read Plate at 450nm Stop->Read

Caption: Workflow for a typical bridging this compound ELISA.

Troubleshooting_Logic Troubleshooting Logic for Low Signal Start Low or No Signal Detected CheckCurve Is the Standard Curve OK? Start->CheckCurve CheckReagents Check Reagent Prep & Expiration Dates CheckCurve->CheckReagents No CheckSample Is Signal Low in Samples Only? CheckCurve->CheckSample Yes OptimizeAssay Optimize Assay Conditions (Incubation, Concentrations) CheckSample->OptimizeAssay No DrugInterference Suspect Drug Interference CheckSample->DrugInterference Yes MatrixEffects Suspect Matrix Effects DrugInterference->MatrixEffects ImplementPretreat Implement Sample Pre-treatment (e.g., Acid Dissociation) DrugInterference->ImplementPretreat SpikeRecovery Perform Spike & Recovery Experiment MatrixEffects->SpikeRecovery

Caption: Decision tree for troubleshooting low signal issues.

References

Technical Support Center: Chemical Synthesis of ADDA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex non-proteinogenic amino acid.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the chemical synthesis of this compound, from stereocontrol to purification.

I. Stereocontrol and Chiral Auxiliary

Question: We are struggling with poor diastereoselectivity in the aldol reaction to set the C2 and C3 stereocenters. What are the common causes and how can we improve this?

Answer: Poor diastereoselectivity in the aldol reaction for this compound synthesis is a frequent challenge. The formation of undesired stereoisomers can significantly lower the yield of the target molecule. Here are the primary causes and troubleshooting strategies:

  • Inadequate Chiral Auxiliary: The choice and purity of the chiral auxiliary are paramount for inducing stereoselectivity. For the synthesis of the C2 and C3 stereocenters, chiral auxiliaries like Evans' oxazolidinones are commonly employed.

    • Solution: Ensure the chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is of high purity. Recrystallization of the auxiliary may be necessary.[1][2][3][4]

  • Incorrect Enolate Geometry: The geometry of the enolate formed (Z vs. E) directly influences the stereochemical outcome of the aldol addition.

    • Solution: The choice of base and reaction conditions for enolate formation is critical. For example, using boron enolates can provide excellent stereocontrol.[5][6] The Zimmerman-Traxler model predicts that (Z)-enolates generally lead to syn-aldol products, while (E)-enolates favor anti-products.[6] Carefully control the temperature and addition rate during enolate formation.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the Lewis acid used to chelate the auxiliary can all impact diastereoselectivity.

    • Solution: Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) and solvents to find the optimal combination for your specific substrate. Strict temperature control, often at low temperatures (-78 °C), is crucial.

Question: What are the key challenges in synthesizing the chiral building blocks for this compound, such as the C8 and C9 stereocenters?

Answer: The synthesis of chiral building blocks, particularly establishing the (8S, 9S) stereochemistry, is a critical and often challenging phase of the total synthesis of this compound. Key challenges include:

  • Achieving High Enantiomeric Excess: Obtaining high enantiomeric purity in the building blocks is essential for the overall success of the synthesis.

    • Solution: Employing reliable asymmetric synthesis methods is key. This can include using chiral catalysts for hydrogenations or epoxidations, or utilizing chiral pool starting materials.[7][8][9][10][11] For instance, the use of a chiral template like (4R,5S)-4-methyl-5-phenyloxazolidin-2-one can be used to construct the 8S and 9S chiral centers.

  • Multi-step Synthesis of Building Blocks: The synthesis of these fragments can be lengthy, leading to potential for low overall yields.

    • Solution: Optimize each step in the synthesis of the building block to maximize yield. Consider convergent synthetic strategies where different fragments of the molecule are synthesized separately and then combined.

II. Protecting Group Strategies

Question: We are observing side reactions during the deprotection of the Boc (tert-butyloxycarbonyl) group on the amino function. What are the likely causes and how can we mitigate them?

Answer: Side reactions during Boc deprotection are often caused by the generation of the reactive tert-butyl cation.

  • Alkylation of Nucleophilic Residues: The tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic sites in the molecule, leading to unwanted byproducts.[12]

    • Solution: Use scavengers in the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or thioanisole.

  • Acid-Labile Protecting Groups: Other acid-sensitive protecting groups in the molecule may be prematurely cleaved.

    • Solution: Employ an orthogonal protecting group strategy.[9][13][14] This involves using protecting groups that can be removed under different conditions. For example, if you have other acid-labile groups, consider using a different amine protecting group that is cleaved under non-acidic conditions.

Question: What are the best practices for the removal of a TBS (tert-butyldimethylsilyl) ether protecting group from a hydroxyl function in a complex molecule like an this compound precursor?

Answer: The removal of TBS ethers requires careful selection of reagents to avoid unwanted side reactions.

  • Incomplete Deprotection: Steric hindrance around the TBS-protected hydroxyl group can slow down the deprotection reaction.

    • Solution: Increase the reaction time or use a more potent fluoride source like TBAF (tetra-n-butylammonium fluoride). HF-pyridine is also a very effective reagent for removing stubborn TBS groups.

  • Non-selective Deprotection: If multiple silyl ethers are present, selective deprotection can be challenging.

    • Solution: The reactivity of silyl ethers to fluoride ions is generally in the order of TMS > TES > TBS > TIPS > TBDPS. You can often selectively deprotect a TBS group in the presence of a more robust silyl ether like TBDPS by careful control of reaction conditions (e.g., using a milder fluoride source or lower temperature).[10][15][16]

III. Carbon-Carbon Bond Formation (Wittig and HWE Reactions)

Question: Our Horner-Wadsworth-Emmons (HWE) reaction to form the diene of this compound is giving a low yield. What are the likely reasons?

Answer: Low yields in the HWE reaction for forming the conjugated diene system in this compound can be due to several factors.

  • Poor Reactivity of the Phosphonate Ylide: The stability of the phosphonate carbanion can affect its reactivity.

    • Solution: Ensure complete deprotonation of the phosphonate ester by using a sufficiently strong base (e.g., NaH, KHMDS). The choice of solvent can also influence the reactivity of the ylide.[17][18][19][20]

  • Steric Hindrance: The aldehyde or ketone substrate may be sterically hindered, slowing down the reaction.

    • Solution: Use modified HWE conditions that are better suited for hindered substrates, such as the Still-Gennari modification for (Z)-alkenes or the Masamune-Roush conditions for base-sensitive substrates.[17] Increasing the reaction temperature may also improve the yield, but this should be done cautiously to avoid side reactions.

  • Side Reactions: The aldehyde may undergo self-condensation or other side reactions under the basic conditions of the HWE reaction.

    • Solution: Add the aldehyde slowly to the pre-formed phosphonate ylide solution to keep the aldehyde concentration low.

Question: How can we control the stereoselectivity of the Wittig or HWE reaction to obtain the desired (E,E)-diene in this compound?

Answer: Achieving the correct (E,E) stereochemistry of the diene is crucial.

  • Ylide Structure: The structure of the ylide is a key determinant of stereoselectivity.

    • Solution: For HWE reactions, stabilized phosphonate ylides (with an electron-withdrawing group) generally favor the formation of (E)-alkenes.[18] For Wittig reactions, unstabilized ylides tend to give (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[7]

  • Reaction Conditions: The reaction conditions can significantly influence the E/Z ratio.

    • Solution: The presence of lithium salts can favor the formation of (Z)-alkenes in Wittig reactions with unstabilized ylides. To promote (E)-alkene formation, salt-free conditions are often preferred. The Schlosser modification of the Wittig reaction can be used to obtain (E)-alkenes from unstabilized ylides.[21]

IV. Coupling and Purification

Question: We are experiencing low yields and side product formation in the DCC/DMAP coupling of the final fragments of our this compound synthesis. What could be the issue?

Answer: DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are common coupling reagents, but their use can be associated with certain challenges.

  • Formation of N-acylurea byproduct: The activated carboxylic acid intermediate can rearrange to form a stable N-acylurea, which is unreactive towards the amine nucleophile.[22]

    • Solution: Add the amine to the reaction mixture as soon as the carboxylic acid has been activated with DCC. Using an additive like HOBt (hydroxybenzotriazole) can suppress the formation of N-acylurea by forming a more stable active ester intermediate.

  • Purification Difficulties: The dicyclohexylurea (DCU) byproduct can be difficult to remove from the desired product.

    • Solution: DCU is sparingly soluble in many organic solvents. After the reaction, the mixture can be filtered to remove the bulk of the DCU.[23] Further purification can be achieved by chromatography.

  • Epimerization: The chiral center alpha to the activated carboxylic acid can be susceptible to epimerization under the reaction conditions.

    • Solution: Perform the coupling at low temperatures (e.g., 0 °C) and use a non-polar solvent to minimize epimerization.

Question: What is a good starting point for developing an HPLC purification method for the final this compound product?

Answer: HPLC is a powerful technique for purifying the final this compound product.

  • Column and Mobile Phase Selection:

    • Solution: A reversed-phase C18 column is a good starting point.[24] The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape for the amino acid.

  • Gradient Elution:

    • Solution: A gradient elution, where the proportion of the organic solvent is increased over time, is usually necessary to effectively separate the product from impurities. A typical starting gradient could be from 5-10% organic solvent to 95-100% over 20-30 minutes. The gradient can then be optimized to improve the resolution of the target peak.[25][26]

Data Presentation

Table 1: Troubleshooting Low Yields in Key Synthetic Steps

Problem Potential Cause Recommended Solution Expected Outcome
Low Diastereoselectivity in Aldol Reaction Impure chiral auxiliaryRecrystallize the chiral auxiliary before use.Improved dr (>95:5)
Incorrect enolate geometryUse boron enolates or optimize base and temperature for enolate formation.Favoring the desired syn or anti product
Low Yield in HWE Reaction Incomplete ylide formationUse a stronger base (e.g., KHMDS) and an anhydrous solvent.Increased conversion to the alkene product
Sterically hindered aldehydeIncrease reaction temperature or use modified HWE conditions (e.g., Masamune-Roush).Improved yield of the desired diene
Side Products in DCC Coupling N-acylurea formationAdd HOBt or another coupling additive to the reaction mixture.Reduced byproduct formation and higher yield of the desired amide
Difficult removal of DCUFilter the reaction mixture before work-up; optimize chromatography.Improved purity of the final product

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Chiral Auxiliary)

This protocol describes the synthesis of a commonly used Evans' chiral auxiliary.

  • Reaction Setup: A round-bottom flask is equipped with a distillation apparatus.

  • Reagents:

    • (1S,2R)-(-)-Norephedrine (1.0 eq)

    • Diethyl carbonate (2.3 eq)

    • Potassium carbonate (2.1 eq)

  • Procedure:

    • The reagents are combined in the flask and heated to 160 °C in an oil bath.

    • Ethanol is collected in the receiving flask, which is cooled in an ice bath.

    • The reaction is monitored by the distillation head temperature. When the temperature drops, the reaction is considered complete (approximately 5 hours).

    • The reaction mixture is cooled to room temperature, diluted with dichloromethane, and washed twice with water.

    • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is recrystallized from a hexane-ethyl acetate mixture to yield the pure product as white crystals.

  • Reported Yield: ~80-90%[1]

Protocol 2: Horner-Wadsworth-Emmons Olefination

This is a general protocol for the HWE reaction to form an (E)-alkene.

  • Reaction Setup: A flame-dried, three-necked flask is equipped with a stir bar, a thermometer, and a nitrogen inlet.

  • Reagents:

    • Phosphonate ester (1.1 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous THF or DME

    • Aldehyde (1.0 eq)

  • Procedure:

    • The phosphonate ester is dissolved in the anhydrous solvent and cooled to 0 °C.

    • Sodium hydride is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.

    • The resulting solution of the phosphonate carbanion is cooled to 0 °C.

    • A solution of the aldehyde in the anhydrous solvent is added slowly over 15-20 minutes.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • Reaction progress is monitored by TLC.

  • Workup and Purification:

    • The reaction is quenched with saturated aqueous ammonium chloride.

    • The product is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • The crude product is purified by flash column chromatography.[21]

Mandatory Visualizations

ADDA_Synthesis_Workflow cluster_start Starting Materials cluster_aldol Stereoselective Aldol Reaction cluster_hwe Diene Formation cluster_coupling Fragment Coupling cluster_final Final Steps Chiral_Auxiliary (4R,5S)-4-Methyl- 5-phenyl-2-oxazolidinone Aldol_Reaction Diastereoselective Aldol Addition Chiral_Auxiliary->Aldol_Reaction Aldehyde_Fragment Aldehyde Precursor Aldehyde_Fragment->Aldol_Reaction Aldol_Product Chiral Intermediate A Aldol_Reaction->Aldol_Product HWE_Reaction Horner-Wadsworth-Emmons Reaction Aldol_Product->HWE_Reaction Phosphonate Phosphonate Reagent Phosphonate->HWE_Reaction Diene_Product Intermediate B (Diene Fragment) HWE_Reaction->Diene_Product Coupling_Reaction Amide Coupling (DCC, DMAP) Diene_Product->Coupling_Reaction Protected_this compound Protected this compound Coupling_Reaction->Protected_this compound Deprotection Global Deprotection Protected_this compound->Deprotection Purification HPLC Purification Deprotection->Purification This compound Final Product: this compound Purification->this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield in Reaction Step Impure_Reagents Impure Starting Materials or Reagents Low_Yield->Impure_Reagents Suboptimal_Conditions Suboptimal Reaction Conditions (Temp, Solvent) Low_Yield->Suboptimal_Conditions Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Inefficient_Workup Product Loss During Workup/Purification Low_Yield->Inefficient_Workup Purify_Reagents Purify/Recrystallize Starting Materials Impure_Reagents->Purify_Reagents Optimize_Conditions Screen Solvents, Temperatures, and Reagents Suboptimal_Conditions->Optimize_Conditions Modify_Protocol Modify Reaction Protocol (e.g., slow addition, scavengers) Side_Reactions->Modify_Protocol Optimize_Purification Optimize Extraction and Chromatography Conditions Inefficient_Workup->Optimize_Purification

Caption: A logical diagram for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming ADDA Instability During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of the ADDA moiety within microcystins during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the abbreviation for (all-S,all-E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid. It is a unique, non-proteinogenic β-amino acid that is a key structural component of microcystins, a class of potent hepatotoxins produced by cyanobacteria. The conjugated diene system within the this compound moiety is crucial for the biological activity of microcystins but is also susceptible to degradation, leading to inaccurate quantification and assessment of toxicity.

Q2: What are the primary factors that affect the stability of the this compound moiety in microcystins during sample preparation?

A2: The main factors include:

  • Temperature: Elevated temperatures can lead to the degradation of microcystins.

  • pH: Both acidic and alkaline conditions can affect the stability and adsorption of microcystins.

  • Adsorption: Microcystins, particularly more hydrophobic variants, can adsorb to common laboratory plastics, leading to sample loss.

  • Chemical Exposure: Oxidizing agents like chlorine can rapidly degrade the this compound moiety.

  • Enzymatic Degradation: In non-axenic samples, bacteria may be present that can enzymatically degrade microcystins.[1][2][3][4][5][6][7]

  • Light Exposure: Exposure to sunlight can contribute to the photodegradation of microcystins.[8][9]

Q3: What is the best way to store water samples containing microcystins?

A3: For both short-term and long-term storage, it is recommended to freeze water samples at -20°C.[10][11] Storage at 4°C or room temperature (20°C) can lead to a significant decrease in microcystin concentrations, especially in unfiltered surface water.[10][11] Even when frozen, some degradation (10-20%) can occur over a prolonged period (e.g., one year).[10][11] Therefore, it is advisable to minimize sample holding times.

Q4: Can I use plastic containers and labware for my microcystin samples?

A4: The use of plastic labware requires careful consideration, as microcystins can adsorb to certain types of plastic, leading to underestimation of their concentration.[12][13][14] Polypropylene and polystyrene, which are common in laboratory consumables, have been shown to cause significant microcystin loss.[12][15] It is recommended to use glass or polyethylene terephthalate (PET) containers for sample collection and storage.[15] If plasticware must be used, rinsing with a solvent containing a higher percentage of methanol may help to reduce adsorption.[12]

Q5: How can I prevent the degradation of microcystins in treated water samples?

A5: Treated drinking water samples may contain residual chlorine, which can rapidly degrade microcystins.[15][16] To prevent this, it is crucial to "quench" the sample immediately upon collection by adding a dechlorinating agent like sodium thiosulfate.[16] Ascorbic acid should not be used for quenching samples intended for microcystin analysis, as it can adversely affect the toxins.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of microcystins Adsorption to labware: Microcystins are sticking to the surfaces of your plastic tubes, pipette tips, or filters.- Use glass or PET containers for sample storage.[15]- Use regenerated cellulose membrane filters.[12]- Pre-rinse pipette tips with the sample or solvent.- Increase the methanol concentration in your solvents, as this can reduce adsorption.[12]
Degradation during storage: Samples were stored improperly, leading to a breakdown of the microcystins.- Store samples at -20°C immediately after collection.[10][11]- Analyze samples as soon as possible to minimize storage time.
Chemical degradation: Residual chlorine or other oxidants in the sample have degraded the this compound moiety.- For treated water, quench the sample with sodium thiosulfate immediately after collection.[16]
Enzymatic degradation: Bacteria in unfiltered water samples are breaking down the microcystins.- Filter water samples through a glass fiber filter (GF/C) prior to storage if you are interested in dissolved microcystins. If analyzing total microcystins, freeze the sample immediately to halt biological activity.
Inconsistent results between replicates Variable adsorption: Inconsistent contact time and surface area exposure to plasticware.- Standardize your pipetting technique and minimize the time the sample is in contact with plastic surfaces.- Use low-adsorption plasticware if glass is not an option.
Incomplete extraction: The extraction solvent and method are not efficiently releasing microcystins from the cyanobacterial cells.- Ensure a thorough cell lysis procedure, such as multiple freeze-thaw cycles or probe sonication.- Optimize your extraction solvent. A common choice is 75-80% aqueous methanol.
Presence of unexpected peaks in chromatogram Degradation products: The this compound moiety or other parts of the microcystin molecule have been altered.- Review your sample handling procedure for exposure to light, extreme pH, or oxidizing agents.- Confirm the identity of peaks using mass spectrometry.
Matrix interference: Components in the sample matrix are co-eluting with the microcystins.- Improve your sample cleanup procedure, for example, by using solid-phase extraction (SPE).

Data Summary

Table 1: Storage Stability of Microcystins in Water Samples
Storage TemperatureSample TypeDurationRecovery Rate
20°CTap Water14-28 daysSubstantial decrease[10][11]
20°C or 4°CUnfiltered Surface Water14-28 daysSubstantial decrease[10][11]
-20°CUltrapure, Tap, or Surface Water14-28 days80-120%[10][11]
-20°CSurface Water365 days~80-90% (for most microcystins)[10][11]
Table 2: Adsorption of Microcystins to Different Plastic Materials
Plastic MaterialRecovery Rate of MC-LR after 48hRecommendation
Polyethylene Terephthalate (PET)≥81.3%[12][13]Recommended
Polypropylene (PP)Significant adsorption after 1h[12]Not Recommended
Polystyrene (PS)Significant adsorption after 1h[12]Not Recommended
High-Density Polyethylene (HDPE)Significant adsorption after 1h[12]Not Recommended
Low-Density Polyethylene (LDPE)Significant adsorption after 1h[12]Not Recommended

Experimental Protocols

General Protocol for Extraction of Microcystins from Water Samples

This protocol provides a general workflow for the extraction of intracellular and extracellular microcystins from water samples.

  • Sample Collection: Collect water samples in amber glass or PET bottles. If analyzing for dissolved microcystins only, filter the sample immediately through a 0.45 µm regenerated cellulose filter. If analyzing for total microcystins, proceed with the whole water sample.

  • Preservation: If the water has been treated with chlorine, add sodium thiosulfate to the sample immediately upon collection.[16] Store samples at -20°C if not processed immediately.

  • Cell Lysis (for intracellular microcystins):

    • Filter a known volume of the water sample through a glass fiber filter (GF/C).

    • Freeze the filter at -20°C.

    • Perform three freeze-thaw cycles to lyse the cyanobacterial cells.

  • Extraction:

    • Place the filter in a glass tube.

    • Add a known volume of 75% aqueous methanol.

    • Vortex thoroughly and then sonicate for 15 minutes in a bath sonicator.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean glass vial.

    • Repeat the extraction process on the pellet for exhaustive extraction and combine the supernatants.

  • Sample Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be used to remove interfering compounds and concentrate the microcystins.

  • Analysis:

    • The final extract is ready for analysis by methods such as HPLC-UV, LC-MS, or ELISA.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate this compound Quantification check_recovery Low or No Recovery? start->check_recovery check_consistency Inconsistent Results? check_recovery->check_consistency No adsorption Check for Adsorption check_recovery->adsorption Yes storage Review Storage Conditions check_recovery->storage Yes degradation Investigate Chemical Degradation check_recovery->degradation Yes enzymatic Consider Enzymatic Degradation check_recovery->enzymatic Yes check_peaks Unexpected Peaks? check_consistency->check_peaks No variable_adsorption Variable Adsorption? check_consistency->variable_adsorption Yes incomplete_extraction Incomplete Extraction? check_consistency->incomplete_extraction Yes degradation_products Degradation Products? check_peaks->degradation_products Yes matrix_interference Matrix Interference? check_peaks->matrix_interference Yes end Accurate this compound Quantification check_peaks->end No adsorption_sol Use Glass/PET Labware Increase Methanol in Solvent adsorption->adsorption_sol storage_sol Store at -20°C Minimize Storage Time storage->storage_sol degradation_sol Quench with Sodium Thiosulfate degradation->degradation_sol enzymatic_sol Filter Sample or Freeze Immediately enzymatic->enzymatic_sol variable_adsorption_sol Standardize Pipetting Use Low-Adsorption Tips variable_adsorption->variable_adsorption_sol incomplete_extraction_sol Optimize Cell Lysis and Extraction Solvent incomplete_extraction->incomplete_extraction_sol degradation_products_sol Review Sample Handling for Light/pH/Oxidant Exposure degradation_products->degradation_products_sol matrix_interference_sol Improve Sample Cleanup (e.g., SPE) matrix_interference->matrix_interference_sol

Caption: Troubleshooting workflow for this compound instability.

EnzymaticDegradation mc_lr Cyclic Microcystin-LR (Toxic) linear_mc_lr Linearized Microcystin-LR (Reduced Toxicity) mc_lr->linear_mc_lr MlrA (Microcystinase) Cleavage at this compound-Arg bond tetrapeptide Tetrapeptide (Reduced Toxicity) linear_mc_lr->tetrapeptide MlrB This compound Free this compound (Non-toxic) tetrapeptide->this compound MlrC

Caption: Enzymatic degradation pathway of Microcystin-LR.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for ADDA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (2S,3S,8S,9S,10E,4E,6E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the mass spectrometric analysis of this compound and this compound-containing compounds like microcystins.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not detecting a signal for my this compound standard. What are the potential causes and solutions?

A lack of signal can be frustrating. Here’s a systematic approach to troubleshooting this issue:

  • Instrument and Method Parameters:

    • Incorrect m/z Settings: Ensure you are monitoring the correct precursor ion for this compound. The protonated molecule [M+H]⁺ is the primary target in positive ion mode.

    • Ionization Source Issues: Check that the electrospray ionization (ESI) source is functioning correctly. A stable spray should be visible.

    • General Instrument Tune and Calibration: An out-of-tune or uncalibrated instrument can lead to poor sensitivity. Regularly perform system checks and calibrations.

  • Sample Integrity:

    • Standard Degradation: Ensure your this compound standard is properly stored and has not degraded.

    • Incorrect Concentration: The sample might be too dilute to detect or too concentrated, causing ion suppression. Prepare fresh dilutions to verify.

  • Liquid Chromatography (LC) Problems:

    • No Flow or Incorrect Gradient: Verify that the LC pumps are delivering the mobile phase at the correct flow rate and that the gradient is running as programmed.

    • Column Issues: The analytical column might be clogged or degraded. Try flushing the column or replacing it.

Q2: What are the characteristic fragment ions of this compound I should be looking for in my MS/MS spectra?

When analyzing microcystins containing the this compound moiety, several characteristic fragment ions are commonly observed. These are crucial for confirming the presence of this compound in your sample. The most frequently reported fragment ion is m/z 135.0804 .[1] Other significant fragments include m/z 135.1168 and, in some modified this compound structures, m/z 121.1011 .[1] Another fragment that may be observed arises from the this compound residue, presenting at m/z 163 .[2][3]

Q3: My signal intensity for this compound is very low. How can I improve it?

Low signal intensity can be attributed to several factors. Here are some optimization strategies:

  • MS Parameter Optimization:

    • Cone Voltage/Capillary Voltage: This parameter significantly influences ionization efficiency. Optimize the cone voltage to maximize the intensity of the precursor ion. High cone voltages can lead to in-source fragmentation, which might decrease the precursor ion signal.

    • Collision Energy: For MS/MS experiments, the collision energy needs to be optimized for each specific precursor-to-product ion transition to achieve the best fragmentation efficiency.

    • Gas Flows: Nebulizer and drying gas flow rates can impact desolvation and ionization. Adjust these according to your instrument's recommendations and your specific experimental conditions.

  • Sample and Mobile Phase:

    • Mobile Phase Additives: The use of additives like formic acid can improve protonation in positive ion mode.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup or adjust the chromatographic separation to mitigate these effects.

Q4: I am observing unexpected adducts in my mass spectra. How do I identify and minimize them?

Adduct formation is common in electrospray ionization.

  • Common Adducts: In positive ion mode, you may observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

  • Identification: These adducts will appear at m/z values higher than your protonated molecule. For example, a sodium adduct will be approximately 22 Da higher than the [M+H]⁺ ion.

  • Minimization:

    • Use high-purity solvents and reagents (LC-MS grade).

    • Avoid using glassware, as it can be a source of sodium and potassium ions. Opt for plasticware where possible.

    • The addition of a small amount of a proton source like formic acid to the mobile phase can promote the formation of the desired [M+H]⁺ ion over metal adducts.

Q5: What is a good starting point for developing an LC-MS/MS method for this compound?

For method development, a good starting point is crucial. Below are tables summarizing typical starting parameters for the analysis of this compound-containing microcystins, which can be adapted for free this compound analysis.

Quantitative Data Summary

The following tables provide a summary of mass spectrometry parameters for common microcystin variants containing this compound. These can be used as a starting point for method development.

Table 1: Calculated Mass and Precursor Ions for this compound

CompoundChemical FormulaMolecular Weight (Da)[M+H]⁺ m/z
This compoundC₂₀H₂₉NO₃331.45332.22

Table 2: Example MRM Transitions for this compound-Containing Microcystins

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Microcystin-LR (MC-LR)995.5135.1
Microcystin-RR (MC-RR)520.0 ([M+2H]²⁺)135.1
Microcystin-YR (MC-YR)1045.5135.1
Microcystin-LA (MC-LA)910.5135.1
Microcystin-LF (MC-LF)986.6135.3
Nodularin825.4135.1

Note: The m/z 135 fragment is a characteristic product ion originating from the this compound moiety.

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation of Water Samples for Microcystin Analysis

This protocol is adapted for the extraction of microcystins from water samples and can be a starting point for this compound analysis.

  • Sample Collection: Collect water samples in clean glass or polyethylene containers.

  • Cell Lysis (for intracellular toxins): For total microcystin analysis, subject the samples to three freeze-thaw cycles to lyse the cyanobacterial cells.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by reagent water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with reagent water to remove interferences.

    • Elute the microcystins with a small volume of methanol or a methanol/water mixture (e.g., 90:10 v/v).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent, typically a methanol/water mixture, for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Microcystins

This is a general LC-MS/MS method that can be optimized for your specific instrument and this compound analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. An example gradient is:

      • 0-1 min: 30% B

      • 1-7 min: 30% to 95% B

      • 7-8 min: 95% B

      • 8.1-10 min: 30% B (re-equilibration)

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Source Parameters:

      • Capillary Voltage: Optimize in the range of 3000-4500 V.

      • Source Temperature: Typically 120-150 °C.

      • Desolvation Temperature: Typically 350-550 °C.

    • MRM Parameters:

      • Precursor and Product Ions: Use the values from Table 2 as a starting point.

      • Collision Energy and Cone Voltage: These must be optimized for each transition on your specific instrument to achieve maximum sensitivity.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound analysis.

Troubleshooting_Workflow Start No Signal for this compound Check_MS Check MS Parameters (m/z, Tune, Calibration) Start->Check_MS Check_Sample Verify Sample Integrity (Concentration, Degradation) Start->Check_Sample Check_LC Inspect LC System (Flow, Column, Connections) Start->Check_LC MS_OK Parameters Correct? Check_MS->MS_OK Sample_OK Sample Viable? Check_Sample->Sample_OK LC_OK LC Functioning? Check_LC->LC_OK Optimize_MS Optimize Source Conditions (Voltages, Gas Flows) MS_OK->Optimize_MS No End Signal Acquired MS_OK->End Yes Prepare_New Prepare Fresh Standard/ Sample Dilutions Sample_OK->Prepare_New No Sample_OK->End Yes Troubleshoot_LC Systematic LC Check (Flush, Replace Column) LC_OK->Troubleshoot_LC No LC_OK->End Yes Optimize_MS->End Prepare_New->End Troubleshoot_LC->End

Caption: Troubleshooting workflow for no this compound signal.

ADDA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Water Sample) Cell_Lysis 2. Cell Lysis (Freeze-Thaw) Sample_Collection->Cell_Lysis SPE 3. Solid Phase Extraction (C18 Cartridge) Cell_Lysis->SPE Concentration 4. Concentration (Nitrogen Evaporation) SPE->Concentration Reconstitution 5. Reconstitution (Methanol/Water) Concentration->Reconstitution LC_Separation 6. LC Separation (C18 Column) Reconstitution->LC_Separation ESI 7. Ionization (Positive ESI) LC_Separation->ESI MS_Analysis 8. MS/MS Analysis (MRM Mode) ESI->MS_Analysis Quantification 9. Quantification MS_Analysis->Quantification Confirmation 10. Confirmation (Fragment Ions) Quantification->Confirmation

Caption: Experimental workflow for this compound/Microcystin analysis.

References

Troubleshooting Poor Peak Shape in ADDA Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 2-amino-3,3-dimethyl-4-octenoic acid (ADDA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to poor peak shape in this compound chromatography in a question-and-answer format.

Peak Tailing

Q1: What causes peak tailing in my this compound chromatogram, and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography. It can be caused by several factors related to the column, mobile phase, or sample interactions.

Troubleshooting Steps:

  • Column Issues:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of this compound, causing tailing.

      • Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH can also help by keeping the silanol groups protonated and reducing unwanted interactions.[1]

    • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.[2][3]

    • Column Bed Deformation: Voids or channels in the column packing can lead to uneven flow paths and peak tailing.

      • Solution: Replace the column. To prevent this, use in-line filters and guard columns to protect the analytical column from particulate matter and pressure shocks.[1]

  • Mobile Phase Effects:

    • Inappropriate pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[4] Using a buffer can help maintain a stable pH.[5]

    • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH across the sample plug, causing peak shape distortion.[3]

      • Solution: Increase the buffer concentration. A concentration of 10-20 mM is typically a good starting point.

  • Sample and Injection Issues:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

      • Solution: Reduce the injection volume or dilute the sample.

    • Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the mobile phase.[2]

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_tailing All Peaks Tailing: Suspect System-Wide Issue check_all_peaks->all_peaks_tailing Yes single_peak_tailing Single or Few Peaks Tailing: Suspect Chemical Interactions check_all_peaks->single_peak_tailing No all_tail Yes one_tails No check_frit Check for blocked column frit or void all_peaks_tailing->check_frit backflush Backflush or replace column check_frit->backflush end Symmetrical Peak backflush->end check_mobile_phase Optimize Mobile Phase single_peak_tailing->check_mobile_phase check_column Evaluate Column single_peak_tailing->check_column check_sample Review Sample & Injection single_peak_tailing->check_sample adjust_ph Adjust pH (2 units from pKa) check_mobile_phase->adjust_ph increase_buffer Increase buffer concentration check_mobile_phase->increase_buffer adjust_ph->end increase_buffer->end end_capped Use end-capped column check_column->end_capped end_capped->end reduce_load Reduce sample load/volume check_sample->reduce_load match_solvent Match sample solvent to mobile phase check_sample->match_solvent reduce_load->end match_solvent->end

Peak Fronting

Q2: My this compound peak is fronting. What are the likely causes and solutions?

A2: Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still significantly impact quantification.

Troubleshooting Steps:

  • Sample Overload: This is one of the most common causes of peak fronting.

    • Mass Overload: Injecting a sample with too high a concentration can lead to fronting.[6]

      • Solution: Dilute the sample.

    • Volume Overload: Injecting too large a volume of a strong sample solvent can cause the analyte to travel through the column too quickly at the beginning of the injection.[6]

      • Solution: Reduce the injection volume.

  • Column Issues:

    • Column Collapse or Void: A physical change in the column bed can create a void at the column inlet, leading to peak fronting.[6][7] This can be caused by pressure shocks or operating outside the column's recommended pH or temperature ranges.[8]

      • Solution: Replace the column and operate within the manufacturer's guidelines.[8]

    • Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase, it can lead to fronting.[8][9]

      • Solution: Ensure the sample is completely dissolved. This may require changing the sample solvent to one that is more compatible with the mobile phase.

  • System and Method Issues:

    • Incompatibility between Sample Solvent and Mobile Phase: A significant mismatch in solvent strength can cause peak distortion.[10]

      • Solution: Prepare the sample in the mobile phase or a weaker solvent.[10]

G start Peak Fronting Observed check_overload Is sample overload a possibility? start->check_overload reduce_concentration Reduce Sample Concentration/Volume check_overload->reduce_concentration Yes check_column Evaluate Column Condition check_overload->check_column No overload_yes Yes overload_no No end Symmetrical Peak reduce_concentration->end check_void Inspect for column void or collapse check_column->check_void check_solubility Check Sample Solubility & Solvent check_column->check_solubility replace_column Replace Column check_void->replace_column replace_column->end ensure_dissolved Ensure complete sample dissolution check_solubility->ensure_dissolved match_solvent Match sample solvent to mobile phase check_solubility->match_solvent ensure_dissolved->end match_solvent->end

Split Peaks

Q3: Why am I seeing split or shoulder peaks for this compound, and what can I do to resolve this?

A3: Split or shoulder peaks can arise from issues occurring before or during the separation process.

Troubleshooting Steps:

  • Issues Affecting All Peaks:

    • Blocked Column Frit: Particulates from the sample or system can partially block the inlet frit, causing the sample to be introduced onto the column unevenly.[11][12]

      • Solution: Backflush the column. If this doesn't work, replace the frit or the column. Using in-line filters can prevent this problem.[11]

    • Column Void: A void at the head of the column can cause the sample band to spread before separation begins.[11][13]

      • Solution: Replace the column.

  • Issues Affecting a Single Peak (this compound):

    • Co-elution: A closely eluting impurity can appear as a shoulder on the main this compound peak.

      • Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or temperature to improve resolution. A longer column or a column with a different stationary phase may also be necessary.[11]

    • Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the analyte to precipitate at the column inlet or travel through in a distorted band.[14]

      • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

    • On-Column Degradation or Isomerization: The analyte may be converting to another form on the column.

      • Solution: Investigate the stability of this compound under the current chromatographic conditions (pH, temperature).

G start Split/Shoulder Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks all_peaks_split All Peaks Split: Suspect Pre-Column Issue check_all_peaks->all_peaks_split Yes single_peak_split Single Peak Split: Suspect Separation Issue check_all_peaks->single_peak_split No all_split Yes one_split No check_frit_void Check for blocked frit or column void all_peaks_split->check_frit_void backflush_replace Backflush or replace column/frit check_frit_void->backflush_replace end Single, Symmetrical Peak backflush_replace->end check_coelution Investigate co-elution single_peak_split->check_coelution check_solvent Check sample solvent compatibility single_peak_split->check_solvent optimize_method Optimize mobile phase/temperature for better resolution check_coelution->optimize_method optimize_method->end match_solvent Dissolve sample in mobile phase check_solvent->match_solvent match_solvent->end

Quantitative Data on Factors Affecting Peak Shape

The following tables summarize the quantitative effects of various chromatographic parameters on peak shape.

Table 1: Effect of Mobile Phase Composition on Peak Asymmetry

Mobile Phase AdditiveConcentrationEffect on Peak Shape for Basic Analytes (like this compound)Reference
Formic Acid0.1% (v/v)Can result in poor peak shape for some basic compounds due to low ionic strength.[7][8]
Trifluoroacetic Acid (TFA)0.1% (v/v)Often improves peak shape due to its ion-pairing capabilities.[7]
Ammonium Formate20 mM (pH 3.7)Generally provides excellent peak shapes for basic compounds.[7][8]
Difluoroacetic Acid (DFA)0.1% (v/v)Offers a good compromise between good peak shape and MS sensitivity.[8]

Table 2: Influence of Flow Rate on Peak Width and Efficiency

Column ID (mm)Particle Size (µm)Typical Optimal Flow Rate (mL/min)Effect of Increasing Flow RateReference
4.651.0 - 1.5Increased backpressure, may decrease resolution and broaden peaks if too high.[15]
4.63.51.5 - 2.0Higher optimal flow rate than larger particles, but with higher backpressure.[16]
2.11.70.2 - 0.5Lower flow rates are necessary for smaller ID columns to maintain optimal linear velocity.[15][17]

Table 3: Impact of Column Temperature on this compound Chromatography

Temperature (°C)Effect on Retention TimeEffect on Peak ShapeEffect on BackpressureReference
25 (Ambient)LongerMay see broader peaks due to slower diffusion.Higher[13][17]
40ShorterOften sharper peaks due to increased diffusion and reduced mobile phase viscosity.Lower[13][17]
60Significantly ShorterCan further improve peak shape, but risk of analyte degradation should be considered.Significantly Lower[17]

Experimental Protocols

Protocol 1: Method Development for Optimal this compound Peak Shape

This protocol outlines a systematic approach to developing a robust HPLC method for this compound analysis with good peak shape.

1. Analyte and Column Selection:

  • Analyte Information: Gather information on the physicochemical properties of this compound (pKa, logP, solubility).[4]

  • Column Choice: Start with a C18 column, as it is a versatile reversed-phase column.[18][19] Select a column with high purity silica and good end-capping to minimize silanol interactions. Common dimensions are 4.6 x 150 mm with 3.5 or 5 µm particles.[20]

2. Mobile Phase Selection and Optimization:

  • Initial Mobile Phase: A common starting point is a gradient of water and acetonitrile (ACN) or methanol (MeOH) with 0.1% formic acid.[6][12]

  • pH Adjustment: Based on the pKa of this compound, adjust the pH of the aqueous mobile phase using a suitable buffer (e.g., ammonium formate) to ensure the analyte is in a single ionic state.[7][8]

  • Organic Modifier: Evaluate both ACN and MeOH. ACN often provides sharper peaks and lower backpressure.[21]

  • Gradient Scouting: Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution time of this compound.[22][23]

  • Gradient Optimization: Based on the scouting run, develop a more focused gradient around the elution time of this compound to ensure good separation from any impurities and achieve a symmetrical peak.

3. Temperature and Flow Rate Optimization:

  • Temperature: Start at a moderate temperature, such as 40°C, to improve peak shape and reduce viscosity.[13][24] If peaks are still broad, cautiously increase the temperature, monitoring for any signs of degradation.

  • Flow Rate: For a 4.6 mm ID column, a starting flow rate of 1.0 mL/min is typical. Adjust the flow rate to optimize the balance between analysis time and peak resolution.[15]

4. Sample Preparation:

  • Solvent: Dissolve the this compound standard and samples in the initial mobile phase composition whenever possible to avoid solvent mismatch effects.[9][25]

  • Filtration: Filter all samples through a 0.22 or 0.45 µm filter to remove particulates that could block the column frit.[1][25]

5. System Suitability:

  • Once the method is developed, establish system suitability criteria, including tailing factor (asymmetry factor), theoretical plates, and reproducibility of retention time and peak area. A tailing factor between 0.9 and 1.2 is generally considered acceptable.[24]

G start Start: Define Analytical Goal step1 Step 1: Analyte & Column Selection (pKa, C18 end-capped) start->step1 step2 Step 2: Mobile Phase Scouting (ACN/Water + 0.1% FA) step1->step2 step3 Step 3: pH & Buffer Optimization (Adjust pH based on pKa) step2->step3 step4 Step 4: Gradient Optimization (Broad then focused gradient) step3->step4 step5 Step 5: Temperature & Flow Rate (Start at 40°C, 1.0 mL/min) step4->step5 step6 Step 6: Sample Preparation (Dissolve in mobile phase, filter) step5->step6 end Final Method with System Suitability Criteria step6->end

References

Technical Support Center: Optimizing ADDA Analysis by Minimizing Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in ADDA (3-amino-9-ethylcarbazole-9-acetic acid) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound analysis, providing step-by-step solutions to identify and mitigate matrix effects.

1. How can I determine if matrix effects are impacting my this compound quantification?

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can lead to inaccurate quantification of your target analyte.[1][2] Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. Any deviation in the analyte's signal indicates a matrix effect.

  • Post-Extraction Spike: This quantitative approach compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent.[3] A significant difference between the two indicates the presence of matrix effects.

  • Comparison of Calibration Curves: Generating calibration curves in both neat solvent and the sample matrix can reveal the influence of the matrix.[1] A change in the slope of the matrix-based curve compared to the solvent-based curve is indicative of matrix effects.

Experimental Protocol: Post-Extraction Spike Method

  • Prepare two sets of samples:

    • Set A (Neat Solvent): Spike a known concentration of this compound standard into the initial mobile phase or a pure solvent.

    • Set B (Matrix): Extract a blank matrix sample using your established protocol. Then, spike the same known concentration of this compound standard into the final extracted sample.

  • Analyze both sets using your LC-MS/MS method.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

2. What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?

Proper sample preparation is a critical first step in minimizing matrix effects by removing interfering components before analysis.[1][4] The choice of technique depends on the sample matrix and the physicochemical properties of this compound.

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Dilution Reduces the concentration of both the analyte and matrix components.Simple and quick.[5]May reduce analyte concentration below the limit of quantification (LOQ).
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Easy to perform and effective for removing high concentrations of proteins.May not remove other matrix components like phospholipids.
Liquid-Liquid Extraction (LLE) Separates analytes from matrix components based on their differential solubility in two immiscible liquids.[6]Can provide a very clean extract.Can be labor-intensive and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while matrix interferences are washed away.[1][6]Highly selective and can provide significant sample cleanup and concentration.[7]Requires method development to select the appropriate sorbent and elution solvents.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

  • Select an appropriate SPE cartridge: A C18 or similar reversed-phase sorbent is often suitable for this compound.

  • Condition the cartridge: Wash the cartridge with methanol followed by water to activate the sorbent.

  • Load the sample: Pass the pre-treated sample through the cartridge.

  • Wash the cartridge: Use a weak solvent to wash away interfering compounds.

  • Elute the analyte: Use a strong organic solvent to elute the retained this compound.

  • Evaporate and reconstitute: Evaporate the eluent and reconstitute the residue in a solvent compatible with your LC mobile phase.

3. My this compound signal is still suppressed after sample cleanup. What other strategies can I employ?

If matrix effects persist after sample preparation, further optimization of your analytical method is necessary.

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.[1][2]

    • Optimize the gradient elution: Adjusting the mobile phase composition and gradient profile can enhance resolution.[5]

    • Change the stationary phase: Using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity.

  • Internal Standards: The use of an internal standard (IS) is a widely recognized method to compensate for matrix effects.[1][2]

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction.[2]

    • Structural Analog: If a SIL-IS is unavailable, a structural analog that behaves similarly to this compound during extraction and ionization can be used.

  • Derivatization: Chemical derivatization can improve the chromatographic and mass spectrometric properties of this compound, potentially moving its elution time away from interfering matrix components and enhancing its ionization efficiency.[8][9][10] Thiol-containing reagents can react with the α,β-unsaturated amide in the this compound structure, simplifying chromatograms and facilitating identification.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

Matrix effects are the influence of co-eluting compounds from the sample matrix on the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[2]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

This compound is a component of microcystins, which are often analyzed in complex biological and environmental matrices like plasma, tissue, and water samples.[5][7] These matrices contain a multitude of endogenous compounds such as salts, lipids, and proteins that can interfere with the ionization of this compound.[1]

Q3: Can changing the mass spectrometer's ionization source settings help?

Yes, optimizing ionization source parameters can sometimes mitigate matrix effects. Adjusting parameters such as capillary voltage, gas flow rates, and temperature can influence the ionization process and may help to minimize the impact of interfering compounds.[12] However, this is often not a complete solution and should be used in conjunction with other strategies.

Q4: What is a matrix-matched calibration curve and when should I use it?

A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix that is representative of the samples being analyzed.[1] This approach helps to compensate for systematic matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement. It is particularly useful when a suitable internal standard is not available.

Q5: Are there any alternatives to derivatization for improving this compound detection?

While derivatization is a powerful tool, you can also explore other avenues. Optimizing the mobile phase with additives can improve chromatographic separation and ionization. Additionally, employing more advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can help to distinguish the analyte signal from background interferences with greater certainty.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects in this compound Analysis cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification cluster_3 Outcome Start Inaccurate this compound Quantification Assess_ME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->Assess_ME Sample_Prep Optimize Sample Preparation (SPE, LLE, Dilution) Assess_ME->Sample_Prep Matrix Effects Detected Validation Method Validation Assess_ME->Validation No Significant Effects Chromo_Opt Optimize Chromatography (Gradient, Column) Sample_Prep->Chromo_Opt Use_IS Use Internal Standard (Stable Isotope Labeled) Chromo_Opt->Use_IS Derivatization Consider Derivatization Use_IS->Derivatization Reassess_ME Re-assess Matrix Effects Derivatization->Reassess_ME Reassess_ME->Sample_Prep Effects Persist Reassess_ME->Validation Matrix Effects Minimized End Accurate Quantification Validation->End

Caption: A workflow for identifying and mitigating matrix effects in this compound analysis.

Ionization_Process Mechanism of Ion Suppression in ESI cluster_0 Ideal Condition cluster_1 With Matrix Interference Analyte This compound Droplet1 Charged Droplet Analyte->Droplet1 Gas_Phase1 Gas Phase Ion (Analyte+) Droplet1->Gas_Phase1 Desolvation Analyte2 This compound Droplet2 Charged Droplet Analyte2->Droplet2 Matrix Matrix Component Matrix->Droplet2 Gas_Phase2 Reduced Gas Phase Ion (Analyte+) Droplet2->Gas_Phase2 Competition for Charge & Surface Area

Caption: Ion suppression mechanism in electrospray ionization (ESI).

References

Technical Support Center: ADDA Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of ADDA ((all-S,all-E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) standard solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

A1: this compound, or (all-S,all-E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, is a unique, non-proteinogenic amino acid. It is a key structural component of potent hepatotoxins known as microcystins and nodularins, which are produced by cyanobacteria. The this compound moiety is essential for the toxicity of these compounds, as it is involved in the inhibition of protein phosphatases 1 and 2A (PP1 and PP2A). In research, this compound is used as an analytical standard for the detection and quantification of these toxins in various matrices, and in toxicological studies to understand their mechanisms of action.

Q2: What are the general recommendations for storing this compound standard solutions?

A2: While specific, long-term stability studies on isolated this compound standard solutions are not extensively documented in publicly available literature, general best practices for handling amino acid and analytical standards should be followed. These recommendations are based on the chemical structure of this compound, which contains double bonds susceptible to oxidation.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution of this compound, it is recommended to dissolve the solid standard in a high-purity solvent. The choice of solvent will depend on the analytical method being used (e.g., HPLC-grade methanol or acetonitrile). It is crucial to use clean glassware and accurately weigh the standard to ensure the correct concentration. For consistency, always document the entire preparation process, including the lot number of the standard, the solvent used, and the final concentration.

Q4: What are the signs of degradation in an this compound standard solution?

A4: Degradation of an this compound standard solution may not always be visually apparent. However, signs can include a change in color or the appearance of particulate matter. In analytical methods such as HPLC, degradation may manifest as a decrease in the peak area of this compound, the appearance of new, unidentified peaks, or a shift in the retention time.

Stability and Storage Guidelines

Proper storage is critical to maintain the integrity and stability of this compound standard solutions. The following table summarizes the recommended storage conditions and potential consequences of improper storage.

ParameterRecommended ConditionPotential Issues from Improper Storage
Temperature -20°C for long-term storage. 2-8°C for short-term storage (days to a week).Increased rate of chemical degradation.
Light Store in amber vials or protect from light.Photodegradation, particularly of the conjugated double bonds.
Solvent High-purity, HPLC-grade solvents (e.g., methanol, acetonitrile).Introduction of impurities that can interfere with analysis or accelerate degradation.
Container Tightly sealed, clean glass vials.Solvent evaporation leading to concentration changes; contamination.
Handling Prepare fresh dilutions for daily use from a stock solution.Repeated freeze-thaw cycles of the stock solution can lead to degradation.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound standard solutions.

IssuePossible CauseRecommended Action
Low or no this compound peak in HPLC analysis. 1. Standard degradation. 2. Incorrect dilution. 3. Instrument malfunction.1. Prepare a fresh standard solution. 2. Verify dilution calculations and procedure. 3. Check HPLC system for leaks, proper mobile phase composition, and detector function.
Appearance of unexpected peaks in the chromatogram. 1. Degradation of the this compound standard. 2. Contamination of the solvent or glassware.1. Prepare a fresh standard solution and compare chromatograms. 2. Use fresh, high-purity solvent and thoroughly cleaned glassware.
Inconsistent results between experiments. 1. Instability of the working standard. 2. Variability in sample preparation.1. Prepare fresh working standards for each experiment. 2. Ensure consistent and accurate pipetting and dilution techniques.

Experimental Protocols

Protocol for Preparing this compound Standard Stock Solution (1 mg/mL)

  • Materials:

    • This compound analytical standard (solid)

    • HPLC-grade methanol

    • Calibrated analytical balance

    • Class A volumetric flasks (e.g., 1 mL, 5 mL)

    • Micropipettes

    • Amber glass vials for storage

  • Procedure:

    • Accurately weigh 1 mg of the this compound analytical standard using a calibrated analytical balance.

    • Quantitatively transfer the weighed this compound to a 1 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the solid.

    • Once dissolved, bring the volume up to the 1 mL mark with methanol.

    • Cap the flask and invert several times to ensure homogeneity.

    • Transfer the stock solution to a clean, labeled amber glass vial.

    • Store the stock solution at -20°C.

Workflow for Preparing Calibration Standards

G stock Prepare 1 mg/mL this compound Stock Solution in Methanol serial_dilution Perform Serial Dilutions using HPLC-grade Methanol stock->serial_dilution Use stock for dilutions calibration_points Generate a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) serial_dilution->calibration_points Create desired concentrations hplc_analysis Analyze calibration standards using HPLC calibration_points->hplc_analysis Inject into HPLC calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) hplc_analysis->calibration_curve Plot results

Caption: Workflow for the preparation of this compound calibration standards.

Signaling Pathway

Inhibition of Protein Phosphatases by Microcystin (Containing this compound)

The toxicity of microcystins is primarily due to the inhibition of protein phosphatases PP1 and PP2A. The this compound amino acid plays a crucial role in this interaction. The following diagram illustrates the simplified mechanism of this inhibition.

G cluster_0 Microcystin Toxin cluster_1 Protein Phosphatase (PP1/PP2A) This compound This compound Moiety hydrophobic_groove Hydrophobic Groove This compound->hydrophobic_groove Hydrophobic Interaction MC_other Other Amino Acids catalytic_site Catalytic Site MC_other->catalytic_site Covalent Binding inhibition Inhibition of Phosphatase Activity catalytic_site->inhibition hydrophobic_groove->inhibition

Caption: Simplified diagram of microcystin's interaction with protein phosphatases.

Technical Support Center: Refining ADDA Extraction Efficiency from Sediment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 3-amino-9-ethylcarbazole (ADDA) from sediment samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to optimize experimental workflows and troubleshoot common issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the extraction of this compound from sediment, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete Extraction: The chosen solvent may not be optimal for this compound, or the extraction time/temperature may be insufficient.- Solvent Selection: Ensure the solvent is appropriate for this compound's polarity. Dichloromethane and mixtures of hexane and dichloromethane (e.g., 4:1 v/v) have been shown to be effective for carbazole derivatives.[1][2] - Optimize Extraction Parameters: For Pressurized Liquid Extraction (PLE), consider increasing the temperature (e.g., to 100°C) and the number of extraction cycles.[2][3] For Soxhlet extraction, ensure a sufficient number of cycles. For Ultrasound-Assisted Extraction (UAE), optimize sonication time and power.[4][5]
Strong Analyte-Matrix Interactions: this compound, as an aromatic amine, can bind strongly to sediment components, particularly organic matter and clays, through mechanisms like cation exchange and covalent bonding.[6][7] The pH of the sediment can also influence the binding of amino-containing compounds.[7][8][9]- Sample Pre-treatment: Lyophilize (freeze-dry) the sediment to improve solvent penetration.[1] Grinding the sample to a smaller particle size can increase the surface area available for extraction. - pH Adjustment: While sediment pH is a factor, adjusting the pH of the extraction solvent can be complex and may alter the sediment matrix. A more common approach is to use a robust extraction technique like PLE to overcome these interactions. For aromatic amines, sorption increases with decreasing pH; however, the kinetics of irreversible binding can be independent of pH above the pKa of the aniline.[7]
Analyte Degradation: High extraction temperatures in methods like PLE could potentially degrade thermolabile compounds.- Temperature Optimization: While higher temperatures generally improve extraction efficiency, it is crucial to find a balance. For many organic pollutants, 100°C has been found to be effective without causing significant degradation.[2][3]
Poor Reproducibility Inconsistent Sample Homogeneity: Sediment samples can be heterogeneous, leading to variability in this compound concentration between subsamples.- Thorough Homogenization: Before taking a subsample for extraction, ensure the entire sediment sample is thoroughly mixed.
Variable Extraction Conditions: Inconsistent application of extraction parameters (time, temperature, pressure, solvent volume) will lead to variable results.- Standardize Protocol: Strictly adhere to the validated extraction protocol for all samples. Use calibrated equipment to ensure consistency.
Matrix Effects in Analysis: Co-extracted compounds from the sediment matrix can interfere with the analytical measurement of this compound, causing signal suppression or enhancement in techniques like LC-MS.[1]- Extract Cleanup: Incorporate a cleanup step after extraction. Solid-Phase Extraction (SPE) with sorbents like Florisil can be used to remove interfering compounds.[1] An in-cell cleanup with activated copper and silica gel can be integrated into the PLE process.[2] - Analytical Method Optimization: Use an appropriate internal standard to compensate for matrix effects. Optimize chromatographic conditions to separate this compound from co-eluting interferences.
Clogged Extraction System (e.g., PLE cell, SPE cartridge) Excessive Fine Particles: Very fine sediment particles can clog the frits in PLE cells or the packing in SPE cartridges.- Sample Preparation: Mix the sediment sample with a dispersing agent like diatomaceous earth or sand before loading it into the extraction cell.
Precipitation of Co-extracted Material: High concentrations of co-extracted matrix components may precipitate upon cooling or solvent change.- Filtration: Filter the extract through a syringe filter (e.g., 0.22 µm PTFE) before further processing or analysis.[1]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound from sediment?

A1: The optimal method depends on available equipment, sample throughput needs, and desired extraction efficiency.

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This is often considered a highly efficient method for extracting organic pollutants from solid matrices like sediment.[2][3][10] It is automated, uses less solvent, and is faster than traditional methods. Recoveries for related carbazole compounds using PLE have been reported in the range of 64.8% to 124.7%.[1]

  • Soxhlet Extraction: This is a classic and robust method, often used as a benchmark for other techniques.[11] However, it is time-consuming and requires large volumes of solvent.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction and is generally faster and requires less solvent than Soxhlet.[4][5] Optimization of parameters like time, temperature, and solvent composition is crucial for high efficiency.[4][12]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. It has been shown to be more efficient than Soxhlet for carbazoles from petroleum source rock.[13]

Q2: What is the best solvent for extracting this compound?

A2: Based on the extraction of similar carbazole compounds from sediment, dichloromethane is an effective solvent.[1] A mixture of hexane and dichloromethane (e.g., 4:1 v/v) has also been successfully used for the extraction of polycyclic aromatic hydrocarbons, which have similar properties.[2] this compound is also reported to be soluble in ethanol, acetic acid, DMF, and DMSO, though these may not be the primary choice for sediment extraction due to their properties and potential for co-extracting more interferences.

Q3: How does the type of sediment affect this compound extraction efficiency?

A3: Sediment composition plays a significant role.

  • Organic Matter Content: High organic matter content can lead to stronger binding of this compound through partitioning and other interactions, potentially reducing extraction efficiency.[6]

  • Clay Content: Clay minerals can also bind aromatic amines through cation exchange mechanisms.[7]

  • pH: The pH of the sediment can influence the speciation of this compound (due to its amino group) and its interaction with the sediment matrix.[7][8][9]

Q4: Is a cleanup step necessary after extraction?

A4: Yes, a cleanup step is highly recommended, especially if you are using a sensitive analytical technique like LC-MS/MS. Sediment extracts are complex and contain many co-extracted substances that can cause matrix effects, leading to inaccurate quantification.[1] Common cleanup techniques include Solid-Phase Extraction (SPE) with cartridges like Florisil or integrated in-cell cleanup during PLE.[1][2]

Q5: How can I quantify the extraction efficiency for my specific sediment type?

A5: The best way to determine extraction efficiency is by performing a spike and recovery experiment.

  • Take a portion of your blank sediment (known not to contain this compound).

  • Spike it with a known amount of an this compound standard solution.

  • Allow the spiked sample to equilibrate.

  • Extract the spiked sample using your chosen protocol.

  • Analyze the extract and quantify the amount of this compound recovered.

  • Calculate the recovery as a percentage of the amount you initially added. Recoveries for similar compounds in sediment are often in the range of 70-120%.[1]

Data on Extraction of Carbazole Derivatives from Sediment

The following table summarizes recovery data for carbazole derivatives from sediment using Pressurized Liquid Extraction (PLE), which can serve as a reference for this compound extraction.

Compound Class Extraction Method Solvent Spike Level Recovery Range (%) Reference
Polyhalogenated CarbazolesPressurized Liquid Extraction (PLE)Dichloromethane2.0 ng/g64.8 - 91.8[1]
Polyhalogenated CarbazolesPressurized Liquid Extraction (PLE)Dichloromethane10 ng/g70.9 - 124.7[1]
Polycyclic Aromatic HydrocarbonsPressurized Liquid Extraction (PLE) with in-cell cleanupHexane:Dichloromethane (4:1)Low and High92 - 94[2]

Experimental Protocols

Pressurized Liquid Extraction (PLE) Protocol for this compound in Sediment

This protocol is adapted from methods used for other carbazole derivatives in sediment.[1][2]

1. Sample Preparation:

  • Homogenize the sediment sample thoroughly.
  • Lyophilize (freeze-dry) the sediment to remove water.
  • Grind the dried sediment to a fine, consistent powder.
  • Weigh approximately 5 grams of the dried sediment and mix it with a dispersing agent (e.g., diatomaceous earth) at a 1:1 ratio.

2. PLE Cell Preparation:

  • Place a glass fiber filter at the bottom of the stainless-steel extraction cell.
  • (Optional, for in-cell cleanup) Add a layer of activated copper (to remove sulfur) followed by a layer of activated silica gel.[2]
  • Load the sediment-dispersing agent mixture into the cell.
  • Place a second glass fiber filter on top of the sample.

3. PLE Instrument Parameters:

  • Solvent: Dichloromethane or a 4:1 (v/v) mixture of hexane and dichloromethane.
  • Temperature: 100°C
  • Pressure: 1500 psi
  • Static Time: 5 minutes
  • Number of Cycles: 2
  • Flush Volume: 60%
  • Purge Time: 60 seconds

4. Post-Extraction:

  • Collect the extract in a clean vial.
  • If an in-cell cleanup was not performed, consider a subsequent cleanup step using a Florisil SPE cartridge.[1]
  • Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
  • The extract is now ready for analysis (e.g., by HPLC-UV or LC-MS/MS).

Visualizations

ADDA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction (PLE) cluster_post Post-Extraction Homogenize Homogenize Sediment Dry Lyophilize (Freeze-Dry) Homogenize->Dry Grind Grind Sample Dry->Grind Weigh Weigh & Mix with Dispersing Agent Grind->Weigh LoadCell Load PLE Cell Weigh->LoadCell PLE Perform Pressurized Liquid Extraction LoadCell->PLE Collect Collect Extract PLE->Collect Cleanup Cleanup (e.g., SPE) Collect->Cleanup Concentrate Concentrate Extract Cleanup->Concentrate Analyze Analyze (HPLC/LC-MS) Concentrate->Analyze

Caption: Workflow for this compound extraction from sediment using PLE.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Recovery Cause1 Incomplete Extraction Problem->Cause1 Cause2 Strong Matrix Binding Problem->Cause2 Cause3 Analyte Degradation Problem->Cause3 Sol1 Optimize Solvent & Extraction Parameters Cause1->Sol1 Sol2 Sample Pre-treatment (Drying, Grinding) Cause2->Sol2 Sol3 Optimize Temperature Cause3->Sol3

References

addressing co-eluting interferences in ADDA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino Acid-Derived Drug Analyte (ADDA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a focus on resolving co-eluting interferences.

Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during this compound analysis.

Q1: My chromatogram shows broad or tailing peaks for my this compound, which is causing overlap with other components. What should I check first?

A1: Peak broadening and tailing can lead to apparent co-elution and inaccurate quantification. Before making significant changes to your method, it's crucial to ensure your LC-MS system is performing optimally.[1][2]

Initial System Health Check:

  • Column Health: The column might be contaminated or have developed a void. Try flushing the column with a strong solvent. If the issue persists, consider replacing the column.[2]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[2]

  • Flow Rate Consistency: Verify that the pump is delivering a stable and accurate flow rate.[2]

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[2]

  • System Contamination: Contaminants from previous samples or solvents can build up, leading to high background noise and peak shape issues. Regularly inject system suitability test samples to monitor for contamination, retention time shifts, and other inconsistencies.[1]

Q2: I've confirmed my system is working correctly, but I still have co-eluting peaks in my this compound analysis. How can I improve the chromatographic separation?

A2: When co-elution persists, the next step is to optimize your chromatographic method. The goal is to alter the selectivity of your separation, which is the differential migration of your analyte and the interfering compound.[3][4] Several parameters can be adjusted to achieve this.

Chromatographic Optimization Strategies:

  • Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can change the elution order of compounds.[4][5]

    • pH Adjustment: For ionizable ADDAs, the pH of the mobile phase is a powerful tool. Adjusting the pH can change the ionization state of your analyte and interfering compounds, which can dramatically alter their retention and selectivity. Aim for a pH that is at least 1-2 units away from the pKa of your analyte for robust separations.[5][6]

  • Gradient Profile:

    • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% organic phase in 15 minutes) to determine the approximate elution time of your this compound.[5]

    • Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of the co-eluting peaks. This will increase the separation between them.[5]

  • Stationary Phase:

    • Column Chemistry: If modifying the mobile phase is not effective, changing the column chemistry is a powerful way to alter selectivity.[3][7] Modern stationary phases offer a wide range of selectivities beyond standard C18, such as biphenyl or amide columns, which can be particularly useful for polar compounds.[4][7]

  • Temperature:

    • Increasing the column temperature can sometimes improve peak shape and alter selectivity, potentially resolving co-eluting peaks.[3][8]

Q3: I am unable to achieve baseline separation of my this compound from an interfering compound chromatographically. Can I still accurately quantify my analyte?

A3: Yes, if complete chromatographic separation is not feasible, a mass spectrometer provides an additional layer of selectivity that can often differentiate between co-eluting compounds.[2][9]

Mass Spectrometric Resolution:

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If your this compound and the co-eluting interference have different mass-to-charge ratios (m/z), you can use SIM (on a single quadrupole MS) or MRM (on a triple quadrupole MS) to selectively detect and quantify your analyte.[2] This is a highly specific technique that can provide accurate quantification even in the presence of co-eluting substances.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can distinguish between compounds with very similar nominal masses, providing another level of specificity.

It is important to note that even with mass spectrometric detection, significant co-elution can lead to ion suppression or enhancement, which can negatively impact your results.[1][9][10] Therefore, it is always best to optimize chromatographic separation as much as possible.

Frequently Asked Questions (FAQs)

Q4: What are the common causes of co-eluting interferences in this compound analysis?

A4: Co-eluting interferences in this compound analysis can arise from several sources:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) such as proteins, lipids, salts, and other endogenous compounds can co-elute with the target analyte.[10] These can interfere with the ionization process, leading to ion suppression or enhancement.[1]

  • Metabolites: Phase II metabolites can sometimes be unstable and revert to the parent drug in the ion source of the mass spectrometer. If these metabolites are not chromatographically separated from the parent this compound, they can lead to an overestimation of the analyte concentration.[11]

  • Isomers: Structural isomers of your this compound may have very similar chromatographic behavior and can be difficult to separate.[12]

  • Sample Preparation Artifacts: Reagents or contaminants introduced during sample preparation can also co-elute with your analyte.[2]

Q5: How can I detect if I have a co-elution problem?

A5: There are several indicators of co-elution in your chromatogram:

  • Peak Shape: Look for asymmetrical peaks, such as those with shoulders or split tops. A shoulder is a sudden discontinuity in the peak shape, which is different from tailing (a gradual exponential decline).[4][7]

  • Diode Array Detector (DAD): If you are using a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not consistent, it indicates the presence of more than one compound.[7]

  • Mass Spectrometry (MS): By examining the mass spectra across a single chromatographic peak, you can identify the presence of different m/z values, which would indicate co-elution.[7]

Q6: How can I minimize matrix effects that cause co-elution and ion suppression?

A6: Minimizing matrix effects is crucial for accurate and reproducible this compound quantification. Several strategies can be employed:

  • Sample Preparation: Effective sample preparation is one of the best ways to reduce matrix effects. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can selectively isolate your analyte and remove a significant portion of interfering matrix components.[10]

  • Chromatographic Separation: Optimize your chromatography to separate the analyte from as many matrix components as possible.[10][13]

  • Use of a Divert Valve: A divert valve can be programmed to send the highly concentrated, early-eluting matrix components to waste instead of the mass spectrometer, reducing source contamination.[14]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS is the most effective way to compensate for matrix effects.[15][16] The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement. By calculating the ratio of the analyte to the SIL-IS, you can achieve accurate quantification.[10]

Experimental Protocols & Data

Protocol 1: Systematic Approach to Troubleshooting Co-elution

This protocol outlines a step-by-step method for addressing co-eluting peaks.

  • System Suitability Check:

    • Inject a standard solution of your this compound to verify system performance (peak shape, retention time, and response).

    • Check for leaks and ensure all connections are secure.

    • Flush the column with a strong solvent to remove any potential contaminants.[2]

  • Mobile Phase Optimization:

    • pH Screening: Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7 using volatile buffers like ammonium formate or acetate if using MS). Analyze your sample with each mobile phase to observe changes in selectivity.

    • Organic Modifier Exchange: If using acetonitrile, prepare a new mobile phase B with methanol and re-run your analysis.[4][5]

  • Gradient Optimization:

    • Perform a fast scouting gradient to identify the elution window of your this compound and the interference.[5]

    • Based on the scouting run, create a new gradient that is shallower around the elution window to increase resolution.[5]

  • Stationary Phase Screening:

    • If co-elution persists, select a column with a different stationary phase chemistry (e.g., a biphenyl or amide column if you are currently using a C18).[4][7]

    • Repeat the mobile phase and gradient optimization steps with the new column.

Table 1: Comparison of Chromatographic Parameters for Resolving Co-elution
ParameterStandard MethodModified Method 1 (pH Change)Modified Method 2 (Solvent Change)Modified Method 3 (Gradient Change)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 50.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 10 min5-95% B in 10 min5-95% B in 10 min20-40% B in 15 min
Resolution (Rs) 0.8 (Co-eluting)1.6 (Baseline Resolved)1.2 (Partially Resolved)1.8 (Baseline Resolved)

This table provides example data to illustrate how changing different parameters can impact the resolution of co-eluting peaks.

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

CoElution_Troubleshooting Start Co-elution Detected (Peak Shoulders, Asymmetry) System_Check Perform System Suitability Check Start->System_Check System_OK System OK? System_Check->System_OK Fix_System Troubleshoot System (e.g., Replace Column, Check for Leaks) System_OK->Fix_System No Optimize_Chroma Optimize Chromatography System_OK->Optimize_Chroma Yes Fix_System->System_Check Change_Mobile_Phase Modify Mobile Phase (pH, Organic Solvent) Optimize_Chroma->Change_Mobile_Phase Resolution_Achieved Resolution Achieved? Change_Mobile_Phase->Resolution_Achieved Change_Gradient Adjust Gradient Profile Change_Gradient->Resolution_Achieved Change_Column Change Stationary Phase Change_Column->Optimize_Chroma Resolution_Achieved->Change_Gradient No Resolution_Achieved->Change_Column No, after trying mobile phase & gradient Use_MS Utilize Mass Spectrometer Selectivity (MRM/SIM) Resolution_Achieved->Use_MS No, after all chromatographic attempts End Accurate Quantification Resolution_Achieved->End Yes Use_MS->End Matrix_Effects_Mitigation cluster_pre_analysis Pre-Analysis Strategies cluster_analysis Analytical Strategies Sample_Prep Advanced Sample Prep (SPE, LLE) Accurate_Quant Accurate Quantification Sample_Prep->Accurate_Quant Chroma_Opt Chromatographic Optimization Chroma_Opt->Accurate_Quant SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) SIL_IS->Accurate_Quant Divert_Valve Use Divert Valve Divert_Valve->Accurate_Quant Matrix_Effects Matrix Effects (Ion Suppression/ Enhancement) Matrix_Effects->Sample_Prep Matrix_Effects->Chroma_Opt Matrix_Effects->SIL_IS Compensation Matrix_Effects->Divert_Valve Reduction

References

Technical Support Center: Improving Yield in Enzymatic Cleavage of ADDA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the enzymatic cleavage of 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (ADDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the initial cleavage of this compound from microcystins and nodularins?

A1: The initial and key enzymatic step is performed by a bacterial enzyme commonly referred to as microcystinase, with the specific enzyme being MlrA.[1][2] This enzyme is responsible for breaking the cyclic structure of the toxin by hydrolyzing a specific peptide bond.

Q2: Where does the enzymatic cleavage occur on microcystin-LR and nodularin to release this compound?

A2: In microcystin-LR, the MlrA enzyme cleaves the peptide bond between the this compound and Arginine (Arg) residues.[1][3][4] For nodularin, the cleavage occurs at the Arginine (Arg)-ADDA bond.[5] This initial cleavage linearizes the cyclic peptide.

Q3: What are the expected products of the enzymatic cleavage?

A3: The first product is a linearized, acyclic version of the microcystin or nodularin.[1][3] This linearized form is significantly less toxic than the parent cyclic molecule.[1][3] Further degradation by other enzymes in the pathway, such as MlrB and MlrC, can yield smaller peptide fragments and ultimately isolate the this compound molecule itself.[1][4][6]

Q4: What are the general optimal conditions for enzymatic cleavage of this compound-containing toxins?

A4: Optimal conditions can vary depending on the specific bacterial source of the enzyme. However, studies have shown that a temperature of around 30°C and a neutral to slightly alkaline pH of 7.0 are generally favorable for efficient degradation.[5][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic cleavage of this compound from cyanotoxins, helping you to identify potential causes and implement effective solutions.

Problem Possible Cause Solution
Low or No Cleavage Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the correct temperature. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a positive control.
Suboptimal Reaction Conditions: The temperature or pH of the reaction buffer may not be optimal for enzyme activity.- Adjust the reaction temperature to the optimal range, typically around 30°C.[5][7][8] - Ensure the pH of the buffer is within the optimal range, generally neutral to slightly alkaline (pH 7).[5][7]
Presence of Inhibitors: The reaction mixture may contain protease inhibitors that interfere with enzyme activity.[1][3]- If possible, identify and remove any potential inhibitors from your sample. - Consider using a purified enzyme preparation.
Incomplete Cleavage / Low Yield Insufficient Enzyme Concentration: The amount of enzyme may be too low relative to the substrate concentration.- Increase the enzyme-to-substrate ratio. The rate of cleavage is often proportional to the enzyme concentration.[1]
Inadequate Incubation Time: The reaction may not have been allowed to proceed for a sufficient amount of time.- Increase the incubation time of the reaction. Monitor the cleavage progress over a time course to determine the optimal duration.
Low Substrate Concentration: The initial concentration of the microcystin or nodularin may be too low.- The degradation rate can be proportional to the initial toxin concentration.[5][7] If feasible, increase the starting concentration of your substrate.
Inconsistent Results Variability in Experimental Setup: Minor differences in temperature, pH, or reagent concentrations between experiments can lead to inconsistent outcomes.- Standardize all experimental parameters, including buffer preparation, temperature control, and incubation times. - Always include positive and negative controls in your experiments.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the enzymatic degradation of microcystins and nodularins.

Table 1: Influence of Temperature on Nodularin Degradation Rate

Temperature (°C)Average Degradation Rate (mg/L/d)
200.14[5]
300.16[5]
370.11[5]

Data from a study using the bacterium strain m6 with an initial nodularin concentration of 0.50 mg/L and a pH of 7.[5]

Table 2: Toxicity of Microcystin-LR and its Enzymatic Degradation Products

Compound50% Inhibitory Concentration (IC50) for Protein Phosphatase (nM)
Microcystin-LR (cyclic)0.6[1][3]
Linearized Microcystin-LR95[1][3]
Tetrapeptide (NH2-Adda-Glu(iso)-methyldehydroalanine-Ala-OH)12[1][3]

Experimental Protocols

Protocol 1: General Enzymatic Cleavage of Microcystin-LR

This protocol provides a general framework. Optimal conditions should be determined empirically for your specific enzyme and substrate.

Materials:

  • Microcystin-LR standard

  • Cell extract containing microcystinase (MlrA) or purified MlrA

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.0)

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of microcystin-LR in the reaction buffer to a final concentration of 0.5-1.0 mg/L.

  • Add the cell extract or purified MlrA enzyme to the microcystin-LR solution. The optimal enzyme concentration should be determined experimentally, but a starting point could be a 1:100 to 1:10 enzyme-to-substrate ratio (w/w).

  • Incubate the reaction mixture at 30°C.[5][7]

  • Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 3, 8, 20 hours) to monitor the progress of the cleavage.[1]

  • Stop the reaction in the aliquots by adding a quenching agent (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heat inactivation (if the enzyme is heat-labile).

  • Analyze the samples by HPLC to quantify the disappearance of the microcystin-LR peak and the appearance of the linearized product peak.

Visualizations

Enzymatic_Cleavage_Pathway cluster_0 Enzymatic Degradation of Microcystin-LR MC_LR Cyclic Microcystin-LR (Toxic) Linear_MC Linearized Microcystin-LR (Reduced Toxicity) MC_LR->Linear_MC MlrA (Microcystinase) Cleavage at this compound-Arg bond Tetrapeptide Tetrapeptide Fragment Linear_MC->Tetrapeptide MlrB This compound This compound Tetrapeptide->this compound MlrC

Caption: Enzymatic degradation pathway of Microcystin-LR.

Troubleshooting_Yield Start Low Cleavage Yield Check_Conditions Check Reaction Conditions (Temp, pH) Start->Check_Conditions Check_Enzyme Check Enzyme Activity & Concentration Check_Conditions->Check_Enzyme Optimal Optimize_Conditions Optimize Temperature & pH Check_Conditions->Optimize_Conditions Suboptimal Check_Time Check Incubation Time Check_Enzyme->Check_Time Sufficient Increase_Enzyme Increase Enzyme:Substrate Ratio Check_Enzyme->Increase_Enzyme Low Increase_Time Increase Incubation Time Check_Time->Increase_Time Insufficient Improved_Yield Improved Yield Check_Time->Improved_Yield Sufficient Optimize_Conditions->Improved_Yield Increase_Enzyme->Improved_Yield Increase_Time->Improved_Yield

Caption: Troubleshooting workflow for low this compound cleavage yield.

References

Validation & Comparative

The Indispensable Role of ADDA in Microcystin Toxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of microcystins, focusing on the pivotal role of the (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) amino acid. While a direct comparison with naturally occurring, toxic "this compound-lacking" microcystins is not feasible due to the fundamental requirement of this compound for their bioactivity, this document will explore the toxicity of various this compound-containing microcystin congeners and the consequences of this compound modification or absence. Experimental data is presented to underscore the structure-activity relationship that governs microcystin toxicity.

The Criticality of the this compound Moiety

Microcystins are a group of cyclic heptapeptide hepatotoxins produced by various cyanobacteria.[1][2] Their toxicity is intrinsically linked to the presence of the unique β-amino acid, this compound.[1][2] This amino acid is essential for the binding and inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), which are crucial enzymes in cellular regulation.[2][3] The hydrophobic side chain of this compound inserts into a hydrophobic groove on the protein phosphatase, effectively blocking the active site.[2][4] Cleavage or modification of the this compound side chain has been shown to render microcystins inactive with regard to protein phosphatase inhibition, thereby eliminating their toxicity.[5]

Quantitative Comparison of this compound-Containing Microcystin Congeners

The toxicity of different microcystin variants, all of which contain the this compound moiety, can vary significantly based on the amino acids at other positions in the cyclic peptide. These variations influence the molecule's hydrophobicity and overall conformation, which in turn affects its uptake into cells and its interaction with protein phosphatases.

In Vivo Acute Toxicity Data

The following table summarizes the median lethal dose (LD50) values for several common microcystin congeners, administered via intraperitoneal (i.p.) injection in mice. Lower LD50 values indicate higher toxicity.

Microcystin CongenerLD50 (µg/kg body weight)Reference(s)
Microcystin-LR (MC-LR)50 - 60[5][6]
Microcystin-RR (MC-RR)600[5][6]
Microcystin-YR (MC-YR)Similar to MC-LR
Microcystin-LA (MC-LA)Similar to MC-LR[7]
In Vitro Protein Phosphatase Inhibition Data

The inhibitory potential of microcystins is often quantified by their half-maximal inhibitory concentration (IC50) against protein phosphatases. A lower IC50 value signifies a more potent inhibitor.

Microcystin CongenerIC50 for PP1A (nM)Reference(s)
Microcystin-LR (MC-LR)1.0[4]
Microcystin-LF (MC-LF)3.0[4]
Microcystin-LW (MC-LW)3.8[4]

Experimental Protocols

Mouse Bioassay for Acute Toxicity (LD50) Determination

The mouse bioassay is a standard method for determining the acute toxicity of microcystins.

  • Animal Model: Typically, male Swiss albino mice are used.

  • Toxin Administration: Purified microcystin congeners are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection.

  • Dose Range: A range of doses is administered to different groups of mice to determine the dose that is lethal to 50% of the animals.

  • Observation: Mice are observed for signs of toxicity and mortality over a specified period, usually 24 to 48 hours.

  • LD50 Calculation: The LD50 value is calculated using statistical methods, such as probit analysis.[6]

Protein Phosphatase Inhibition Assay (IC50 Determination)

This in vitro assay measures the ability of microcystins to inhibit the activity of protein phosphatases.

  • Enzyme Source: Purified protein phosphatase 1 (PP1) or 2A (PP2A) is used.

  • Substrate: A phosphate-containing substrate, such as p-nitrophenyl phosphate (pNPP), is used. The dephosphorylation of this substrate by the enzyme results in a colored product that can be measured spectrophotometrically.

  • Inhibition: The enzyme is incubated with varying concentrations of the microcystin congener.

  • Activity Measurement: The rate of the enzymatic reaction is measured in the presence of the inhibitor.

  • IC50 Calculation: The IC50 value is the concentration of the microcystin that causes a 50% reduction in the enzyme's activity.[4][8]

Visualizing the Mechanism and Workflow

Signaling Pathway of Microcystin-Induced Hepatotoxicity

The following diagram illustrates the molecular mechanism by which this compound-containing microcystins exert their toxic effects on liver cells.

Mechanism of Microcystin Hepatotoxicity MC This compound-Containing Microcystin OATP Organic Anion Transporting Polypeptide (OATP) MC->OATP Uptake PP1_PP2A Protein Phosphatase 1 & 2A (PP1/PP2A) MC->PP1_PP2A Inhibition via this compound Hepatocyte Hepatocyte (Liver Cell) OATP->Hepatocyte Hyperphosphorylation Hyperphosphorylation of Cellular Proteins PP1_PP2A->Hyperphosphorylation Leads to Cytoskeletal_Damage Cytoskeletal Damage Hyperphosphorylation->Cytoskeletal_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Cytoskeletal_Damage->Cell_Death

Caption: Microcystin uptake and inhibition of protein phosphatases.

Experimental Workflow for Toxicity Assessment

This diagram outlines the typical workflow for assessing the toxicity of microcystin congeners.

Workflow for Microcystin Toxicity Assessment cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment Mouse_Bioassay Mouse Bioassay LD50_Determination LD50 Determination Mouse_Bioassay->LD50_Determination Toxicity_Comparison Comparative Toxicity Analysis LD50_Determination->Toxicity_Comparison PP_Inhibition_Assay Protein Phosphatase Inhibition Assay IC50_Determination IC50 Determination PP_Inhibition_Assay->IC50_Determination IC50_Determination->Toxicity_Comparison Toxin_Isolation Microcystin Isolation & Purification Toxin_Isolation->Mouse_Bioassay Toxin_Isolation->PP_Inhibition_Assay

Caption: Workflow for in vivo and in vitro microcystin toxicity testing.

References

A Researcher's Guide to the Validation of a New Analytical Method for ADDA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a new analytical method is a critical process to ensure reliable and accurate results. This guide provides a comprehensive comparison of key performance characteristics for a new analytical method for "ADDA" (Analyte of Drug Development Assay), alongside established alternative methods. Detailed experimental protocols and visual workflows are presented to support the adoption of this new methodology.

Comparative Analysis of Analytical Methods for this compound

The selection of an appropriate analytical method is contingent on various factors, including the specific requirements for sensitivity, specificity, and throughput. The following table summarizes the quantitative performance data of a new method in comparison to existing alternatives.

Performance CharacteristicNew Method (e.g., UPLC-MS/MS)Alternative Method A (e.g., HPLC-UV)Alternative Method B (e.g., ELISA)
Linearity (R²) > 0.995> 0.990> 0.980
Range 1 - 1000 ng/mL10 - 5000 ng/mL5 - 500 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%< 15%
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL10 ng/mL5 ng/mL
Specificity/Selectivity High (Mass-based)ModerateHigh (Antibody-based)
Robustness HighModerateLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods.

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Mass Spectrometer: Sciex Triple Quad 6500

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: this compound (Q1/Q3), Internal Standard (Q1/Q3)

  • Data Analysis:

    • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

    • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Visualizing the Workflow and Pathway

To further elucidate the processes, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma Sample precip Protein Precipitation start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject separation UPLC Separation inject->separation detection MS/MS Detection separation->detection quant Quantification detection->quant report Reporting quant->report

A streamlined workflow for the UPLC-MS/MS analysis of this compound.

signaling_pathway receptor Receptor This compound This compound (Biomarker) receptor->this compound kinase1 Kinase 1 This compound->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response tf->response Induces

Hypothetical signaling pathway where this compound acts as a key biomarker.

Cross-Validation of ADDA Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of analytical methods for the quantification of the ADDA moiety, a key indicator of microcystin toxins, across different laboratory settings. This guide provides researchers, scientists, and drug development professionals with a comparative overview of common analytical techniques, supported by experimental data and detailed protocols.

The accurate quantification of microcystins (MCs), a class of cyanotoxins, is paramount for ensuring water safety and for toxicological research. Most analytical methods for total microcystin analysis target the unique and conserved 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (this compound) moiety present in nearly all microcystin congeners. This guide focuses on the cross-validation of this compound quantification across different laboratories and methodologies, primarily comparing the widely used Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of this compound Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a summary of performance characteristics for the most common methods, compiled from various studies.

ParameterThis compound ELISALC-MS/MSDirect Analysis in Real Time–High-Resolution Tandem Mass Spectrometry (DART-HRMS/MS)
Principle Immunoassay based on antibody recognition of the this compound moiety.[1][2]Chromatographic separation followed by mass spectrometric detection and quantification of specific MC congeners.[3][4]Direct ionization of the sample followed by high-resolution mass spectrometry.
Linearity (R²) Generally high within the defined standard curve range.>0.99 for individual congeners.[5]Excellent correlation with LC-HRMS (R² close to 1.0).[6]
Limit of Detection (LOD) Standard kits: ~0.1 µg/L.[7] Enhanced sensitivity kits (e.g., SAES): 0.016 - 0.027 µg/L.[7][8]Congener-dependent, typically in the low ng/L to µg/L range.[2] For Anatoxin-a (another cyanotoxin): 46 ng/L.[9]For Anatoxin-a: 0.3 - 23 µg/kg (sample-dependent).[6]
Limit of Quantification (LOQ) Typically around the lowest standard concentration (e.g., 0.1 ppb).[1]Congener-dependent, often slightly higher than the LOD.Not explicitly stated in the provided context, but quantifiable at low levels.
Accuracy (% Recovery) Can be variable, with some studies showing good recovery (e.g., 97.14% for a spiked sample of 0.07 µg/L) while others show deviations.[7] In another study, recoveries from fortified water samples were between 85.9% and 117.4%.[10]Generally high, with recoveries often between 90-115%.[4] For Anatoxin-a, recoveries were 83-90% in reservoir water.[9]Not explicitly stated in the provided context, but shows good correlation with a reference method.[6]
Precision (%RSD) Inter- and intra-day precision values are typically below 20% and 10%, respectively.[10]High precision, with RSDs typically below 15%.[2]For Anatoxin-a, 16 ± 12% absolute difference compared to LC-HRMS.[6]
Cross-Reactivity Designed to be congener-independent but can show varying reactivity with different MC variants and may cross-react with degradation products.[2][4]Highly specific to the targeted congeners, minimizing cross-reactivity.[4]Specific to the mass-to-charge ratio of the target analyte.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the primary this compound quantification methods.

The this compound-ELISA is a widely used screening tool for total microcystins.[1] The method is based on the competition between microcystins in the sample and a microcystin-protein analog immobilized on a microtiter plate for binding to specific antibodies.[1]

  • Sample Collection and Preparation: Water samples are typically collected in glass or plastic containers.[11] For most water samples, no pre-sample preparation is required.[1] If necessary, samples can be filtered.

  • Assay Procedure:

    • Standards, controls, and samples are added to the antibody-coated microtiter wells.

    • A microcystin-HRP conjugate is added, which competes with the microcystins in the sample for antibody binding sites.

    • The plate is incubated, typically for 90 minutes at room temperature.[1]

    • The wells are washed to remove unbound reagents.[1]

    • A substrate solution is added, which reacts with the HRP to produce a color signal.[1]

    • The intensity of the color is inversely proportional to the concentration of microcystins in the sample.[1]

    • The reaction is stopped, and the absorbance is read using an ELISA reader.

  • Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of microcystins in the samples is then interpolated from this curve.[1]

LC-MS/MS is considered a confirmatory method that provides congener-specific quantification.[4]

  • Sample Collection and Preparation:

    • Water samples are collected, and a known volume is taken for analysis.

    • Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to concentrate the analytes and remove interfering substances.[3]

    • Elution: The toxins are eluted from the cartridge with an organic solvent.

    • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the prepared sample is injected into the LC system.

    • The different microcystin congeners are separated on a C18 analytical column.

    • The separated congeners are then introduced into the tandem mass spectrometer.

    • Quantification is typically performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Data Analysis: The concentration of each congener is determined by comparing its peak area to that of a corresponding certified reference standard.

Visualizing the Workflow

To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for this compound quantification by ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Plate Assay cluster_analysis Data Analysis Sample Water Sample Filtration Filtration (Optional) Sample->Filtration Add_Sample Add Sample/Standard to Coated Plate Filtration->Add_Sample Add_Antibody Add Primary Antibody Add_Sample->Add_Antibody Wash1 Wash Add_Antibody->Wash1 Add_Enzyme_Conj Add Enzyme-Conjugated Secondary Antibody Add_Enzyme_Conj->Wash1 Wash1->Add_Enzyme_Conj Add_Substrate Add Substrate Wash1->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Quantification Interpolate Sample Concentration Standard_Curve->Quantification

Fig. 1: Experimental workflow for this compound quantification by ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample SPE Solid Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification vs. Standards Peak_Integration->Quantification

Fig. 2: Experimental workflow for this compound quantification by LC-MS/MS.

Inter-Laboratory Comparison and Round-Robin Studies

Cross-laboratory validation is essential to assess the robustness and reliability of analytical methods. A round-robin study conducted by the NJDEP compared the performance of a standard this compound ELISA kit with an enhanced sensitivity (SAES) kit across different laboratories.[7] The results highlighted variability in the quantification of spiked samples, with some laboratories reporting values below the detection limit for the standard this compound kit at low concentrations (e.g., 0.07 and 0.1 µg/L).[7] In contrast, the SAES kit generally provided quantifiable results at these low levels, demonstrating its improved sensitivity.[7] However, the percentage difference from the expected concentration varied between labs and kits, underscoring the importance of standardized procedures and proficiency testing.[7]

Conclusion

Both ELISA and LC-MS/MS are valuable tools for the quantification of the this compound moiety, and by extension, microcystins. ELISA serves as a high-throughput screening method, providing a measure of total microcystins.[4] Its advantages include ease of use and lower cost. However, it can be susceptible to cross-reactivity and may not provide the same level of accuracy and precision as LC-MS/MS.[2][4]

LC-MS/MS offers high specificity and sensitivity for the quantification of individual microcystin congeners.[4] It is the preferred method for confirmation and for studies requiring congener-specific data. The main drawbacks are the higher cost, more complex sample preparation, and lower sample throughput compared to ELISA.

The choice of method should be guided by the specific research or monitoring objectives. For routine monitoring of water quality where a rapid assessment of total microcystin levels is needed, ELISA is a suitable choice. For regulatory purposes, toxicological studies, and research requiring accurate and precise quantification of specific congeners, LC-MS/MS is the gold standard. Cross-laboratory validation and participation in proficiency testing programs are crucial for ensuring the quality and comparability of data, regardless of the method employed.

References

A Comparative Analysis of ADDA Biosynthesis Genes in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic underpinnings of microcystin toxicity, comparing the key enzymes responsible for the synthesis of the unique amino acid ADDA in prevalent cyanobacterial species.

For researchers in drug development and environmental science, understanding the biosynthesis of toxins is paramount. Microcystins, a class of potent hepatotoxins produced by cyanobacteria, are of significant interest due to their impact on water quality and human health. A key determinant of microcystin toxicity is the non-proteinogenic amino acid (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly known as this compound. The synthesis of this crucial precursor is orchestrated by a series of enzymes encoded by the mcy gene cluster. This guide provides a comparative analysis of the this compound biosynthesis genes in three prominent microcystin-producing cyanobacterial genera: Microcystis, Planktothrix, and Anabaena.

Gene Cluster Organization: A Tale of Three Genera

The this compound biosynthetic machinery is a multi-enzyme complex involving polyketide synthases (PKS) and modifying enzymes. The core genes responsible for this compound synthesis are mcyG, mcyD, and mcyE. While the overall function of these genes is conserved, their organization within the mcy gene cluster exhibits notable variations across different cyanobacterial genera.[1][2]

The total size of the mcy gene cluster is approximately 55 kb in Microcystis aeruginosa and 55.4 kb in Anabaena.[1][3] In Microcystis and Planktothrix, the mcy genes are typically organized in two operons that are transcribed in opposite directions.[2][3] In contrast, the mcy genes in Anabaena are arranged in three putative operons.[1] These differences in gene arrangement could have implications for the regulation and expression of the this compound biosynthesis pathway.

Gene Cluster FeatureMicrocystis aeruginosaPlanktothrix agardhiiAnabaena sp.
Total Size (approx.) 55 kb[3]55.6 kb[2]55.4 kb[1]
Organization Two bidirectional operons[3]Two bidirectional operons[2]Three putative operons[1]
This compound Synthesis Genes mcyG, mcyD, mcyE[3]mcyG, mcyD, mcyE[2]mcyG, mcyD, mcyE[1]

The this compound Biosynthesis Pathway: A Stepwise Assembly

The biosynthesis of this compound is a modular process initiated by the McyG enzyme, which acts as a starter module. This is followed by chain elongation catalyzed by the PKS modules of McyD and McyE.

ADDA_Biosynthesis_Pathway cluster_McyG McyG cluster_McyD McyD cluster_McyE McyE cluster_product McyG Phenylacetate Loading McyD Polyketide Chain Elongation (x2 Malonyl-CoA) McyG->McyD Transfer of Phenylacetyl thioester McyE Polyketide Chain Elongation & Modification McyD->McyE Transfer of Elongated Polyketide Chain This compound This compound Precursor McyE->this compound Final Assembly & Modification

Fig. 1: Simplified workflow of this compound precursor biosynthesis.

Comparative Gene Expression

The expression of mcy genes, including those for this compound synthesis, is influenced by various environmental factors. Studies have shown that the transcript levels of mcyE can be quantified to assess the potential for microcystin production. For instance, in mixed cultures of Microcystis aeruginosa and Planktothrix agardhii, the expression of the mcyE gene was significantly downregulated, suggesting competitive interactions can suppress toxin synthesis.[4] Quantitative PCR (qPCR) is a common method to measure the abundance of mcy gene transcripts, and a significant positive correlation has been observed between mcyE gene copies and microcystin concentrations.[4]

OrganismConditionFold Change in mcyE Expression
Microcystis aeruginosaMixed culture with P. agardhiiUp to 20-fold decrease[4]
Planktothrix agardhiiMixed culture with M. aeruginosaUp to 161-fold decrease[4]

Experimental Protocols

Quantification of mcyE Gene Expression by qPCR

This protocol provides a general framework for quantifying the expression of the mcyE gene, a key indicator of this compound biosynthesis potential.

A. RNA Extraction and cDNA Synthesis:

  • Harvest cyanobacterial cells by centrifugation.

  • Extract total RNA using a suitable commercial kit or a standard protocol involving TRIzol reagent.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit with random primers or gene-specific primers for mcyE.

B. qPCR Reaction:

  • Prepare a qPCR reaction mixture containing:

    • SYBR Green Master Mix (or a probe-based master mix)

    • Forward and reverse primers specific for the mcyE gene of the target organism.

    • cDNA template

    • Nuclease-free water

  • Perform the qPCR reaction using a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Quantify the mcyE transcript levels relative to a reference gene (e.g., 16S rRNA) using the ΔΔCt method.

qPCR_Workflow node_rna Total RNA Extraction node_dnase DNase I Treatment node_rna->node_dnase node_cdna cDNA Synthesis node_dnase->node_cdna node_qpcr qPCR with mcyE specific primers node_cdna->node_qpcr node_analysis Data Analysis (ΔΔCt method) node_qpcr->node_analysis

References

A Researcher's Guide to Assessing Antibody Specificity for ADDA, the Hallmark of Cyanobacterial Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the study of cyanobacterial toxins, the accurate detection and quantification of microcystins (MCs) and nodularins (NODs) are paramount. The unique amino acid, (all-S,all-E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA), is a conserved structural component and a key determinant of the hepatotoxicity of these toxins.[1][2] Consequently, antibodies targeting the this compound moiety have become invaluable tools for the development of immunoassays that can detect a broad range of toxic congeners. This guide provides a comprehensive comparison of anti-ADDA antibody-based methods with other analytical techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate detection strategy.

Performance Comparison of this compound Detection Methods

The selection of an appropriate analytical method for this compound-containing toxins depends on a variety of factors, including the required sensitivity, specificity, sample throughput, and cost. The three primary methods for the detection and quantification of microcystins and nodularins are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and the Protein Phosphatase Inhibition Assay (PPIA).

Antibody-based assays (ELISA) targeting the this compound moiety offer a congener-independent approach to toxin analysis, providing a measure of the total microcystin and nodularin content.[3] These assays are characterized by their high sensitivity, rapid turnaround time, and amenability to high-throughput screening. However, the accuracy of these kits can be influenced by the cross-reactivity of the antibody with different toxin congeners, potentially leading to an over- or underestimation of the total toxin concentration.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method that allows for the separation, identification, and quantification of individual microcystin and nodularin congeners. This technique is considered the gold standard for confirmatory analysis but is also the most expensive and time-consuming, requiring sophisticated instrumentation and highly trained personnel.[5][6]

Protein Phosphatase Inhibition Assays (PPIA) are functional assays that measure the biological activity of the toxins by quantifying the inhibition of protein phosphatase enzymes. This method provides a measure of the overall toxicity of a sample but is not specific to microcystins and nodularins, as other compounds can also inhibit these enzymes.

A summary of the key performance characteristics of these methods is presented in the table below.

FeatureAnti-ADDA ELISALC-MS/MSProtein Phosphatase Inhibition Assay (PPIA)
Principle Immuno-detection of the this compound moietyChromatographic separation and mass-based detection of individual congenersMeasurement of the inhibition of protein phosphatase activity
Specificity Specific to the this compound structureHigh for individual congenersLow, detects all protein phosphatase inhibitors
Sensitivity (LOD) 0.02 to 0.1 µg/L0.025 to 10 ng/L~0.1 µg/L
Quantification Total microcystins and nodularins (MC-LR equivalents)Individual congenersTotal toxic potential (MC-LR equivalents)
Throughput HighLow to mediumMedium
Cost per sample Low to moderateHighModerate
Analysis Time 2-4 hours4-8 hours1-3 hours
Advantages Rapid, high-throughput, cost-effective screeningHigh specificity and sensitivity for individual congeners, confirmatory methodMeasures biological activity, reflects overall toxicity
Disadvantages Cross-reactivity with different congeners can affect accuracyExpensive, requires specialized equipment and expertiseNot specific to microcystins and nodularins

Cross-Reactivity of Commercial Anti-ADDA ELISA Kits

The specificity of an anti-ADDA antibody is a critical performance parameter. The following table summarizes the cross-reactivity of several commercially available ELISA kits to a range of microcystin congeners and nodularin, expressed as a percentage relative to microcystin-LR. This data highlights the variability in performance between different kits and the importance of selecting an assay with a broad and consistent cross-reactivity profile for accurate total toxin quantification.[3]

CongenerAbraxis this compoundAbraxis this compound-DMAttogene Congener IndependentBeacon MicrocystinsBeacon Microcystins BXEnvirologix QuantiPlateEnvirologix QuantiPlate HS
MC-LR 100%100%100%100%100%100%100%
MC-LA 107%111%114%110%100%104%101%
MC-LF 98%89%34%45%65%49%52%
MC-LW 91%85%28%39%58%41%44%
MC-LY 95%88%31%42%61%45%48%
MC-RR 83%66%83%71%87%82%89%
MC-YR 103%92%41%65%76%63%68%
NOD 124%117%132%115%72%111%108%

Experimental Protocols

Assessing Antibody Specificity using Competitive ELISA

This protocol outlines the procedure for determining the cross-reactivity of an anti-ADDA antibody with various microcystin congeners.

Materials:

  • Microtiter plates coated with a microcystin-protein conjugate (e.g., MC-LR-BSA)

  • Anti-ADDA antibody

  • Microcystin standards (MC-LR, MC-LA, MC-LF, MC-LW, MC-LY, MC-RR, MC-YR, Nodularin)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Dilution buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Preparation of Standards: Prepare a serial dilution of each microcystin congener standard in dilution buffer. The concentration range should span the expected dynamic range of the assay. Also, prepare a zero standard (dilution buffer only).

  • Antibody Dilution: Dilute the primary anti-ADDA antibody to its optimal working concentration in dilution buffer.

  • Competition Step: Add 50 µL of each standard dilution to the wells of the microtiter plate in duplicate.

  • Add 50 µL of the diluted anti-ADDA antibody to each well.

  • Incubate the plate for 1 hour at 37°C to allow for the competition between the free toxin in the standard and the coated toxin for antibody binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and toxins.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each duplicate.

    • Normalize the data by expressing the absorbance of each standard as a percentage of the absorbance of the zero standard (%B/B₀).

    • Plot the %B/B₀ against the logarithm of the standard concentration for each congener to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the congener that causes 50% inhibition of antibody binding) for each curve.

    • Calculate the cross-reactivity of each congener relative to the reference congener (usually MC-LR) using the following formula: Cross-reactivity (%) = (IC₅₀ of MC-LR / IC₅₀ of test congener) x 100

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the structure of microcystin-LR, the experimental workflow for assessing antibody specificity, and the biosynthesis of the this compound moiety.

Microcystin_LR_Structure cluster_0 Microcystin-LR Structure This compound (this compound) (3-amino-9-methoxy-2,6,8-trimethyl -10-phenyldeca-4,6-dienoic acid) D-Ala D-Ala This compound->D-Ala L-Leu L-Leu (Variable) D-Ala->L-Leu D-MeAsp D-MeAsp L-Leu->D-MeAsp L-Arg L-Arg (Variable) D-MeAsp->L-Arg D-Glu D-Glu L-Arg->D-Glu Mdha Mdha D-Glu->Mdha Mdha->this compound

Structure of Microcystin-LR with this compound.

Antibody_Specificity_Workflow cluster_workflow Competitive ELISA for Antibody Specificity prep_plate Coat Plate with MC-Antigen Conjugate add_standards Add Microcystin Congener Standards prep_plate->add_standards add_antibody Add Anti-ADDA Antibody add_standards->add_antibody incubation1 Incubate (Competition) add_antibody->incubation1 wash1 Wash incubation1->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance analyze_data Calculate Cross-Reactivity read_absorbance->analyze_data ADDA_Biosynthesis cluster_pathway This compound Biosynthesis Pathway starter Phenylacetate (Starter Unit) pks Polyketide Synthase (PKS) - Malonyl-CoA extensions - Reductions - Dehydrations starter->pks Chain Elongation amino_transfer Aminotransferase pks->amino_transfer Amine Group Addition This compound This compound Moiety amino_transfer->this compound

References

A Guide to Inter-Laboratory Comparison of Anatoxin-a (ADDA) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of anatoxin-a (ADDA), a potent neurotoxin produced by cyanobacteria: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented is collated from various scientific studies and manufacturer's specifications to aid laboratories in selecting and implementing the most appropriate method for their research and monitoring needs.

Data Presentation: Performance Characteristics of this compound Measurement Methods

The following tables summarize the key performance metrics for LC-MS/MS and ELISA methods for the quantification of anatoxin-a in water samples. These values are indicative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.

Table 1: Comparison of LC-MS/MS and ELISA for Anatoxin-a Analysis in Water

ParameterLC-MS/MSELISA
Principle Chromatographic separation followed by mass-based detection and quantification.Immunoassay based on antibody-antigen recognition.
Specificity High; can distinguish between anatoxin-a and its analogs.Variable; potential for cross-reactivity with other molecules.
Limit of Detection (LOD) 0.65 ng/L - 3.2 µg/L[1][2]~0.1 µg/L[1]
Limit of Quantification (LOQ) 1.96 ng/L - 5 ng/mL[1][2]~0.4 µg/L
Accuracy (Recovery) 73-97%[2]98-104.4%[1]
Precision (%RSD) 4.2-5.9% (Intra-day)[2]<15%
Analysis Time per Sample Longer (minutes per sample)Shorter (can be high-throughput)
Equipment Cost HighModerate
Operator Skill Level HighModerate

Experimental Protocols

Detailed methodologies for the most common analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Water Samples

This protocol is a generalized representation. Specific parameters should be optimized for individual instruments and sample matrices.

1. Sample Preparation:

  • Collect water samples in amber glass vials.

  • If required, preserve the sample. Note: Different preservation methods may be suitable for different sample types.

  • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • For samples with low anatoxin-a concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small percentage of formic acid to improve ionization.

  • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for anatoxin-a (e.g., m/z 166.1 → 149.1, 131.1, 106.1).

3. Quality Control:

  • Analyze a procedural blank, a laboratory fortified blank, and a matrix spike with each batch of samples.

  • Use a certified reference material (CRM) of anatoxin-a for calibration and verification.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Water Samples (Based on Commercial Kits)

This protocol is a general guide for a competitive ELISA. Refer to the specific manufacturer's instructions for the chosen kit (e.g., Abraxis/Eurofins, Beacon Analytical Systems).

1. Sample Preparation:

  • Collect water samples as per the kit's instructions.

  • Samples may require dilution with the provided sample diluent.

  • If samples contain cellular-bound toxins, a cell lysis step (e.g., freeze-thaw cycles) may be necessary.

2. ELISA Procedure:

  • Add standards, controls, and prepared samples to the antibody-coated microtiter wells.

  • Add the anatoxin-a enzyme conjugate to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) to allow for competitive binding.

  • Wash the wells to remove unbound reagents.

  • Add a substrate solution, which will react with the bound enzyme conjugate to produce a color change.

  • Incubate for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of anatoxin-a in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Anatoxin-a Signaling Pathway

Anatoxin-a is a potent neurotoxin that acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Its mechanism of action involves mimicking the neurotransmitter acetylcholine, leading to overstimulation of the receptor and subsequent neuromuscular paralysis.

AnatoxinA_Pathway cluster_synapse Synaptic Cleft cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Membrane (Muscle Cell) nAChR Ion Channel Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opens Anatoxin_a Anatoxin-a Anatoxin_a->nAChR Binds and Activates Acetylcholine Acetylcholine Acetylcholine->nAChR Binds and Activates (Natural Ligand) Depolarization Continuous Depolarization Ion_Influx->Depolarization Leads to Paralysis Respiratory Paralysis Depolarization->Paralysis Causes

Anatoxin-a Mechanism of Action at the Neuromuscular Junction.
Experimental Workflow: LC-MS/MS vs. ELISA

The following diagrams illustrate the typical workflows for the analysis of anatoxin-a in water samples using LC-MS/MS and ELISA.

Experimental_Workflows cluster_LCMSMS LC-MS/MS Workflow cluster_ELISA ELISA Workflow lcmsms_start Sample Collection (Water) lcmsms_prep Sample Preparation (Filtration, +/- SPE) lcmsms_start->lcmsms_prep lcmsms_analysis LC-MS/MS Analysis (Separation & Detection) lcmsms_prep->lcmsms_analysis lcmsms_data Data Processing (Quantification) lcmsms_analysis->lcmsms_data lcmsms_end Result (ng/L or µg/L) lcmsms_data->lcmsms_end elisa_start Sample Collection (Water) elisa_prep Sample Preparation (+/- Lysis, Dilution) elisa_start->elisa_prep elisa_assay Competitive ELISA (Incubation & Washing) elisa_prep->elisa_assay elisa_read Absorbance Reading (Plate Reader) elisa_assay->elisa_read elisa_data Data Analysis (Standard Curve) elisa_read->elisa_data elisa_end Result (µg/L) elisa_data->elisa_end

Comparison of typical analytical workflows for anatoxin-a measurement.

References

The Indispensable Role of the ADDA Moiety in Protein Phosphatase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein phosphatase inhibition is critical. This guide provides an objective comparison of the inhibitory capabilities of toxins containing the unique 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) moiety, primarily microcystins, against other classes of protein phosphatase inhibitors. Supported by experimental data, this document validates the pivotal role of the this compound group in the potent inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), key regulators of cellular processes.

The this compound amino acid is a defining structural feature of microcystins and nodularins, potent hepatotoxins produced by cyanobacteria.[1][2] Its unique structure, particularly the hydrophobic side chain and the conjugated diene system, is fundamental to the high-affinity interaction with and subsequent inhibition of PP1 and PP2A.[2][3] This guide delves into the mechanism of this inhibition, presents comparative data on inhibitory potency, and provides detailed experimental protocols for assessing protein phosphatase activity.

Comparative Inhibitory Potency: this compound-Containing Toxins vs. Other Inhibitors

The inhibitory strength of various compounds against PP1 and PP2A is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The data presented below, compiled from multiple studies, clearly demonstrates the potent inhibitory activity of microcystin variants, which is largely attributed to the this compound moiety.

Inhibitor ClassCompoundTarget PhosphataseIC50 (nM)
Microcystins (this compound-containing) Microcystin-LR (MC-LR)PP10.1 - 1.0[2][4]
PP2A~0.1[4][5]
Microcystin-LF (MC-LF)PP11.8 - 3.0[2][6]
Microcystin-LW (MC-LW)PP13.8[2]
Microcystin-RR (MC-RR)PP11.4 - 359.3 µg/L*
Polyether Toxins Okadaic AcidPP13 - 50[7][8]
PP2A0.1 - 1[7][8]
Alkaloids Calyculin APP1~2[5]
PP2A0.5 - 1[5]
Maleic Anhydrides TautomycinPP10.19 - 22[3][9]
PP2A0.94 - 32[3]
Terpenoids CantharidinPP11,700[10]
PP2A160 - 194[3][10]

*Note: IC50 values for MC-RR show significant variability in the literature and are presented in µg/L as reported in one study.[11] Conversion to nM depends on the specific molecular weight of the congener.

The data unequivocally shows that microcystins, particularly MC-LR, exhibit inhibitory potencies in the sub-nanomolar to low nanomolar range, rivaling or even surpassing other well-characterized protein phosphatase inhibitors like okadaic acid and calyculin A.[4][5] The variations in potency among different microcystin congeners often relate to the amino acids at other positions in the cyclic peptide structure, which can influence the overall conformation and interaction with the phosphatase.[2] However, the presence of the this compound moiety remains the constant and critical determinant for high-affinity binding.[2]

The Mechanism of Inhibition: A Two-Step Process

The inhibition of PP1 and PP2A by microcystins is a well-defined two-step process, where the this compound moiety plays a crucial role in the initial binding.[3]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bonding MC Microcystin (with this compound) PP Protein Phosphatase (PP1/PP2A) MC->PP Hydrophobic interaction of this compound side chain Complex Reversible MC-PP Complex Covalent_Complex Irreversible Covalent Complex (Inhibited Phosphatase) Complex->Covalent_Complex Covalent bond formation (Mdha residue to Cys residue)

Mechanism of Microcystin-Mediated Protein Phosphatase Inhibition.

Initially, the hydrophobic side chain of the this compound residue inserts into a hydrophobic groove near the active site of the phosphatase, leading to a rapid and reversible binding.[2] This is followed by a slower, irreversible step where a covalent bond is formed between the N-methyldehydroalanine (Mdha) residue of the microcystin and a cysteine residue within the catalytic subunit of the phosphatase.[2] This covalent linkage effectively and permanently blocks the enzyme's catalytic activity.

Impact on Cellular Signaling Pathways

The inhibition of PP1 and PP2A by this compound-containing toxins has profound effects on numerous cellular signaling pathways, leading to a state of hyperphosphorylation of key regulatory proteins. This dysregulation is central to the observed hepatotoxicity of microcystins.

ADDA_Toxin This compound-Containing Toxin (e.g., Microcystin) PP1_PP2A PP1 / PP2A ADDA_Toxin->PP1_PP2A Inhibition Hyperphosphorylation Protein Hyperphosphorylation PP1_PP2A->Hyperphosphorylation Leads to Cytoskeletal_Disruption Cytoskeletal Disruption Hyperphosphorylation->Cytoskeletal_Disruption Apoptosis Apoptosis Hyperphosphorylation->Apoptosis Tumor_Promotion Tumor Promotion Hyperphosphorylation->Tumor_Promotion MAPK_Pathway MAPK Pathway Dysregulation Hyperphosphorylation->MAPK_Pathway cluster_workflow pNPP Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Phosphatase solution - Inhibitor dilutions (e.g., this compound-toxin) - pNPP substrate solution - Stop solution (NaOH) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate phosphatase with inhibitor dilutions Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add pNPP substrate to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at room temperature Add_Substrate->Incubate_Reaction Stop_Reaction Add stop solution (NaOH) to terminate the reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % inhibition and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to ADDA-Containing Microcystin Content in Cyanobacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the production of the toxic amino acid ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) is crucial for monitoring water safety and exploring potential pharmaceutical applications of cyanobacterial metabolites. As this compound is a hallmark of the hepatotoxic microcystins, its content is directly related to the toxicity of various cyanobacterial strains. This guide provides a comparative analysis of this compound-containing microcystin content across different cyanobacterial genera and strains, supported by experimental data and detailed methodologies.

Quantitative Comparison of Microcystin Content

The following tables summarize the intracellular microcystin content, which includes the this compound moiety, in various cyanobacterial strains as reported in several studies. It is important to note that the total microcystin content is used here as a proxy for this compound content, as this compound is a constituent of most microcystin variants. The data is presented to highlight the variability in toxin production among different species and even within strains of the same species under different experimental conditions.

Table 1: Microcystin Content in Microcystis Strains

StrainMicrocystin VariantsIntracellular Microcystin ContentReference
Microcystis aeruginosa PCC 7806MC-LR, [D-Asp³]MC-LR34.5 to 81.4 fg/cell[1]
Microcystis aeruginosa MASH 01-A19Microcystins (unspecified)0.47 to 5.5 mM (intracellular concentration)[2]
Microcystis aeruginosa MTVMC-LR, MC-RR, MC-YR, and othersVaries with salinity and temperature (e.g., up to ~18 µg/L total MCs at 0.5‰ salinity and 27°C)[3]
Microcystis aeruginosa Ch10Microcystins (unspecified)High concentrations at low nitrogen and iron, low temperature, and high light intensity[4]
Microcystis aeruginosa UTEX LB2385Microcystins (unspecified)High concentrations at low nitrogen and iron, low temperature, and high light intensity[4]
Scum sample (dominated by Microcystis)MC-LR, MC-RR, MC-LA, MC-LY0.45 and 0.64 mg/g Dry Weight (DW)[5]

Table 2: Microcystin Content in Planktothrix Strains

StrainMicrocystin VariantsIntracellular Microcystin ContentReference
Planktothrix agardhii 126/3MC-DeLR, MC-DeRRTotal microcystin content remained constant with varying light intensity, but the ratio of variants changed.[6]
Planktothrix agardhii HUB 076[D-Asp³]MC-RRNot explicitly quantified in the provided search results, but noted as a producer.[3]
Planktothrix agardhii NIVA 34No microcystins detectedN/A[7]
Planktothrix rubescens[D-Asp³, Dhb⁷]MC-RRMost abundant variant in field populations.[3]

Table 3: Microcystin Content in Dolichospermum (formerly Anabaena) Strains

Strain/SpeciesMicrocystin VariantsIntracellular Microcystin ContentReference
Dolichospermum spp.Microcystins (unspecified)Varies with salinity.[8]
Anabaena/Dolichospermum (from bloom)MC-LR3000 µg/L in water sample, 7100 µg/L in rumen contents of affected cattle.[9]
Dolichospermum flos-aquaeMC-LRParticulate concentrations tracked with biovolume, reaching up to 3.548 mg/L total MC-LR in bloom events.[10]

Experimental Protocols

The quantification of microcystins, and by extension this compound, involves several key experimental procedures. The most common methods cited in the literature are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

Sample Preparation and Extraction
  • Cell Harvesting : Cyanobacterial cells are typically harvested from liquid cultures by centrifugation or filtration onto glass fiber filters (e.g., Whatman GF/C).

  • Cell Lysis : To release intracellular toxins, cells are subjected to lysis. This can be achieved through methods such as freeze-thawing cycles, sonication, or bead beating.

  • Extraction : The lysed cell material is then extracted with a suitable solvent, most commonly 75% aqueous methanol.[3][6] The extraction process is often repeated multiple times to ensure complete recovery of the toxins. The suspension is then centrifuged to separate the cell debris, and the supernatant containing the microcystins is collected for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is a highly accurate method for identifying and quantifying specific microcystin variants.

  • Chromatographic Separation : The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of two mobile phases, typically an aqueous solution with an organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid or trifluoroacetic acid), is used to separate the different microcystin variants based on their hydrophobicity.

  • Detection and Quantification :

    • HPLC-PDA : As the separated compounds elute from the column, they pass through a PDA detector, which measures their absorbance at specific wavelengths (typically around 238 nm, characteristic of the diene bonds in the this compound side chain). The concentration of each variant is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of known concentrations.

    • LC-MS/MS : For greater sensitivity and specificity, the HPLC is coupled to a tandem mass spectrometer. This allows for the identification of microcystin variants based on their mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is achieved using methods like selected reaction monitoring (SRM) with stable isotope-labeled internal standards.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and sensitive immunological method for the detection of total microcystins.

  • Principle : This assay utilizes antibodies that specifically recognize the this compound moiety, which is common to most microcystin and nodularin variants.[11]

  • Procedure :

    • The wells of a microtiter plate are coated with a microcystin-protein conjugate.

    • The sample extract and a specific antibody against microcystins are added to the wells.

    • If microcystins are present in the sample, they will compete with the coated microcystin-protein conjugate for binding to the antibody.

    • After an incubation period, the plate is washed to remove unbound components.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

    • A substrate is then added, which is converted by the enzyme into a colored product.

    • The intensity of the color is inversely proportional to the concentration of microcystins in the sample and is measured using a microplate reader. The concentration is determined by comparison to a standard curve.

Visualizations

Experimental Workflow for Microcystin Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Culture Cyanobacterial Culture Harvest Cell Harvesting (Centrifugation/Filtration) Culture->Harvest Lysis Cell Lysis (Freeze-thaw/Sonication) Harvest->Lysis Extraction Extraction (e.g., 75% Methanol) Lysis->Extraction HPLC HPLC-PDA / LC-MS Extraction->HPLC For specific variants ELISA This compound-specific ELISA Extraction->ELISA For total microcystins Quant_HPLC Quantification vs. Standards HPLC->Quant_HPLC Quant_ELISA Quantification vs. Standard Curve ELISA->Quant_ELISA

Caption: General experimental workflow for the extraction and quantification of microcystins from cyanobacterial cultures.

Factors Influencing Microcystin Production

factors_influencing_mc_production cluster_factors Environmental & Genetic Factors Light Light Intensity MC_Production Microcystin (this compound) Production in Cyanobacterial Strain Light->MC_Production Temperature Temperature Temperature->MC_Production Nutrients Nutrients (N, P, Fe) Nutrients->MC_Production Salinity Salinity Salinity->MC_Production Genetics Strain Genetics (mcy genes) Genetics->MC_Production

Caption: Key environmental and genetic factors that influence the production of microcystins in cyanobacteria.

References

Safety Operating Guide

Proper Disposal of 3-Amino-9-Ethylcarbazole (ADDA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of ADDA

3-Amino-9-ethylcarbazole (this compound), a common chromogen used in immunohistochemistry and immunoblotting, is a chemical that requires careful handling and disposal due to its potential health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is critical for any research, scientist, or drug development professional working with this compound.

Key Hazard and Disposal Information

Proper disposal of this compound is dictated by its classification as a hazardous chemical. The following table summarizes its key hazard information and the mandated disposal approach.

Hazard ClassificationDisposal Requirement
Toxic if swallowed[1][2]Dispose of contents/container to an approved waste disposal plant[1]
May cause cancer[1][2][3]Chemical waste generators must determine if it is a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations[4]
May cause eye and skin irritation[4]Avoid release to the environment[5]
May cause respiratory tract irritation[4]Do not dispose of down the drain[5]

Procedural Guidance for this compound Disposal

The proper disposal of this compound waste is a multi-step process that begins with correct identification and segregation and ends with compliant removal by a certified waste management service.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification : All waste materials containing this compound, including unused stock solutions, contaminated personal protective equipment (PPE), and experimental materials (e.g., pipette tips, tubes, staining dishes), must be treated as hazardous waste.

  • Container Selection : Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure lid to prevent spills and the release of vapors.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste" and "this compound Waste". The label should also include the full chemical name (3-Amino-9-ethylcarbazole), the date of accumulation, and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Segregation : Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or other chemical wastes, unless they are compatible. This compound is incompatible with strong oxidizing agents[1].

Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Immediate Action : Evacuate the immediate area of the spill.

  • Personal Protective Equipment (PPE) : Before cleaning, don appropriate PPE, including gloves, safety glasses with side shields, and a lab coat[6].

  • Cleanup Procedure :

    • For solid this compound, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container[4].

    • For liquid solutions containing this compound, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand)[5].

    • Place the absorbent material into the sealed hazardous waste container for disposal[6].

  • Decontamination : Thoroughly wash the spill area with water and detergent[6].

  • Waste Disposal : Dispose of all contaminated cleaning materials as this compound hazardous waste.

Final Disposal Workflow

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The following workflow outlines the necessary steps leading to final disposal.

ADDA_Disposal_Workflow start Identify this compound Waste (Unused chemical, contaminated labware, PPE) collect Collect in a Designated, Labeled, and Sealed Hazardous Waste Container start->collect Proper Handling spill Spill Occurs start->spill Potential Event segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers) collect->segregate store Store in a Secure, Well-Ventilated Area Away from Ignition Sources segregate->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) or Approved Waste Vendor store->contact_ehs Waste Ready for Disposal pickup Arrange for Waste Pickup contact_ehs->pickup end Final Disposal at a Licensed Hazardous Waste Facility pickup->end cleanup Follow Spill Cleanup Protocol spill->cleanup Immediate Action cleanup->collect Contain Contaminated Material

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADDA
Reactant of Route 2
ADDA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。